Furaneol

Catalog No.
S583664
CAS No.
3658-77-3
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furaneol

CAS Number

3658-77-3

Product Name

Furaneol

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil; Insoluble in water
Soluble (in ethanol)

Synonyms

4-Hydroxy-2,5-dimethyl-3(2H)-furanone; 2,5-Dimethyl-3-hydroxy-4-oxo-4,5-dihydrofuran; 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one; 2,5-Dimethyl-4-hydroxy-2,3-dihydrofuran-3-one; 4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran; 4-Hydroxy-2,5-dimethyl-2,3

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

The exact mass of the compound Furaneol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.315 g/ml at 25 °csoluble in oil and ethanolsoluble in oil; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of enol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Furaneol biosynthesis pathway in strawberry

Author: Smolecule Technical Support Team. Date: February 2026

The Core Biosynthetic Pathway of Furaneol

The biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or this compound) in strawberry (Fragaria × ananassa) is a ripening-induced process. The pathway initiates from a primary metabolic intermediate and concludes with a critical reduction step [1] [2].

f F16BP D-Fructose-1,6-bisphosphate HMMF 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) F16BP->HMMF Unknown Enzymes HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF, this compound) HMMF->HDMF FaEO (FaQR) NAD(P)H DMMF 2,5-Dimethyl-4-methoxy- 3(2H)-furanone (DMMF, Mesifuran) HDMF->DMMF FaOMT S-adenosylmethionine

Diagram 1: The core this compound biosynthetic pathway in strawberry. FaEO catalyzes the final step, and FaOMT produces the methyl ether derivative [1] [2].

The final and crucial step—the reduction of the exocyclic double bond of the highly reactive precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)—is catalyzed by Fragaria × ananassa enone oxidoreductase (FaEO), which was initially identified as a quinone oxidoreductase (FaQR) [2]. This enzyme is NAD(P)H-dependent and transfers the 4R-hydride of NAD(P)H to the unsaturated exocyclic carbon of HMMF [2].

The resulting this compound can be further modified. An O-methyltransferase (FaOMT) uses S-adenosylmethionine (SAM) to methylate this compound, producing 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, or mesifuran) [3]. This compound can also be converted to a non-volatile glycoside by a UDP-dependent glycosyltransferase (UGT71K3) [1].

Key Enzymes and Experimental Data

The following table summarizes the characteristics of the two key enzymes in this compound and mesifuran formation.

Table 1: Key Enzymes in this compound and Mesifuran Biosynthesis

Enzyme Name & Function Abbreviation Cofactor / Methyl Donor Key Catalytic Properties & Evidence

| Enone Oxidoreductase Catalyzes the reduction of HMMF to HDMF (this compound). | FaEO (formerly FaQR) [2] | NAD(P)H [2] | • Mechanism: Transfers the 4R-hydride of NAD(P)H to the exocyclic C6 carbon of HMMF, producing an enolate intermediate that is subsequently protonated [2]. • Evidence: Mechanism elucidated via X-ray crystallography (structures determined at ≤1.6 Å) and confirmed by deuterium labeling with [4R-2H]NADH [2]. | | O-Methyltransferase Catalyzes the methylation of HDMF to DMMF (Mesifuran). | FaOMT [3] | S-adenosylmethionine (SAM) [3] | • Kinetics: Apparent Km for this compound is ~5 mM; Km for SAM is ~5 µM [3]. • Specificity: The enzyme accepts other o-dihydroxyphenol compounds (e.g., catechol, caffeic acid) as substrates with higher affinity than this compound [3]. • Physical Properties: Native molecular mass ~80 kDa; optimum activity at pH 8.5 and 37°C [3]. |

Transcriptional Regulation of the Pathway

The expression of the gene encoding the critical FaEO enzyme is tightly controlled during ripening by a complex of transcription factors.

Diagram 2: Transcriptional activation of FaQR by an FaERF#9-FaMYB98 complex. The complex synergistically activates the FaQR promoter [1].

Research shows that an Ethylene Response Factor (FaERF#9) and an MYB transcription factor (FaMYB98) form a protein complex that synergistically activates the FaQR promoter [1].

  • FaMYB98 is capable of binding directly to the FaQR promoter [1].
  • FaERF#9 does not bind directly but interacts physically with FaMYB98 [1].
  • Together, they activate the FaQR promoter by approximately 14-fold in transactivation assays, a significantly stronger effect than either factor alone [1].

Quantitative Data on Furanones in Fruit

The accumulation of furanones and the expression of their biosynthetic genes are developmentally regulated.

Table 2: Quantification of Furanones and Gene Expression during Ripening (cv. Yuexin) [1]

Fruit Section Ripening Stage HDMF (this compound) Content (μg/g FW) DMMF (Mesifuran) Content (μg/g FW) FaQR & FaOMT Gene Expression
Apical Intermediate Red (IR) ~0.65 Not specified Significant increase, over half of peak abundance at this stage.
Apical Full Red (R) ~3.46 ~0.18 Reaches peak expression.
Basal Full Red (R) ~1.42 ~0.08 Reaches peak expression (later than in the apex).

This data confirms that furanone accumulation is closely linked to color change and ripening, showing a distinct gradient from the apex to the base of the fruit [1]. In other varieties (Malach, Tamar, Yael), the content of these compounds and the O-methyltransferase activity also increase sharply during ripening, reaching maximum values at the ripe stage [3].

Research Methodologies and Protocols

For researchers looking to study this pathway, here are key methodologies from the literature.

1. Analysis of Volatile Compounds (HS-SPME-GC-MS)

  • Purpose: To identify and quantify volatile organic compounds (VOCs) like this compound, mesifuran, esters, and terpenes in strawberry fruit [4].
  • Protocol Summary:
    • Sample Preparation: Homogenize 3g of strawberry fruit pulp with 5 mL saturated NaCl solution in a 15 mL headspace vial. Add an internal standard (e.g., 2-methyl-3-heptanone) [4].
    • Extraction: Incubate sample at 25°C for 20 min. Then, expose a Solid-Phase Microextraction (SPME) arrow fiber to the vial headspace for 30 min to adsorb VOCs [4].
    • GC-MS Analysis: Desorb VOCs from the fiber into a GC-MS (e.g., using a DB-WAX column). Use a temperature program (e.g., 40°C to 230°C) to separate compounds. Identify compounds by comparing mass spectra to libraries and quantify using internal standard calibration [4].

2. Transcriptional Regulation Studies (Transient Activation Assay)

  • Purpose: To functionally validate the activation of a promoter (e.g., FaQR) by transcription factors (e.g., FaERF#9 and FaMYB98) [1].
  • Protocol Summary:
    • Constructs: Clone the promoter of the target gene (FaQR) upstream of a reporter gene (e.g., Luciferase, LUC) in a vector. Clone the coding sequences of the transcription factors into effector plasmids under a strong promoter [1].
    • Transfection: Co-transform the promoter-reporter construct and the effector plasmids into plant cells or tissues (e.g., strawberry fruit via agroinfiltration or protoplast transfection). Include empty effector vectors as negative controls [1].
    • Measurement: After incubation (e.g., 48-72 hours), assay the reporter gene activity (e.g., luminescence for LUC). Normalize the activity to an internal control (e.g., a constitutively expressed β-Glucuronidase, GUS, gene). Stronger reporter activity in the presence of the effectors indicates transcriptional activation [1].

3. Enzyme Activity Assay (O-Methyltransferase)

  • Purpose: To measure the activity of FaOMT, which methylates this compound using S-adenosylmethionine (SAM) [3].
  • Protocol Summary:
    • Enzyme Preparation: Extract proteins from strawberry fruit tissue at different ripening stages. Partially purify the enzyme via standard protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) [3].
    • Reaction Setup: In a reaction mixture, combine the enzyme preparation with the substrate this compound and the methyl donor SAM (often using radiolabeled [14C]-SAM for sensitive detection). Incubate at the enzyme's optimal temperature (37°C for FaOMT) and pH (pH 8.5 for FaOMT) [3].
    • Product Identification & Quantification: Stop the reaction and extract the products. Identify the radiolabeled product, methoxythis compound (DMMF), using techniques like radio-Thin Layer Chromatography (radio-TLC) or confirm its structure by GC-MS. Enzyme kinetics (Km values) can be determined by varying substrate concentrations [3].

References

Technical Guide: D-fructose-1,6-diphosphate as Furaneol Precursor - Biosynthetic Pathways, Enzymatic Mechanisms, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Furaneol

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as This compound, is a key flavor compound that imparts the characteristic caramel-like aroma to strawberries and numerous other fruits. With an exceptionally low odor threshold of 10 ppb, this compound exerts a profound influence on flavor perception even at minute concentrations [1] [2]. First identified as a Maillard reaction product in thermally processed foods, this compound was subsequently discovered as a natural constituent in various fruits including strawberry, pineapple, mango, and tomato [1] [2]. In ripe strawberries, this compound can reach concentrations up to 55 mg per kg of fresh fruit weight, making it one of the most abundant aroma compounds [1]. The economic importance of this compound extends to the food flavoring industry, where it is widely used as an additive to impart sweet, caramel-like notes to processed foods and beverages [2].

The discovery that this compound is biosynthesized from central carbohydrate metabolites in fruit tissues, rather than being exclusively formed through thermal degradation, opened new research avenues in plant secondary metabolism. Understanding this biosynthetic pathway has significant implications for flavor enhancement in agricultural products and biotechnological production of natural flavor compounds [1] [3]. The finding that D-fructose-1,6-diphosphate serves as the primary precursor for this compound biosynthesis connects central carbon metabolism to specialized metabolism, providing insights into how plants convert primary metabolites into specialized compounds that influence ecological interactions through aroma and flavor [1] [4].

Biosynthetic Pathway from D-fructose-1,6-diphosphate to this compound

The complete biosynthetic route from D-fructose-1,6-diphosphate to this compound represents a specialized branch of secondary metabolism that originates from central carbohydrate metabolism. The pathway can be divided into several key enzymatic steps:

  • Precursor Formation: D-fructose-1,6-diphosphate is channeled from glycolytic flux into the this compound biosynthetic pathway. Early radiolabeling studies demonstrated that of 15 different water-soluble, radioactively labeled substances tested, D-[U-14C]fructose-1,6-diphosphate showed the highest incorporation rate into the furanone structure [1]. Subsequent studies with D-[U-13C]fructose confirmed the complete transformation of the carbon skeleton into HDMF [2].

  • Intermediate Steps: The conversion of D-fructose-1,6-diphosphate to the immediate FaEO substrate involves several uncharacterized enzymatic transformations. Biochemical evidence suggests the formation of 1-deoxy-2,3-hexodiulose-6-phosphate as a key intermediate, which was identified through trapping experiments with o-phenylenediamine in culture media of Zygosaccharomyces rouxii [5]. This and possibly subsequent steps ultimately yield 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).

  • Final Reduction Step: The enone oxidoreductase (FaEO) catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF, resulting in the formation of this compound [1] [6]. This enzyme, originally identified as a quinone oxidoreductase based on sequence similarity, was functionally reclassified as an enone oxidoreductase after biochemical characterization demonstrated its specific activity toward HMMF [6].

The following diagram illustrates the complete biosynthetic pathway from primary metabolism to this compound production:

G Glucose Glucose F6P Fructose-6-phosphate Glucose->F6P Glycolysis F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase Unknown1 Unknown enzymatic steps F16BP->Unknown1 Precursor channeling HMMF 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) Unknown1->HMMF Uncharacterized reactions This compound This compound (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) HMMF->this compound FaEO reduction NAD(P)H → NAD(P)+ FaEO FaEO (Enone oxidoreductase) + NAD(P)H Mesifurane Mesifurane (Methyl ether) This compound->Mesifurane OMT Glucoside This compound glucoside This compound->Glucoside Glucosyltransferase

The biosynthetic pathway from D-fructose-1,6-diphosphate to this compound and its derivatives. Abbreviations: FaEO (Fragaria × ananassa enone oxidoreductase); OMT (O-methyltransferase).

Key Enzyme: Enone Oxidoreductase (FaEO)

Structural Characteristics and Mechanism

The Fragaria × ananassa enone oxidoreductase (FaEO) is a monomeric enzyme with a molecular mass of approximately 37 kD that utilizes a Rossmann fold for NAD(P)H cofactor binding [6]. Structural analyses have revealed that the active site is largely determined by the bound NAD(P)H cofactor, which positions itself to facilitate hydride transfer to the substrate [6]. The enzyme contains a conserved GxGxxG domain that is characteristic of NADP-binding proteins and is essential for cofactor interaction [7].

The catalytic mechanism of FaEO involves stereospecific hydride transfer from the 4R position of NAD(P)H to the unsaturated exocyclic C6 carbon of HMMF [6]. This transfer generates a cyclic achiral enolate intermediate that subsequently undergoes protonation to yield this compound. The enzyme exhibits a broad substrate range, effectively converting not only HMMF but also various structural analogs with different substituents at the exocyclic methylene group [6]. This catalytic promiscuity is characteristic of many enzymes in secondary metabolism and may reflect the recent evolutionary divergence of specialized metabolic enzymes from primary metabolic ancestors [4].

Kinetic Parameters and Biochemical Properties

The following table summarizes the key biochemical characteristics of FaEO:

Parameter Value Experimental Conditions Reference

| Molecular Mass | ~37 kD (observed) 34.3 kD (calculated from sequence) | SDS-PAGE and sequence analysis | [1] | | Optimal pH | Broad optimum peaking at 7.0 | In vitro assays with HMMF | [2] | | Optimal Temperature | 37°C | In vitro enzyme assays | [2] | | Km for Fructose-1,6-diphosphate | 3.5 mM | In vitro enzyme kinetics | [2] | | Km for NADH | 30 μM | In vitro enzyme kinetics | [2] | | Cofactor Preference | NADPH > NADH | Comparative activity measurements | [6] | | Quaternary Structure | Monomeric | X-ray crystallography | [6] |

Experimental Evidence for the Biosynthetic Pathway

Radiolabeling and Isotopic Tracer Studies

The role of D-fructose-1,6-diphosphate as the primary precursor to this compound was established through a series of meticulous radiolabeling experiments:

  • Incorporation Efficiency: When D-[U-14C]fructose-1,6-diphosphate was administered to strawberry fruit tissues, it demonstrated the highest incorporation rate into this compound among all tested precursors, followed by D-[U-14C]fructose, D-[U-14C]glucose-6-phosphate, D-[U-14C]glucose, and [2-14C]dihydroxyacetone in decreasing order [1].

  • Carbon Skeleton Conservation: Studies with D-[U-13C]fructose confirmed the complete transformation of the entire carbon chain into this compound, demonstrating that no carbon atoms are lost or significantly rearranged during the conversion [2].

  • Deuterium Tracing: Experiments with D-[2-2H]glucose demonstrated the involvement of phosphohexose isomerase in the conversion of D-glucose to furanones, confirming that D-fructose-6-phosphate serves as a natural precursor that enters the pathway after isomerization [1].

Enzyme Isolation and Heterologous Expression

The functional characterization of FaEO was achieved through protein purification from strawberry fruits and heterologous expression:

  • Purification from Native Tissue: FaEO was initially purified from ripe strawberry fruits where its activity distribution correlated with the presence of a single polypeptide of ~37 kD [1]. The purification process involved homogenization of fruit tissue, polyvinylpolypyrrolidone addition to remove phenolic compounds, pH adjustment to 7.0, and multiple centrifugation steps followed by dialysis to remove naturally occurring this compound [1].

  • Heterologous Expression: The FaEO cDNA was successfully expressed in Escherichia coli, yielding functional enzyme that catalyzed the formation of this compound from HMMF [1]. Similar approaches have been used to characterize orthologous enzymes from other species, including an enone oxidoreductase from 'Alphonso' mango that shares 72% identity with FaEO and similarly converts D-fructose-1,6-diphosphate to this compound [7].

Biotechnological Applications and Production Systems

Microbial Production of this compound

The identification of the this compound biosynthetic pathway has enabled the development of microbial production platforms as alternatives to extraction from natural sources:

  • Yeast-Based Production: Zygosaccharomyces rouxii has been shown to produce this compound when cultivated in media containing D-fructose-1,6-diphosphate [3] [5]. Production is influenced by pH and salt stress, with optimal this compound production observed at pH 5.1 and enhanced yields under saline conditions [5].

  • Bacterial Systems: Lactococcus lactis subsp. cremoris and Pichia capsulata have demonstrated the ability to produce this compound from L-rhamnose-containing media [5]. In these systems, this compound production is enhanced when the microorganisms are cultivated in media prepared with heated sugar and amino acids, suggesting that Maillard reaction intermediates can serve as precursors for microbial transformation [5].

Metabolic Engineering Approaches

Current research focuses on optimizing this compound production through metabolic engineering strategies:

  • Precursor Enhancement: Engineering central carbon metabolism to increase the flux toward D-fructose-1,6-diphosphate has been shown to enhance this compound production in microbial systems [3]. This includes modulating the EMP and pentose phosphate pathways to increase precursor availability [3].

  • Heterologous Pathway Expression: Reconstruction of the complete this compound biosynthetic pathway in industrial microorganisms such as Saccharomyces cerevisiae offers promise for more efficient production [3]. This approach requires the coordinated expression of multiple enzymes, including those responsible for the unknown steps between D-fructose-1,6-diphosphate and HMMF.

Regulation of this compound Biosynthesis

Temporal and Spatial Regulation

This compound accumulation is tightly regulated during fruit development, with significant implications for fruit quality:

  • Ripening-Associated Accumulation: In strawberry, this compound formation is associated with fruit ripening, with enzyme activity increasing concurrently with this compound accumulation [1] [2]. This ripening-induced expression pattern ensures that aroma production coincides with other ripening processes, making the fruit attractive to seed dispersers.

  • Tissue-Specific Localization: Laser capture microdissection studies have demonstrated the presence of FaQR mRNA in parenchyma tissue of the strawberry fruit, indicating that this compound biosynthesis occurs primarily in the fleshy fruit tissue rather than the achenes [1].

Hormonal Regulation

The biosynthesis of this compound is subject to hormonal control, particularly by auxin:

  • Auxin Dependence: FaEO expression is negatively regulated by auxin, with the decline in auxin levels during fruit ripening triggering the induction of the enzyme [1]. This hormonal control mechanism coordinates flavor compound production with other ripening-related changes.

  • Ethylene Interactions: In some fruits, such as tomato, ethylene signaling interacts with the regulation of this compound biosynthesis, though the specific mechanisms differ from the auxin-dominated regulation in strawberry [7].

Comparative Biochemistry Across Species

The biosynthesis of this compound from D-fructose-1,6-diphosphate appears to be a conserved pathway across multiple plant species, though with some variations:

Species Enzyme Identified Sequence Identity to FaEO Key Features Reference
Fragaria × ananassa (Strawberry) FaEO (Enone oxidoreductase) 100% (reference) First characterized, ripening-induced [1]
Solanum lycopersicon (Tomato) SlEO (Enone oxidoreductase) 73% Similar substrate specificity [7]
Mangifera indica (Mango) MiEO (Enone oxidoreductase) 72% Highest in 'Alphonso' cultivar [7]
Cucumis sativus (Cucumber) CsAOR (Alkenal/one oxidoreductase) 79% Chloroplast-localized [7]
Zygosaccharomyces rouxii (Yeast) Not fully characterized - Produces HDMF in culture [3]

Research Methods and Experimental Protocols

Enzyme Assay for FaEO Activity

The standard protocol for measuring FaEO activity involves the following steps:

  • Enzyme Extraction: Homogenize ripe strawberry fruit tissue with extraction buffer (typically phosphate buffer, pH 7.0) containing polyvinylpolypyrrolidone to adsorb phenolic compounds. Centrifuge at 15,000 × g for 20 minutes and collect the supernatant [1].

  • Dialysis: Dialyze the crude extract against phosphate buffer (pH 7.0) using a membrane with a 10 kD cutoff to remove small molecules, including naturally occurring this compound [1].

  • Reaction Mixture: Combine dialyzed enzyme extract with 3.5 mM D-fructose-1,6-diphosphate and 30 μM NADH in phosphate buffer (pH 7.0). Incubate at 37°C for 30-60 minutes [2].

  • Product Analysis: Extract the reaction products with organic solvent (e.g., dichloromethane) and analyze by GC-MS for this compound detection and quantification [1] [6].

Heterologous Expression and Purification

For structural and detailed kinetic studies, FaEO can be expressed and purified from E. coli:

  • Vector Construction: Clone the FaEO coding sequence into an appropriate expression vector such as pCRT7/NT-TOPO for expression as a 6xhis-tagged fusion protein [7].

  • Protein Expression: Transform the construct into E. coli strain BL21(DE3) and induce expression with 0.5 mM IPTG at 20°C for 16-20 hours [6].

  • Affinity Purification: Purify the recombinant protein using nickel-nitrilotriacetic acid affinity chromatography with increasing imidazole concentrations (up to 40 mM) in the wash buffer to remove contaminating bacterial proteins [7].

Conclusion and Future Perspectives

The elucidation of D-fructose-1,6-diphosphate as the primary precursor for this compound biosynthesis represents a significant advancement in understanding how plants convert central metabolites into specialized compounds that influence flavor and aroma. The characterization of FaEO as the key enzyme catalyzing the final step in this pathway has opened new possibilities for biotechnological applications and flavor enhancement in agricultural products.

References

enone oxidoreductase FaQR furaneol biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

FaQR and Its Role in Furaneol Biosynthesis

FaQR (Fragaria ananassa Quinone Reductase) is a key enzyme encoded by a ripening-induced gene in strawberry (Fragaria × ananassa). It catalyzes the final step in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), more commonly known as This compound [1] [2].

This compound is the primary contributor to the characteristic caramel-like flavor of strawberry and is found in concentrations of up to 55 mg per kg of fresh fruit weight [2]. FaQR functions as an NADH-dependent enone oxidoreductase. Its specific biochemical role is the reduction of the double bond in the immediate precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, to form the aroma-active HDMF [1] [2] [3].

Quantitative Profile of FaQR

The table below summarizes the key quantitative and structural characteristics of the FaQR enzyme, compiled from experimental evidence [1] [2] [3].

Property Description / Value
EC Class Enone oxidoreductase (o-Quinone oxidoreductase activity)
Gene ID AY158836.1
Protein Length 322 amino acids
Calculated Molecular Mass 34.3 kD
Observed Polypeptide Mass ~37 kD (SDS-PAGE)
Catalytic Cofactor NADH-dependent
Key Substrate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone
Key Product 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, this compound)
Tissue Specificity Fruit parenchyma (absent in vascular tissues)
Expression Trigger Fruit ripening, auxin-dependent

The this compound Biosynthesis Pathway

The following diagram illustrates the established biosynthetic pathway leading to this compound and its derivatives in strawberry. FaQR catalyzes the definitive step that creates the sensorially active compound [2] [4] [3].

furaneol_pathway D_Fructose_16_diphosphate D_Fructose_16_diphosphate Unknown Intermediate(s) Unknown Intermediate(s) D_Fructose_16_diphosphate->Unknown Intermediate(s) Biosynthetic steps HPMF 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HPMF) Unknown Intermediate(s)->HPMF Formation HDMF 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, this compound) HPMF->HDMF FaQR (Enone oxidoreductase) DMMF 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) HDMF->DMMF FaOMT (O-Methyltransferase) HDMF_glucoside HDMF-glucoside HDMF->HDMF_glucoside UGT71K3 (Glycosyltransferase) HDMF_malonyl_glucoside HDMF malonyl-glucoside HDMF_glucoside->HDMF_malonyl_glucoside Malonylation

The core this compound biosynthetic pathway in strawberry, highlighting the definitive role of FaQR.

Experimental Protocol: Key Enzyme Assay

This section details the methodology used to identify and characterize FaQR activity, as described in the foundational study [2].

  • 1. Protein Extraction: Homogenize ripe strawberry fruit with water and polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.
  • 2. Dialysis: Dialyze the crude protein extract against a phosphate buffer (pH 7.0) using a membrane with a 10 kD exclusion limit to remove naturally occurring HDMF and other small molecules.
  • 3. Activity Assay: The dialyzed extract serves as the enzyme source. The specific assay conditions for monitoring the conversion of the substrate to HDMF were not fully detailed in the abstract, but the reaction is dependent on NADH.
  • 4. Functional Expression: Clone the full-length FaQR cDNA into an expression vector and heterologously express it in Escherichia coli. The recombinant protein is then purified and tested to confirm its ability to catalyze the formation of HDMF from the synthesized substrate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone.

Transcriptional Regulation of FaQR

The expression of FaQR is tightly controlled during fruit ripening by a complex of transcription factors. The following diagram depicts this regulatory network [3].

regulation FaERF9 FaERF#9 (ETHYLENE RESPONSE FACTOR) Complex ERF-MYB Transcription Complex FaERF9->Complex Protein-Protein Interaction FaMYB98 FaMYB98 (MYB Transcription Factor) FaMYB98->Complex Protein-Protein Interaction FaQR_Promoter FaQR_Promoter Complex->FaQR_Promoter Binds & Activates FaQR_Expression FaQR_Expression FaQR_Promoter->FaQR_Expression Transcriptional Activation

Regulatory network controlling FaQR gene expression during strawberry ripening.

The regulatory mechanism involves:

  • FaMYB98: Binds directly to the FaQR promoter and activates its transcription [3].
  • FaERF#9: A positive regulator whose transcript levels strongly correlate with FaQR expression and this compound content. It does not bind the promoter alone [3].
  • Synergistic Complex: FaERF#9 and FaMYB98 physically interact to form a complex. When combined, they transactivate the FaQR promoter ~14-fold more effectively than FaMYB98 alone, demonstrating a powerful synergistic effect [3].

Research Applications and Biotechnological Potential

Understanding the FaQR enzyme and its regulation opens several avenues for application:

  • Flavor Enhancement: The gene encoding FaQR is a prime target for breeding programs or genetic engineering aimed at improving strawberry flavor profiles [1] [3].
  • Biotechnological Production: FaQR can be used in engineered microbial systems (e.g., E. coli or yeast) for the industrial production of natural this compound, providing an alternative to chemical synthesis or extraction from fruit [1] [2].
  • Fundamental Research: This system serves as an excellent model for studying the regulation of volatile biosynthesis in non-climacteric fruits [3].

References

S-adenosyl-L-methionine mesifurane formation

Author: Smolecule Technical Support Team. Date: February 2026

The Biochemical Pathway

The formation of mesifurane is a single enzymatic step that involves the methylation of furaneol.

  • Core Reaction: An O-methyltransferase enzyme catalyzes the transfer of a methyl group (-CH₃) from S-adenosyl-L-methionine (SAMe) to the hydroxyl group of This compound.
  • Products: This reaction produces mesifurane and S-adenosyl-L-homocysteine (SAH) as a byproduct [1].

The following diagram illustrates this core biosynthetic pathway:

G This compound This compound (DMHF) Mesifurane Mesifurane (DMMF) This compound->Mesifurane SAMe S-Adenosyl-L-Methionine (SAMe) SAH S-Adenosyl- L-Homocysteine (SAH) SAMe->SAH Enzyme O-Methyltransferase Enzyme->Enzyme Catalyzes

Diagram of the enzymatic methylation of this compound to form mesifurane.

Experimental Considerations

When designing experiments around this pathway, the stability and handling of SAMe are critical factors.

  • Enzyme Activity Assays: The activity of the O-methyltransferase can be measured in vitro by incubating the enzyme with its substrate, this compound, and the cofactor SAMe. The formation of mesifurane is then quantified over time using analytical techniques like HPLC or GC-MS [1].
  • SAMe Stability: A major experimental challenge is the chemical instability of SAMe. Under physiological conditions (pH > 1.5), it readily degrades via intramolecular cyclization to form methylthioadenosine (MTA) and homoserine lactone [2] [3]. Its half-life is approximately 16 hours at pH 8 [2].
  • SAMe Handling: To ensure experimental reproducibility, use fresh SAMe, prepare solutions immediately before use, work at lower pH when possible, and consider using more stable SAMe salts (e.g., phytate, tosylate) or novel synthetic mimetics [2] [3].

Quantitative stability data for SAMe and a stable analog under different conditions are compared below.

Compound Condition Half-Life (t₁/₂) Notes
SAMe [2] [3] pH 8, 25°C ~16 hours Degrades to methylthioadenosine (MTA) and homoserine lactone.
SAMe PTS (Tosylate Salt) [3] 25°C, 60% RH - ~20% degradation after 6 months (in solid form).
SAMe Phytate [3] 25°C, 60% RH - ~5% degradation after 6 months (in solid form); phytate anion offers superior stability.
rac-SAM-PH (H-phosphinic analog) [2] pH 8 Significantly longer than SAMe A bioisosteric, functionally active SAMe mimetic with enhanced chemical stability.

Research Applications & Outlook

Understanding this methylation pathway has applications beyond flavor chemistry. SAMe-dependent methylation is a cornerstone of epigenetics, regulating gene expression through DNA and histone methylation [4] [5]. The development of stable SAMe mimetics, such as the H-phosphinic analog (SAM-PH) [2], is a growing area of research. These tools are crucial for:

  • Studying methyltransferase enzymes and their roles in diseases like cancer [6] [5].
  • Developing assays for high-throughput drug screening.
  • Labeling substrates of methyltransferases for tracking and identification.

References

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone HMMF furaneol intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Clarification of Terminology and Core Compound

It is important to clarify the nomenclature found in the search results, as it directly impacts the topic of your query.

  • HMMF vs. HDMF: The acronym HMMF in the search results refers to a Hybrid Multi-Modal Fusion framework, a computational method for predicting drug side-effect frequencies, and not to a chemical compound [1]. Another result defines HMMF as a "Host-Microbe Metabolomics Facility" [2]. The key flavor compound you are likely inquiring about is consistently referred to in the scientific literature as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, abbreviated as HDMF or known by its trade name Furaneol [3] [4] [5].
  • Unverified Intermediate: The specific structure "4-hydroxy-5-methyl-2-methylene-3(2H)-furanone" was not identified as a known intermediate of HDMF in any of the sources consulted. The established intermediates in HDMF biosynthesis are phosphorylated compounds.

The table below summarizes the fundamental properties of HDMF (this compound):

Property Description
IUPAC Name 4-Hydroxy-2,5-dimethyl-3-furanone [5]
Common Abbreviations HDMF, this compound, Strawberry furanone, Pineapple ketone [3] [5]
Molecular Formula C6H8O3 [5]
Molecular Weight 128.127 g·mol⁻¹ [5]
Melting Point 73 to 77 °C [5]
Odor Profile Caramel-like at high concentrations; sweet strawberry aroma when dilute [5]
Natural Occurrence Strawberry, pineapple, buckwheat, tomato, and other fruits [3] [4] [5]

Biosynthesis and Key Intermediates

HDMF can be formed both biotically (enzymatically in plants and yeast) and abiotically (via the Maillard reaction during food heating) [3] [4]. Research in strawberries and the yeast Zygosaccharomyces rouxii has identified a primary biosynthetic pathway.

The following diagram illustrates the established biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate, based on studies in Zygosaccharomyces rouxii and strawberry fruit [6].

hdmf_biosynthesis FBP D-Fructose- 1,6-bisphosphate (FBP) Intermediate 1-Deoxy-2,3- hexodiulose-6-phosphate FBP->Intermediate Chemical Dehydration HDMF HDMF (this compound) Intermediate->HDMF Enzymatic Reduction

Biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate.

  • Key Precursor: D-fructose-1,6-bisphosphate (FBP) is a highly effective precursor for HDMF in both strawberry fruit and yeast [6].
  • Critical Intermediate: The often-postulated but elusive intermediate 1-deoxy-2,3-hexodiulose-6-phosphate was chemically identified in the culture medium of Z. rouxii using a trapping reagent, confirming its role in the pathway [6].
  • Enzymatic Step: The final step requires enzymatic reduction, as HDMF is only produced in the presence of yeast cells or their protein extracts (both periplasmic and cytosolic), indicating the involvement of specific oxidoreductases [6].

Experimental Protocol for In Vitro HDMF Formation

The following methodology is adapted from studies on HDMF formation using protein extracts from Zygosaccharomyces rouxii [6].

  • Protein Extract Preparation:

    • Culture Z. rouxii cells under standard conditions.
    • Harvest cells and prepare periplasmic and cytosolic protein extracts using appropriate cell disruption and fractionation techniques.
    • Determine protein concentration of the extracts.
  • Incubation Reaction:

    • Reaction Mixture: Combine the protein extract with a solution of D-fructose-1,6-bisphosphate (e.g., 10-50 mM) in a suitable buffer (e.g., phosphate buffer, pH 4-5, to mimic natural conditions).
    • Optional Cofactor: Include NAD(P)H (e.g., 1-2 mM) in the reaction to serve as a reducing cofactor for the enzymatic step.
    • Controls: Set up control reactions with heat-inactivated protein extract or without the substrate to confirm the enzymatic nature of the formation.
  • Analysis and Quantification:

    • Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., several hours).
    • Detection: Analyze the reaction mixture for HDMF using High-Pressure Liquid Chromatography (HPLC) with diode array detection, monitoring at 285 nm [6].
    • Quantification: Quantify HDMF yields by comparing with a standard curve of commercial HDMF.
    • Advanced Detection: For identifying intermediates like α-dicarbonyls, use HPLC-tandem Mass Spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) in positive ion mode [6].

Physiological Activity and Toxicological Profile

HDMF and related furanones exhibit a range of biological activities, which is of particular interest for drug development professionals. The following table summarizes key findings from toxicological and physiological studies.

Activity Type Experimental Model Key Findings Citations
Genetic Toxicity In vitro (DNA studies) & In vivo (mice) Demonstrated DNA-breaking activity; induced micronucleated reticulocytes in mice, suggesting potential for genetic damage. [3] [4]
Pro-oxidant Activity In vitro chemical systems In the presence of transition metals (e.g., Cu²⁺), can generate reactive oxygen species (superoxide, hydroxyl radicals). [3] [4]
Antioxidant Activity Spontaneous cataract rat model Showed protective activity against superoxide radicals in lens tissue, inhibiting cataract formation. [3] [4]
Metabolism & Absorption Humans, mice, Caco-2 cell monolayers In humans, HDMF is primarily absorbed and excreted as glucuronide. Transport in intestinal models suggests passive, paracellular diffusion. [3] [4]
Antimicrobial Activity Candida albicans Exhibited broad-spectrum, energy-dependent antimicrobial activity, arresting the cell cycle at S and G2/M phases. [3]

Research Implications and Future Directions

The dual pro- and antioxidant nature of HDMF indicates that its biological effects are highly context-dependent, influenced by factors like oxygen species availability and concentration [3] [4]. The confirmed biosynthetic pathway and the identification of 1-deoxy-2,3-hexodiulose-6-phosphate as a key intermediate open avenues for the biotechnological production of HDMF using enzymatic or microbial systems, which could be more efficient than chemical synthesis or extraction from natural sources [6].

References

Natural Occurrence of Furaneol in Fruits

Author: Smolecule Technical Support Team. Date: February 2026

Fruit Occurrence & Key Details Concentration (if available)
Strawberry Character impact compound; key to flavor profile [1] [2] Up to 37 μg/g in fully ripe fruit [1]
Pineapple One of the first fruits where furaneol was identified [1] Information missing
Raspberry Important aroma compound [1] Information missing
Mango Important aroma compound [1] Information missing
Arctic Bramble Early studies on biosynthesis conducted here [1] Information missing
Grapefruit Identified as an aroma component [1] Information missing
Tomato Contributes to overall aroma [1] [3] Information missing
Guava Identified, along with northis compound [1] Information missing

Biosynthesis and Experimental Analysis

This compound's biosynthesis from carbohydrate metabolism is a key area of research, particularly in strawberries where its concentration is highest during ripening [1].

Biosynthetic Pathway

The primary precursor for this compound is D-fructose-6-phosphate [1]. The final step in the pathway is catalyzed by an enone oxidoreductase (FaQR), which was isolated from ripe strawberry fruits [1]. This enzyme catalyzes a two-substrate reaction and has the following characteristics [1]:

  • Molecular Mass: 37 kDa
  • Optimum Temperature: 37 °C
  • Broad pH Optimum: peaking at 7.0
  • Apparent Km: 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH

This compound is further metabolized into other important compounds [1]:

  • Mesifurane: Formed by the action of an O-methyltransferase.
  • This compound-glucoside and this compound-malonyl-glucoside: Non-volatile, conjugated forms that serve as storage metabolites.

The following diagram illustrates the core biosynthetic pathway of this compound in strawberry fruit:

f This compound Biosynthesis Pathway F6P D-Fructose-6-P (Primary Precursor) FDHP D-Fructose-1,6-DiP (Km: 3.5 mM) F6P->FDHP HMMF 4-Hydroxy-5-Methyl-2- Methylene-3(2H)-Furanone (Natural Precursor) FDHP->HMMF FaQR Enzyme & NADH (Km: 30 µM) This compound This compound (Key Aroma Metabolite) HMMF->this compound Mesifurane Mesifurane (O-Methyltransferase) This compound->Mesifurane O-Methyltransferase SAM Methyl Donor FGluc This compound-glucoside (Storage Form) This compound->FGluc Glycosylation

Key Analytical Methodologies

For researchers analyzing this compound, the following methodologies from recent studies provide a framework:

  • Sensory Analysis: Conduct descriptive sensory profiling with a trained panel to evaluate attributes like sweetness, flavor intensity, and off-flavors. Data is often summarized in a spider diagram [4].
  • Chemical Analysis with HS-SPME-GC-MS: This is a standard technique for volatile profiling [4].
    • Headspace Solid-Phase Microextraction (HS-SPME): Use this technique to extract volatile compounds from the sample headspace.
    • Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the volatile compounds. Use a DB-WAX column or equivalent. Identify compounds by comparing mass spectra with databases and use n-alkanes for retention index calculation [4].
  • Interaction Studies with Molecular Docking: To investigate how this compound interacts with proteins (e.g., to study competitive binding with off-flavor compounds), molecular docking simulations can be performed. Software like AutoDock Vina is used to model the binding affinity and identify potential binding sites [4].

Application in Food Science Research

A compelling application of this compound in applied research involves mitigating off-flavors. One study used this compound's strong competitive binding affinity to displace undesirable green and beany off-flavor compounds from soy protein isolate (SPI). Adding just 2 mg/L of this compound during SPI preparation significantly reduced off-flavors and enhanced sweet and pleasant notes, demonstrating a novel approach to improving plant-based protein flavor [4].

References

Comprehensive Technical Guide: Furaneol Formation Mechanisms in Maillard Reaction Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furaneol (HDMF) and Its Significance

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound, also known as HDMF) represents a pivotal flavor compound widely recognized for its intense caramel-like aroma and remarkably low odor threshold (0.03-0.1 mg/L in water) [1] [2]. First identified in 1960 as a Maillard reaction product, this compound has since been detected in numerous thermally processed foods and fruits, making it a highly appreciated flavor additive in various food industries, including beverages, dairy products, confectionery, and baked goods [1] [2]. The planar enol-oxo group of this compound's cyclic dicarbonyl structure, which forms strong hydrogen bonds with the adjacent 4-hydroxy group, is responsible for its distinctive sensory properties [1] [2].

Beyond its role in flavor, this compound exhibits complex physiological activities, demonstrating both antioxidant and pro-oxidant properties depending on environmental conditions [2]. Studies have shown that this compound can protect human erythrocyte membranes and low-density lipoprotein against iron-induced oxidative modifications while also demonstrating DNA-breaking activity in certain contexts [2]. This dual nature, combined with its widespread occurrence in processed foods, underscores the importance of understanding its formation mechanisms and controlling its levels in food products to achieve optimal sensory qualities while mitigating potential health concerns.

Formation Mechanisms and Pathways

Maillard Reaction Pathways

The Maillard reaction serves as the primary formation route for this compound in thermally processed foods, involving complex series of reactions between reducing sugars and amino compounds [3] [4] [1]. The reaction begins with the nucleophilic addition of an amine group to the carbonyl group of a reducing sugar, forming a Schiff base that subsequently rearranges into a more stable Amadori compound [3] [4] [5]. As the reaction progresses through intermediate and final stages, these compounds undergo dehydration, fragmentation, and rearrangement to form various heterocyclic compounds, including this compound [3] [4] [5].

  • Sugar Precursor Influence: The formation of this compound via Maillard reaction is highly dependent on the type of sugar precursor involved. L-rhamnose has been identified as an excellent this compound precursor, yielding more than 40 mol% under optimized conditions [2]. Specifically, this compound arises from C6 sugars via Amadori product intermediates, while related furanones like HMF (4-hydroxy-5-methyl-3(2H)-furanone) and EHMF (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) derive from C5 and C7 sugars, respectively [2].

  • Alternative Maillard Pathway: An alternative pathway suggests this compound formation through the addition of a C1 fragment, derived from glycine via Strecker degradation, to a diketose derived from a C5 carbohydrate [2]. Similarly, EHMF may form through the addition of a C2 fragment from alanine to a C5 diketose [2]. This pathway highlights the importance of specific amino acid-sugar combinations in directing the Maillard reaction toward particular furanone products.

The following diagram illustrates the multiple formation pathways of this compound:

G Start Formation Pathways of this compound MR Maillard Reaction (Reducing Sugars + Amino Acids) Start->MR Bio Biosynthesis (D-Fructose-1,6-diphosphate) Start->Bio Chem Chemical Hydrolysis (Bound this compound/Furaneol Glucosides) Start->Chem Enz Enzymatic Release (this compound Glucosides) Start->Enz P1 L-Rhamnose Pathway (>40 mol% yield) MR->P1 P2 C1 Fragment Addition (Glycine + C5 Carbohydrate) MR->P2 P3 Methylglyoxal Pathway (Methylglyoxal + D-Glucose) MR->P3 This compound This compound (HDMF) 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Bio->this compound Chem->this compound Enz->this compound P1->this compound P2->this compound P3->this compound

Figure 1: Multiple formation pathways of this compound (HDMF) in food systems, including Maillard reaction, biosynthesis, and hydrolysis of conjugated forms.

Non-Maillard Formation Pathways

While the Maillard reaction represents a primary formation route, this compound can also generate through several non-Maillard pathways under various conditions:

  • Biosynthetic Pathways: In fruits and microorganisms, this compound is synthesized through enzymatic pathways from D-fructose and D-fructose-6-phosphate [1] [2]. In strawberry, the enzymes Fragaria × ananassa quinone oxidoreductase (FaQR) and F. × ananassa enone oxidoreductase (FaEO) catalyze this compound formation, while glucosyl transferase and malonyl transferase convert it to stable glycosidic derivatives [2].

  • Chemical and Enzymatic Release: During food processing and storage, this compound can release through chemical hydrolysis of bound forms or enzymatic release from glucosidic precursors [1]. In Msalais wine production, significant this compound formation occurs through hydrolysis of this compound glucosides during storage and biotransformation of Maillard products by yeast during fermentation [1].

  • Microbial Biotransformation: Certain yeasts (e.g., Zygosaccharomyces rouxii) and bacteria (e.g., Lactococcus lactis subsp. cremoris) can transform exogenous D-fructose-1,6-diphosphate (FDP) to this compound [1] [2]. This biosynthetic pathway occurs during fermentation processes and contributes significantly to this compound content in fermented products like wines and cheeses.

Quantitative Occurrence in Food Systems

Concentration Ranges Across Food Matrices

This compound's concentration varies considerably across different food and beverage products, influenced by processing conditions, precursor availability, and matrix composition. The table below summarizes reported this compound concentrations in various food systems:

Table 1: this compound concentrations in various food and beverage products

Food Product Concentration Range Notes/Specific Conditions Reference
Msalais Wines 27.59 - 117.60 mg/L Traditional fermented wine from China; varies by producer [1]
Sweet Potato (Dried) Significant increase during storage 50-day storage period; maltol as key aroma compound [6]
Wuyi Rock Tea Identified as key aroma compound Developed during roasting process [7]
Strawberry Naturally occurring Biosynthesized via enzymatic pathways [2]
Roasted Coffee Detected Formed during thermal processing [2]
Cooked Meat Detected Formed during thermal processing [2]
Factors Influencing Quantitative Formation

The quantitative formation of this compound in food systems depends on several key factors:

  • Processing Temperature and Time: Higher temperatures and extended processing times generally promote increased this compound formation in thermal processes, though excessive heating may lead to degradation or further reaction [1] [7].

  • Precursor Composition and Concentration: The specific combination of reducing sugars and amino acids significantly impacts this compound yield. Studies have demonstrated that maltose, glucose, and histidine serve as primary Maillard reaction substrates for this compound formation in dried sweet potato systems [6].

  • Matrix Effects: The physical and chemical composition of the food matrix profoundly influences this compound formation. Research on Wuyi rock tea demonstrated that the insoluble fraction of tea leaves, comprising cellulose, hemicellulose, lignin, and structural proteins, significantly affects Maillard reaction pathways during roasting [7].

  • Storage Conditions: During storage, this compound levels can increase through ongoing Maillard reactions and hydrolysis of conjugated forms, as observed in dried sweet potato and Msalais wine [6] [1].

Analytical Methodologies for this compound Quantification

Extraction and Separation Techniques

Accurate quantification of this compound in complex food matrices requires robust analytical methods capable of separating it from interfering compounds:

  • Sample Preparation: For solid matrices like dried sweet potato, samples are typically homogenized with ethanol-water mixtures (e.g., 80% ethanol) and extracted in the dark to prevent degradation [6]. After centrifugation, the supernatant is collected for analysis. For liquid samples like wine, direct injection or dilution may be sufficient after filtration [1].

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with reverse-phase columns is the most common method for this compound quantification [1]. Proper mobile phase optimization is crucial for achieving adequate separation from matrix components. For volatile analysis, Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) provides excellent sensitivity for this compound and related aroma compounds [7].

Detection and Identification Methods
  • Ultraviolet-Visible (UV-Vis) Detection: For HPLC analysis, this compound is typically detected using UV-Vis detectors set at appropriate wavelengths (e.g., 284 nm and 336 nm for 5-HMF analysis in related compounds) [6].

  • Mass Spectrometric Detection: GC-MS and LC-MS provide both quantification and structural confirmation through characteristic mass fragments [7]. The use of isotopically labeled internal standards improves quantification accuracy by compensating for matrix effects and preparation losses.

  • Sensory Evaluation: Complementary to instrumental analysis, trained sensory panels evaluate the perceptual impact of this compound through descriptive analysis [6]. The Odor Activity Value (OAV), calculated by dividing the concentration by the odor threshold, quantifies this compound's sensory contribution [1].

Experimental Protocols for this compound Formation Studies

Model System Design

Well-designed model systems provide controlled environments for studying this compound formation mechanisms:

  • Precursor Selection: Based on research findings, appropriate sugar precursors include L-rhamnose, glucose, fructose, and maltose, while relevant amino acid precursors include glycine, alanine, and histidine [6] [2]. Precursors should be dissolved in appropriate buffers (typically phosphate buffer, pH 7-8) at concentrations relevant to food systems (e.g., 0.1-1.0 M).

  • Reaction Conditions: Heating temperatures typically range from 100°C to 130°C for time periods from minutes to several hours, depending on the study objectives [7]. For studies simulating low-temperature processing, reactions may be conducted at 45-80°C for extended periods (hours to days) [6] [1].

  • "In-Leaf" Model Systems: For complex matrices like tea, novel "in-leaf" model systems maintain the structural integrity of the plant matrix while allowing controlled precursor incorporation [7]. This approach involves rinsing intact tea leaves to remove soluble compounds, then infusing them with isotope-labeled precursors before freeze-drying and roasting.

Isotopic Labeling Studies

The use of isotopically labeled precursors (e.g., [¹⁵N]-alanine, [U-¹³C₆]-glucose) enables precise tracking of this compound formation pathways [7]. The experimental workflow typically follows these stages:

G Start Isotopic Labeling Experimental Workflow Step1 1. Preparation of Labeled Precursors ([U-¹³C₆]-Glucose, [¹⁵N]-Alanine) Start->Step1 Step2 2. Incorporation into Model System (Infusion into tea leaf matrix or solution) Step1->Step2 Step3 3. Controlled Thermal Processing (Roasting at 100-130°C for specified duration) Step2->Step3 Step4 4. Analysis of Reaction Products (HS-SPME-GC-MS for volatile compounds) Step3->Step4 Step5 5. Pathway Elucidation (Tracking isotopic patterns in this compound and intermediates) Step4->Step5

Figure 2: Experimental workflow for studying this compound formation pathways using isotopically labeled precursors.

Kinetic Studies and Reaction Monitoring

Understanding the kinetics of this compound formation enables optimization of processing conditions to maximize desirable flavor development:

  • Time-Temperature Profiling: Reactions are typically conducted under isothermal conditions at multiple temperatures (e.g., 100, 110, 120, 130°C) with sampling at regular intervals [1]. Formation rates generally follow the Arrhenius equation, with activation energies typically ranging from 80-120 kJ/mol for Maillard-derived furanones.

  • Multiple Reaction Monitoring: Using GC-MS or LC-MS, researchers can monitor This compound formation concurrently with precursor depletion and intermediate compound formation [7]. This comprehensive approach provides insights into reaction mechanisms and rate-limiting steps.

Factors Influencing this compound Formation

Physicochemical Parameters

The formation of this compound in Maillard reaction systems is influenced by several key physicochemical factors:

  • pH Dependence: Maillard reaction rates generally increase with pH due to greater availability of unprotonated amino groups [3] [4]. The nucleophilic amino groups (e.g., lysine with pKa ≈ 10) exist primarily in their reactive form at higher pH values, accelerating the initial condensation step [3] [4]. However, specific reaction pathways may vary with pH, potentially favoring different reaction products.

  • Temperature and Time: As with most chemical reactions, this compound formation increases with temperature, typically following Arrhenius kinetics [3] [4]. However, the relationship is not always linear, as different reaction pathways may be favored at different temperature ranges. Similarly, extended reaction times generally increase this compound yield, though may eventually lead to degradation or polymerization in advanced Maillard stages [6].

  • Water Activity (a𝘸): Maillard reactions generally proceed optimally at intermediate water activities (0.6-0.8), where reactant mobility is sufficient but dilution effects are minimal [3] [4]. At very low water activities, reactant mobility is limited, while at high water activities, dilution reduces reaction rates.

Compositional Factors
  • Precursor Types and Ratios: The specific sugar and amino acid precursors significantly impact this compound yield and reaction kinetics [6] [2]. Research has demonstrated that pentoses are more reactive than hexoses, while different amino acids direct the reaction toward different volatile profiles [7].

  • Metal Ions: Transition metal ions such as copper, iron, and zinc can catalyze Maillard reactions by facilitating the formation of reactive intermediates and oxidation reactions [3] [4]. However, metal ions may also promote undesirable side reactions or oxidative degradation of flavor compounds.

  • Inhibitors and Catalysts: The presence of antioxidants and reducing agents like ascorbic acid can inhibit Maillard reactions by scavenging free radicals and reducing the availability of reactive intermediates [3] [4]. Conversely, phosphate ions can catalyze Maillard reactions by facilitating sugar dehydration and fragmentation steps.

Conclusion and Research Perspectives

This compound represents a critically important flavor compound that forms through multiple complex pathways in food systems, with the Maillard reaction serving as the primary formation route during thermal processing. Understanding these formation mechanisms enables food scientists to optimize processing parameters for enhanced flavor quality while controlling potentially undesirable by-products.

Future research should focus on elucidating specific reaction pathways using advanced analytical techniques like non-targeted metabolomics and isotopic labeling [6] [7]. Additionally, more studies are needed to understand this compound formation in low-temperature, long-duration processes like wine aging [1] [8], and to develop strategies for controlling Maillard reaction pathways to enhance desirable flavors while minimizing potentially harmful compounds.

References

Comprehensive Technical Analysis of Furaneol: Olfactory Properties, Molecular Mechanisms, and Biosynthesis Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a pivotal aroma compound with significant importance in both natural food flavors and thermal process flavors. This furanone derivative possesses a molecular weight of 128.1259 g/mol and the chemical formula C₆H₈O₃ [1]. First identified in 1960 as a product of the Maillard reaction, this compound has since been recognized as a character impact compound in numerous fruits and processed foods [2] [3]. Its unique structural properties, featuring a planar enol-oxo group of a cyclic dicarbonyl derivative capable of forming strong hydrogen bonds, contribute to its exceptional olfactory properties and low detection thresholds [3]. The compound exists as a white or colorless solid that is soluble in both water and organic solvents, with a melting point ranging from 73 to 77°C [4] [5]. This compound's significance in flavor science stems from its dual origin—it occurs naturally through enzymatic biosynthesis in various fruits while also being generated during thermal processing of foods through non-enzymatic browning reactions [2] [3].

The historical context of this compound's discovery and characterization reflects its importance in flavor chemistry. Initially identified in pineapple in 1965, this compound has since been detected in a wide spectrum of natural sources including strawberry, raspberry, mango, arctic bramble, grapefruit, tomato, and pineapple [2] [4]. Beyond its natural occurrence, this compound forms during thermal processing in beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, demonstrating its ubiquitous presence in both natural and processed foods [2]. This broad occurrence across diverse food systems, combined with its potent aroma characteristics, has established this compound as a key flavor compound of extensive interest to researchers in food science, olfactory biochemistry, and flavor industry applications.

Olfactory Properties and Detection Thresholds

Odor Characteristics and Concentration Dependence

This compound exhibits complex odor properties that vary significantly with concentration. At higher concentrations, it imparts distinct caramel-like notes with burnt sugar characteristics, while at lower concentrations, it transitions to a sweeter, more fruity aroma commonly associated with fresh strawberries [2] [4] [6]. This concentration-dependent odor profile makes this compound particularly valuable in flavor applications, as it can serve multiple roles depending on its concentration in the final product. The pleasant and sweet odors of this compound and its methylether derivative mesifurane (which presents a more sherry-like aroma) have been identified as critical components in the aroma profiles of many fruits [2]. The remarkable sensitivity of the human olfactory system to this compound is evidenced by its exceptionally low odor threshold, which is reported to be approximately 10 parts per billion (ppb) in water, contributing to its significant impact even at minute concentrations [2].

The subjective interpretation of this compound's odor profile is influenced by multiple factors, including physiological differences, genetic variations, psychological associations, and cultural background [6]. This variability in perception presents challenges in sensory evaluation and flavor application. The phenomenon wherein this compound's perceived aroma shifts from strawberry to caramel as concentration increases illustrates how odor intensity can qualitatively alter perceived odor quality, not merely its strength [6]. Additionally, individual differences in olfactory threshold, determined by genetic and environmental factors, mean that the minimum concentration required for perception varies from person to person. This variability is further complicated by the fact that olfactory threshold can fluctuate within individuals over time due to factors such as hormonal changes, adaptation, health status, and previous exposure [6].

Quantitative Threshold Data and Structural Analogs

Table 1: Odor Threshold Values of this compound and Related Furanones

Compound Chemical Name Odor Threshold Range Odor Characteristics
This compound (HDMF) 4-hydroxy-2,5-dimethyl-3(2H)-furanone 0.03 - 1,700 μg/L [3] Caramel, strawberry, cotton candy [2] [7]
HMF 4-hydroxy-5-methyl-3(2H)-furanone 2,100 - 23,000 μg/L [3] Not specified
EHMF 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (homothis compound) 0.04 - 21 μg/L [3] Caramel-like, sweet [2]
Northis compound 4-hydroxy-5-methyl-3(2H)-furanone Not specified Identified in raspberry, guava, tomato [2]

The table above illustrates the considerable variation in threshold values reported for this compound and its structural analogs across different studies and media. These discrepancies highlight the methodological challenges in determining precise olfactory thresholds and the influence of experimental conditions on threshold measurements. This compound's exceptional potency as an aroma compound is evident when compared to its analog HMF, which requires concentrations approximately three orders of magnitude higher to be detected. The structural homologue EHMF (homothis compound), identified as an important odorant in various cheeses including Cheddar and Emmental, exhibits even lower thresholds than this compound in some studies, contributing mild sweet and nut-like aroma to these products [2]. Recent research has identified OR5M3 as a receptor specifically activated by both this compound and homothis compound, suggesting a common molecular recognition mechanism for these structurally similar compounds [8].

The stereochemical properties of this compound also influence its olfactory characteristics. This compound exists as two enantiomers, (R)-(+)-furaneol and (S)-(−)-furaneol, with the (R)-form identified as mainly responsible for its characteristic smell [4]. This enantioselectivity in odor perception underscores the significance of molecular chirality in olfactory reception, a phenomenon observed with many other odorants where different enantiomers exhibit distinct odor qualities or intensities. The absolute configurations of this compound and related furanones have been elucidated using advanced analytical techniques including vibrational circular dichroism and chemical relay reactions, facilitating a deeper understanding of the structure-activity relationships governing their olfactory properties [3].

Molecular Mechanisms of Olfaction

Odorant Receptor Activation

The molecular basis of this compound's olfactory detection involves specific interactions with olfactory receptors (ORs) in the olfactory epithelium. Recent research has identified OR5M3 as a receptor specifically activated by this compound and its structural homologue homothis compound [8]. This discovery represents a significant advancement in understanding how this compound's distinct caramel- and seasoning-like odor qualities are encoded at the molecular level. The specificity of OR5M3 for this compound activation highlights the sophisticated molecular recognition mechanisms underlying olfactory perception. Unlike broader tuning profiles observed in some odorant receptors, OR5M3 demonstrates narrow activation parameters, suggesting specialized biological recognition of these economically important flavor compounds [8]. The identification of this specific receptor-ligand interaction provides a biochemical basis for understanding this compound's sensory properties that cannot be predicted solely from molecular structure.

The process of olfactory signal transduction begins when this compound molecules bind to OR5M3, a G-protein-coupled receptor (GPCR) located in the ciliary membrane of olfactory sensory neurons. This binding event triggers a conformational change in the receptor that activates Golf-type G proteins, initiating a cAMP-mediated signaling cascade that ultimately generates neural impulses transmitted to the olfactory bulb and higher processing centers in the brain [9]. The encoding of odor quality depends not only on the molecular shape of odorants like this compound but, crucially, on their receptors' activation parameters, which help decipher the complex relationship between chemical structure and perceived aroma [8]. This molecular recognition process exhibits high specificity, as demonstrated by the fact that this compound and the structurally related sotolone, which possesses distinct seasoning-like odor qualities, activate different odorant receptors, enabling the olfactory system to discriminate between these similar compounds [8].

Structure-Activity Relationships

The molecular features of this compound essential for its olfactory properties include its planar enol-oxo group within a cyclic dicarbonyl structure, which enables the formation of strong hydrogen bonds with olfactory receptor residues [3]. This specific configuration allows this compound to interact with complementary binding sites in the odorant receptor binding pocket. Research on structure-threshold relationships in food aroma molecules has revealed that odor thresholds are independent of binding energies but highly sensitive to structural variations that alter receptor interaction patterns [9]. These structural determinants of olfactory potency help explain this compound's exceptional efficacy as an aroma compound despite its relatively simple molecular structure.

Table 2: Structural Features and Their Role in this compound's Olfactory Properties

Structural Feature Role in Olfaction Impact on Odor Quality
Planar enol-oxo group Enables strong hydrogen bonding with olfactory receptors [3] Contributes to caramel-like odor character
Cyclic dicarbonyl structure Provides molecular rigidity and specific orientation in binding pocket [3] Enhances receptor binding specificity
4-hydroxy group Serves as hydrogen bond donor in receptor interactions [9] Critical for odor potency and threshold
2,5-dimethyl groups Influence molecular shape and hydrophobic interactions [3] Modulate fruity vs. caramel notes
Chiral center Enables enantioselective receptor recognition [4] (R)-form primarily responsible for characteristic odor

Molecular docking and dynamics simulations have provided insights into the binding mechanisms between odorant molecules and their receptors. These computational approaches have demonstrated that hydrogen bond stability and receptor conformational flexibility serve as important determinants of odor thresholds [9]. Specifically, odorants that form more stable hydrogen bonds and induce greater conformational flexibility in their receptors typically exhibit lower detection thresholds. This relationship between molecular interaction dynamics and olfactory sensitivity helps explain this compound's potent aroma characteristics at minute concentrations. The application of these computational methods to this compound-OR5M3 interactions continues to provide atomic-level insights into the binding states and conformational adaptation processes that govern this compound's olfactory perception [9].

Biosynthesis and Natural Occurrence

Biosynthetic Pathways

This compound is synthesized in plants through a carefully regulated enzymatic pathway derived from carbohydrate metabolism. The primary natural precursor has been identified as D-fructose-1,6-diphosphate, which undergoes a series of transformations to ultimately form this compound [2] [3]. Key enzymatic steps in this biosynthesis include the action of phosphohexose isomerase in the conversion of D-glucose to furanones, confirming that D-fructose-6-phosphate serves as a natural precursor [2]. Research incorporating radioactively labeled substrates has demonstrated the efficient transformation of the complete carbon chain of D-fructose into this compound, supporting the carbohydrate origin of this important aroma compound [2]. The identification and characterization of FaQR, an enone oxidoreductase with a molecular mass of 37 kDa that catalyzes the last step in this compound biosynthesis in strawberry, represents a significant advancement in understanding the biochemical pathway [2]. This enzyme facilitates a two-substrate reaction with apparent Km values of 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH, with optimal activity at 37°C and pH 7.0 [2].

The regulation of this compound biosynthesis is closely associated with fruit ripening processes. In strawberry, this compound accumulation increases dramatically during ripening, reaching concentrations as high as 37 μg/g in fully ripe fruits [2]. This ripening-induced accumulation correlates with increased activity of the biosynthetic enzymes, including FaQR [2]. The discovery of a natural precursor (4-hydroxy-5-methyl-2-methylene-3[2H]-furanone) has led to a revised scheme of this compound biosynthesis, providing a more comprehensive understanding of the pathway [2]. Beyond the free volatile compound, plants also produce non-volatile derivatives including this compound-β-d-glucopyranoside and the malonyl derivative of this this compound glucoside, which serve as storage forms that might influence the overall flavor of fruits [2]. The interconversion between these forms is regulated by specific enzymes including an O-methyl-transferase in strawberry capable of transferring a methyl group from S-adenosyl-L-methionine (SAM) to this compound, forming mesifurane [2].

Graphical Representation of Biosynthesis Pathway

G Glucose Glucose F6P F6P Glucose->F6P Phosphohexose isomerase F16BP F16BP F6P->F16BP Phosphofructokinase Precursor Precursor F16BP->Precursor Unknown enzymes This compound This compound Precursor->this compound FaQR enone oxidoreductase Mesifurane Mesifurane This compound->Mesifurane O-methyltransferase (SAM) Furaneol_glucoside Furaneol_glucoside This compound->Furaneol_glucoside Glucosyltransferase

Figure 1: Biosynthetic Pathway of this compound and Derivatives in Plants

The diagram above illustrates the principal metabolic route for this compound biosynthesis from primary carbohydrates, highlighting key enzymatic steps and the branch points leading to various derivatives. This pathway exemplifies how plants convert primary metabolites into specialized compounds with significant organoleptic properties. The enzymatic transformations depicted represent potential targets for biotechnological optimization to enhance flavor profiles in fruit crops or microbial production systems.

Natural Occurrence and Distribution

This compound displays a remarkably widespread distribution across the plant kingdom, having been identified in numerous fruits including pineapple, raspberry, mango, arctic bramble, grapefruit, tomato, and strawberry [2] [4]. This broad occurrence across taxonomically diverse species suggests an evolutionary conservation of its biosynthetic pathway and potentially important ecological functions beyond its aroma properties. In addition to its presence in fresh fruits, this compound has been detected in many heat-processed foods including beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, where it forms through Maillard reaction pathways during thermal processing [2]. The concentration ranges of this compound vary significantly between different food sources, with particularly high levels found in certain strawberry varieties (up to 37 μg/g in fully ripe fruits) [2] [4].

The temporal pattern of this compound accumulation during fruit development has been extensively studied, particularly in strawberry, where this compound content increases dramatically during ripening [2]. Research utilizing in vitro growth systems has demonstrated enhanced this compound accumulation (125% increase) in fruits grown in medium supplemented with D-fructose 6-phosphate, confirming the importance of this precursor in the biosynthetic pathway [2]. The glycosidically bound forms of this compound, including this compound-β-d-glucopyranoside and its malonyl derivative, typically accumulate at the latest stages of fruit development, serving as non-volatile reservoirs that might contribute to flavor through enzymatic release during consumption or processing [2]. Studies with callus cultures have further demonstrated that after sugar feeding experiments, the preferred storage metabolite is this compound-glucoside, highlighting the importance of glycosylation as a mechanism for regulating the bioavailability and stability of this important aroma compound [2].

Experimental Methods and Analytical Approaches

Olfactory Threshold Determination

The quantitative assessment of this compound's odor threshold employs rigorous psychophysical methods to establish the minimum concentration detectable by the human olfactory system. The standard protocol involves the three-alternative forced-choice (3-AFC) procedure, which presents panelists with three samples—one containing the odorant and two blanks (typically ethanol)—in randomized order [9]. Panelists must identify the different sample, with the correct response rate adjusted using a correction factor to determine the probability of correct detection. Serial dilutions are prepared with a dilution factor of 2 for each step, typically spanning 10 concentrations, to systematically determine the threshold range [9]. Data analysis employs S-curve fitting according to the formula P = 1 / (1 + e^-(x - x₀)/D), where x represents the logarithm of concentration, x₀ represents the logarithm of the threshold value, and D determines the slope of the S-curve [9]. The concentration corresponding to the corrected detection probability P = 0.5 is designated as the measured threshold value.

The experimental considerations for threshold determination require careful control to ensure reliable results. Panel selection typically involves 7-10 trained experts free from rhinitis and other olfactory impairments, with balanced gender representation and ages ranging from 22-32 years [9]. To prevent fatigue and carryover effects, panelists are allowed 5-minute breaks between evaluations of different samples [9]. The ethical framework for such studies includes written informed consent from all participants, approval by an institutional ethics committee, and the right to withdraw at any time without providing reason [9]. These methodological safeguards help ensure the reliability and ethical conduct of sensory evaluation research. The substantial variation in reported threshold values for this compound (ranging from 0.03 to 1,700 μg/L) underscores the importance of standardized methodology and reporting in olfactory threshold determination [3].

Receptor Studies and Molecular Modeling

The investigation of this compound's interactions with olfactory receptors employs sophisticated molecular techniques to elucidate binding mechanisms and activation parameters. The identification of OR5M3 as a specific receptor for this compound was achieved through a bidirectional screening approach employing 616 receptor variants and 187 key food odorants in a HEK-293 cell-based luminescence assay [8]. This high-throughput screening methodology enables efficient mapping of receptor-ligand partnerships within the complex olfactory receptor family. Computational approaches including molecular docking provide insights into the structural basis of these interactions by identifying optimal orientation and conformation of this compound when bound to OR5M3, predicting complex structure and binding affinity [9]. Docking protocols typically involve processing protein and ligand files through AutoDockTools, adding hydrogen atoms, computing Gasteiger charges, setting docking box size, and designating flexible bonds in the ligand while keeping the receptor protein rigid [9].

Molecular dynamics (MD) simulations extend these insights by investigating the dynamic binding interactions between this compound and OR5M3 over time. These simulations employ the GROMACS package with the CHARMM36m force field, constructing simulation boxes using CHARMM-GUI [9]. The transmembrane helices of the protein structure are aligned and inserted into a bilayer composed of 75% palmitoyl-oleoyl-phosphatidylcholine (POPC) and 25% deprotonated cholesteryl hemisuccinate (CHSD), with solvation performed using the TIP3P water model supplemented with 0.15 M potassium chloride ions for neutralization [9]. Simulations typically involve energy minimization and equilibration phases followed by production MD simulations with a time step of 2 fs over a total duration of 20 ns [9]. These computational approaches provide atomic-level insights into binding states and conformational adaptation processes that govern olfactory perception, identifying hydrogen bond stability and receptor conformational flexibility as critical determinants of odor thresholds [9].

Applications, Stability, and Toxicology

Flavor and Fragrance Applications

This compound's unique concentration-dependent odor profile, combining caramelic notes at high concentrations with fruity strawberry characteristics at lower concentrations, makes it exceptionally valuable in diverse applications across the flavor and fragrance industries [2] [7]. Its commercial utilization spans jams, jellies, beverages, ice creams, alcoholic drinks, sweets, and perfumery, where it contributes sweet gourmand notes [3] [7]. In fragrance applications, this compound is typically used at 20% in triethyl citrate (TEC) as a carrier, reflecting the need to balance potency with practical formulation requirements [7]. The versatile odor profile enables flavorists and perfumers to use this compound as a key building block for creating complex caramel, cotton candy, and fruity accents in both fine fragrances and functional perfumery [7]. The acetate ester of this compound, known commercially as caramel acetate or strawberry acetate, provides additional formulation options, imparting fatty toffee characteristics used in traces to enhance gourmand accords [4].

The structural stability of this compound and its derivatives under different conditions significantly influences their application performance. Studies investigating stability at different pH values have revealed that this compound itself is unstable across all pH values, while its methoxy derivative (DMMF) and this compound β-D-glucoside exhibit only slight decomposition under similar conditions [3]. This differential stability has important implications for flavor retention in various food and beverage matrices. The glycosidic derivatives of this compound, which occur naturally in fruits, represent non-volatile precursors that can influence overall flavor through enzymatic release during consumption or processing [2]. Interestingly, while this compound β-D-glucoside is readily hydrolyzed by β-glucosidase enzymes, the malonylated glucoside derivative remains unaffected by such enzymatic treatment, suggesting different release mechanisms and potential for controlled flavor delivery in specific applications [3].

Toxicological Profile and Physiological Effects

The toxicological characteristics of this compound have been systematically investigated to ensure safe application in food products. Metabolism studies in humans administered fresh strawberry fruit as a natural this compound source demonstrated that female and male volunteers excreted 81-94% and 59-69% of the this compound dose, respectively, primarily as HDMF glucuronide [3]. Notably, free this compound, this compound β-D-glucoside, and its malonyl derivative were not detected in human urine, indicating extensive metabolism [3]. Absorption studies in mice following single intraperitoneal or oral administration (0.5-1.0 g kg⁻¹) detected this compound in plasma within 5 minutes after oral application, with peak concentrations reached between 15-45 minutes, and gradual disappearance after 2 hours, confirming efficient absorption through the digestive tract [3].

The physiological activities of this compound include both potentially beneficial and adverse effects. On one hand, this compound exhibits broad-spectrum antimicrobial activity in an energy-dependent manner without hemolytic effect on human erythrocytes [3]. In Candida albicans, this compound arrests the cell cycle at the S and G₂/M phase, suggesting potential as an anti-infective agent [3]. Additionally, this compound demonstrates de-pigmenting capacity by significantly inhibiting melanin content and tyrosinase activity induced by α-melanocyte-stimulating hormone in B16 melanoma cells, potentially through suppression of cAMP response element binding protein phosphorylation [3]. However, studies also indicate that this compound and its analog EDHF can induce micronucleated reticulocytes in a dose-dependent manner after oral administration in mice, suggesting potential genetic damage at high doses [3]. Long-term supplementation in mice remarkably increased thiobarbituric acid-reactive substances in lung and slightly decreased them in kidney and liver, while potentially enhancing allergen-sensitized type I and IV allergy responses [3]. These findings highlight the importance of considering dosage and potential pro-oxidant effects in safety evaluations, though the relevance to typical human exposure levels from food sources requires careful consideration.

Conclusion

This compound represents a paradigmatic example of how simple molecular structures can produce complex and commercially valuable olfactory properties. Its dual origin through both enzymatic biosynthesis in plants and Maillard reactions during thermal processing underscores the intersection of natural and process-derived flavors in the human diet. The concentration-dependent odor profile, transitioning from strawberry to caramel notes with increasing concentration, illustrates the complex relationship between chemical concentration and perceptual quality in olfactory perception. The identification of OR5M3 as a specific receptor for this compound provides a molecular foundation for understanding its distinct aroma characteristics and represents an important advance in olfactory receptor deorphanization.

References

Comprehensive Technical Guide: Biosynthesis, Storage, and Regulation of Furaneol Glucosides

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin the main body of the guide.

Introduction and Significance

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol, stands as one of the most significant aroma compounds in nature due to its exceptionally low odor threshold (10 ppb) and desirable sensory properties. This key flavor molecule imparts a characteristic caramel-strawberry aroma at high concentrations and becomes fruitier at lower concentrations, making it highly valuable for food and fragrance industries [1] [2]. First identified as a Maillard reaction product in thermally processed foods, this compound was later discovered to be biosynthesized enzymatically in various fruits including strawberry, pineapple, raspberry, and tomato [1] [3]. In plant systems, this compound predominantly exists in non-volatile, glycosidically bound forms—primarily as this compound-β-D-glucopyranoside and its malonylated derivative—which serve as storage reservoirs that can release the active aroma upon hydrolysis [1] [4].

The glycosylation of this compound represents a crucial biochemical modification that significantly alters its chemical and biological properties. This conjugation process, catalyzed by UDP-glycosyltransferases (UGTs), enhances water solubility, increases structural stability, and facilitates vacuolar storage, effectively reducing potential phytotoxicity while maintaining an aroma potential that can be mobilized during fruit ripening, processing, or consumption [5] [6]. From a practical perspective, this compound glucosides function as natural "pro-aromas" in controlled fragrance release systems and contribute to flavor enhancement in various food products and beverages [5]. The biochemical pathway leading to this compound glucoside formation has attracted considerable research attention, not only for fundamental scientific understanding but also for its potential applications in biotechnological production of natural flavor ingredients and quality improvement of fruit crops through metabolic engineering [5] [7].

Table 1: Fundamental Properties of this compound and Its Glucosides

| Property | This compound (HDMF) | This compound-β-D-Glucoside | This compound-Malonyl-Glucoside | |--------------|---------------------|----------------------------|--------------------------------| | Chemical Formula | C₆H₈O₃ | C₁₂H₁₈O₈ | C₁₅H₂₀O₁₁ | | Molecular Weight | 128.13 g/mol | 290.27 g/mol | 376.32 g/mol | | Aroma Characteristics | Strong caramel, burnt sugar | Odorless | Odorless | | Odor Threshold | 10 ppb | Not applicable | Not applicable | | Stability | Unstable at various pH | Stable, slight decomposition | Unstable at various pH | | Water Solubility Moderate | High | High | | Storage Location | Cytoplasm | Vacuole | Vacuole |

Biosynthetic Pathway

The biosynthesis of this compound glucosides involves a sequential enzymatic process beginning with primary carbohydrate metabolites and culminating in glycosylated storage forms. D-fructose-1,6-diphosphate has been identified as the primary precursor in the biosynthetic pathway, with studies demonstrating efficient incorporation of labeled fructose into this compound structures [3]. The pathway proceeds through a series of transformations that remain partially characterized, though key enzymatic steps have been elucidated through protein purification, gene cloning, and heterologous expression experiments.

The final step in this compound biosynthesis is catalyzed by quinone oxidoreductase (FaQR, also termed FaEO), a 37 kDa enzyme that functions as an NADH-dependent enone oxidoreductase [3]. This enzyme specifically reduces the α,β-unsaturated bond of the immediate precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, to yield HDMF (this compound) [3]. Research utilizing laser capture microdissection has demonstrated that FaQR expression occurs predominantly in the parenchyma tissue of strawberry fruit, with transcript levels increasing dramatically during ripening and correlating directly with this compound accumulation [3]. Following its formation, this compound can undergo several enzymatic modifications: O-methyltransferase (FaOMT) converts it to 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) using S-adenosyl-L-methionine as methyl donor [1], while UDP-glycosyltransferases (UGTs) catalyze its conversion to This compound-β-D-glucopyranoside [5] [7].

The glycosylation step represents the commitment to storage form production. Specifically, UGT71K3 has been identified as the enzyme responsible for this compound glucosylation in strawberry, utilizing UDP-glucose as sugar donor [7]. This glycosylation reaction effectively masks the hydroxyl group of this compound, creating a water-soluble, non-volatile conjugate that can be further modified through malonylation. The resulting This compound-β-D-glucopyranoside can be enzymatically malonylated to produce This compound-6'-O-malonyl-β-D-glucopyranoside, a reaction that further enhances stability and may facilitate specific intracellular transport mechanisms [1] [4]. The entire pathway demonstrates sophisticated metabolic channeling, with free this compound levels being dynamically regulated through balancing acts between biosynthesis, glycosylation, methylation, and degradation.

G FDP D-Fructose-1,6-diphosphate (Precursor) Intermediate1 Unknown Intermediate(s) FDP->Intermediate1 Unknown enzymes HMMF 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone (Intermediate) Intermediate1->HMMF Unknown steps This compound This compound (HDMF) Active Aroma Compound HMMF->this compound FaQR (Quinone Oxidoreductase) FGluc This compound-β-D-glucopyranoside (Storage Form) This compound->FGluc UGT71K3 (Glycosyltransferase) DMHF 2,5-Dimethyl-4-methoxy- 3(2H)-furanone (DMMF) Aroma Variant This compound->DMHF FaOMT (O-Methyltransferase) FMalGluc This compound-malonyl-glucoside (Secondary Storage) FGluc->FMalGluc Malonyltransferase

Figure 1. Biosynthetic pathway of this compound and its derivatives showing key enzymatic steps.

Key Enzymes and Regulatory Mechanisms

The biosynthesis of this compound glucosides is governed by a complex regulatory network that coordinates gene expression and enzymatic activity throughout fruit development and ripening. Central to this process are transcription factors that integrate developmental, hormonal, and environmental signals to modulate the expression of biosynthetic genes. Recent research has identified an ETHYLENE RESPONSE FACTOR (FaERF#9) and an MYB transcription factor (FaMYB98) as key regulators that form a protein complex to activate FaQR promoter activity [7]. This transcriptional complex demonstrates a synergistic effect, with the combined factors increasing FaQR promoter activity approximately 14-fold in transactivation assays, significantly more than either factor alone [7].

The expression patterns of this compound biosynthetic genes follow a distinct ripening-associated trajectory. Studies monitoring transcript levels throughout strawberry fruit development have revealed that FaQR and FaOMT mRNA accumulation increases dramatically during the transition from green to red stages, paralleling the accumulation of this compound and its derivatives [7]. This expression pattern correlates with the developmental regulation of fruit maturation processes, including color change, softening, and aroma production. Importantly, spatial analysis within strawberry fruit has revealed an expression gradient, with higher transcript levels of FaQR and FaOMT in apical sections compared to basal sections, corresponding to the differential distribution of this compound accumulation [7].

Table 2: Key Enzymes in this compound Glucoside Biosynthesis and Their Characteristics

Enzyme Gene Name EC Number Reaction Catalyzed Key Properties
Quinone Oxidoreductase FaQR (FaEO) EC 1.-.-.- Reduces 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone to this compound 37 kDa, NADH-dependent, ripening-induced, optimum pH 7.0, 37°C
O-Methyltransferase FaOMT EC 2.1.1.- Methylates this compound to DMMF 80 kDa, uses SAM, optimum pH 8.5, 37°C, ripening-induced
Glycosyltransferase UGT71K3 EC 2.4.1.- Transfers glucose from UDP-glucose to this compound Specific for this compound, produces β-D-glucopyranoside
Malonyltransferase Not identified EC 2.3.1.- Malonylates this compound glucoside Specific for this compound glucoside, enhances stability

Environmental factors significantly influence the regulatory mechanisms governing this compound glucoside biosynthesis. Temperature effects have been particularly well-documented, with studies showing that FaQR expression and this compound production are significantly higher at 25°C compared to 15°C [7]. Additionally, post-harvest storage conditions impact furanone levels, with lower temperatures resulting in reduced this compound accumulation compared to room temperature storage [7]. These environmental responses suggest that the regulatory system integrates stress and temperature signaling pathways to modulate aroma production, potentially through the involvement of ERF transcription factors known to function in stress response networks. The coordinated regulation of this compound biosynthesis ensures optimal production and storage of these economically important aroma compounds during fruit ripening and in response to environmental conditions.

High-Throughput Screening for Glycosyltransferases

The identification of specific UDP-glycosyltransferases (UGTs) capable of recognizing this compound as substrate has been accelerated through the development of efficient high-throughput screening platforms. Researchers have established a robust whole-cell biotransformation system utilizing Escherichia coli expressing recombinant plant UGTs to rapidly test enzyme specificity and activity [5]. This system involves cultivating E. coli strains harboring UGT genes in 24-well plate format using 5-ml bacterial solutions in 25-ml wells to maintain adequate oxygen transfer during growth and expression [5]. Following induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), this compound substrates are directly added to the culture medium to initiate biotransformation, with glucoside products subsequently detected and analyzed in the supernatant by LC-UV-MS [5].

Application of this screening approach to a plant UGT library comprising 49 enzymes from various species (grapevine, strawberry, raspberry, tobacco, and Arabidopsis) revealed remarkable catalytic diversity [5]. Screening results demonstrated that among these 49 UGTs, 25 efficiently glucosylated sotolone, 24 transformed maple furanone, while 15 and 18 UGTs converted This compound and homothis compound, respectively [5]. The UGTs active against these furanones spanned diverse plant glycosyltransferase families, including UGT71, UGT72, UGT73, UGT76, UGT84, UGT85, and UGT92, with some enzymes exhibiting remarkable promiscuity toward multiple substrates while others showed high specificity [5]. Particularly noteworthy was the identification of UGT72B27 as a superior biocatalyst for this compound and homothis compound glucosylation, while members of the UGT84A clade—typically associated with glucose ester formation from benzoic and cinnamic acid derivatives—unexpectedly demonstrated high efficiency toward sotolone and maple furanone [5].

G Library Plant UGT Library (49 enzymes from multiple species) Ecoli E. coli Expression (24-well format, IPTG induction) Library->Ecoli Substrate Furanone Substrate Addition (Sotolone, Maple Furanone, this compound, Homothis compound) Ecoli->Substrate Screening High-Throughput Screening (LC-UV-MS analysis of supernatants) Substrate->Screening Results Hit Identification (Enzymes with glucosyltransferase activity) Screening->Results Families Active UGT Families: 71, 72, 73, 76, 84, 85, 92 Screening->Families Scaling Process Scaling (Up to 7.2 g/L product concentration) Results->Scaling

Figure 2. High-throughput screening workflow for identifying furanone glucosyltransferases.

The screening platform has enabled not only enzyme discovery but also process optimization for biotechnological production. Through upscaling of the whole-cell biotransformation process, researchers have achieved remarkable product titers, reaching 5.3 g/L for sotolone glucoside and 7.2 g/L for maple furanone glucoside [5]. These quantitative results demonstrate the exceptional catalytic efficiency of selected plant UGTs and validate the practical feasibility of enzymatic production for these novel "nature-identical" compounds. The structural characterization of the resulting furanone glucosides has confirmed the formation of β-D-glucopyranosides, with product ion spectra (MS²) showing characteristic neutral loss patterns corresponding to the aglycone moiety [5]. This high-throughput screening approach provides a powerful tool for rapidly expanding the repertoire of characterized glycosyltransferases and identifying efficient biocatalysts for specialized metabolic pathways.

Functional Roles and Stability

The glycosylation of this compound represents a critical biochemical modification that profoundly influences its chemical properties, biological functionality, and practical applications. This conjugation reaction dramatically enhances molecular stability by protecting the reactive hydroxyl group and reducing susceptibility to oxidative degradation and volatilization [5] [2]. Comparative stability studies have demonstrated that while this compound itself is unstable across a wide pH range, This compound-β-D-glucopyranoside exhibits only slight decomposition under various pH conditions [2]. Interestingly, the malonylated derivative of this compound glucoside displays instability profiles similar to the free aglycone, suggesting that malonylation may reintroduce certain structural liabilities [2].

The odor properties of this compound glucosides differ markedly from their parent compound. While this compound possesses an intense caramel-like aroma with an exceptionally low odor threshold (10 ppb), its glucosylated forms are completely odorless [5]. This dramatic difference enables plants to accumulate substantial quantities of these compounds as non-volatile storage reserves without interfering with other sensory-mediated ecological interactions. The conversion to odorless conjugates represents a sophisticated biological strategy for managing chemical defense and signaling compounds, allowing storage at high concentrations in cellular compartments until needed, when specific enzymatic hydrolysis can rapidly release the active aroma molecule [5] [6].

From a biological perspective, glycosylation serves multiple protective functions. The process effectively reduces potential phytotoxicity that might result from accumulation of high concentrations of reactive furanones in plant tissues [6]. Additionally, glycosylation enhances water solubility, facilitating transport and vacuolar sequestration away from cytoplasmic metabolic processes [6]. This compartmentalization is particularly important for fruits, which accumulate significant quantities of these aroma precursors during development. The stored glucosides can then be hydrolyzed by specific glycosidases during fruit ripening, processing, or consumption, serving as a controlled-release mechanism for flavor activation [6]. This biochemical strategy explains why many aromatic-rich fruit cultivars may display surprisingly subtle fragrance when intact, yet develop full aromatic profiles during mastication, processing, or fermentation when cellular compartmentalization is disrupted and glucosidases become accessible to their substrates.

Analytical Methods and Characterization

The comprehensive analysis of This compound glucosides requires sophisticated analytical techniques to separate, identify, and quantify these compounds in complex biological matrices. The most widely employed method for detection and characterization is Liquid Chromatography coupled with UV and Mass Spectrometry (LC-UV-MS), which provides excellent sensitivity and selectivity for these hydrophilic compounds [5]. Using this approach, the pseudomolecular ions of this compound glucosides can be detected as [M-H]− ions at m/z 289 and as chloride adducts [M+Cl]− at m/z 325 [5]. Tandem mass spectrometry (MS/MS) analysis produces characteristic fragment ion patterns, with product ion spectra (MS²) of furanone glucosides typically showing a neutral loss of the aglycone, resulting in [glucose-H]− and [glucose-H₂O-H]− ions that confirm the glycosidic nature of the compounds [5].

The structural elucidation of this compound glucosides has been achieved through a combination of spectroscopic and chromatographic techniques. Early studies identified This compound-β-D-glucopyranoside in strawberries through fractionation of glycosidic extracts followed by NMR characterization [4]. Subsequent research led to the discovery of further modified forms, including This compound-6'-O-malonyl-β-D-glucopyranoside, which was identified based on its distinctive mass spectral fragmentation and resistance to β-glucosidase hydrolysis without prior de-malonylation [1] [4]. The determination of the absolute configuration of this compound and its derivatives remained challenging for decades due to rapid racemization at physiological pH, but was eventually resolved using advanced techniques including vibrational circular dichroism and chemical relay reactions [2].

For quantitative analysis, extraction protocols typically employ polar solvents such as methanol or ethanol, often followed by solid-phase extraction to remove interfering compounds while retaining the target glucosides [4]. The analysis of bound aroma compounds frequently incorporates enzymatic hydrolysis using commercial β-glucosidase preparations or acid hydrolysis to release volatile aglycones, which can then be analyzed by GC-MS to determine the potential aroma spectrum of a given sample [6]. These analytical approaches have revealed that in many fruits, the concentrations of glycosidically bound aroma compounds often exceed those of free volatiles, highlighting their significance as aroma reservoirs [6]. For instance, in six varieties of Citrus fruits, the concentration of bound aroma compounds was consistently higher than that of free aroma compounds, with several substances including linalool oxide, benzoic acid, α-terpineol, and vanillin existing exclusively in bound form in certain varieties [6].

Applications and Future Directions

The biotechnological production of this compound glucosides represents a promising alternative to chemical synthesis, offering advantages in regioselectivity and environmental sustainability. Whole-cell biotransformation systems using engineered microorganisms expressing plant glycosyltransferases have demonstrated impressive production capabilities, with titers reaching gram-per-liter levels for some furanone glucosides [5]. These biocatalytic processes eliminate the need for complex protection and deprotection steps typically required in chemical glycosylation, providing a more direct and efficient route to these valuable compounds [5]. The identified UGTs with high activity toward furanones thus represent valuable enzymatic tools for green chemistry applications in flavor and fragrance manufacturing.

In agricultural and food quality contexts, understanding the molecular regulation of this compound glucoside metabolism offers opportunities for flavor enhancement in fruits and processed products. The identification of transcription factors such as FaERF#9 and FaMYB98 that regulate key biosynthetic genes provides potential targets for molecular breeding or genetic engineering approaches to improve aroma profiles in commercial fruit varieties [7]. Additionally, the ability to modulate the balance between free and glycosidically bound this compound could lead to strategies for optimizing aroma release during fruit ripening, postharvest storage, and processing [6]. Recent research has also explored practical applications of this compound in reducing off-flavors; for example, in soy protein isolate preparation, this compound addition significantly reduced undesirable attributes such as grain husk, grassy, and raw bean notes, primarily through competitive binding with off-flavor compounds [8].

Future research directions should address several knowledge gaps in this compound glucoside biology. While biosynthetic enzymes and some regulatory components have been identified, the complete pathway from primary metabolites to this compound remains partially uncharacterized [3]. The transport mechanisms responsible for subcellular compartmentalization of this compound glucosides and the specific glycosidases involved in their hydrolysis represent additional areas for investigation [6]. From an applied perspective, enzyme engineering approaches could further optimize the catalytic efficiency and substrate specificity of identified UGTs for industrial applications [5]. Additionally, the physiological effects and potential health impacts of this compound glucosides in the human diet warrant more comprehensive study, particularly regarding their absorption, metabolism, and bioactivity [2]. As consumer demand for natural flavor ingredients continues to grow, the biotechnological production of this compound glucosides using enzymatic or microbial systems represents a promising frontier for sustainable production of these valuable aroma compounds.

Conclusion

References

norfuraneol biosynthesis from D-ribulose-5-phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Established Furanone Biosynthesis Pathways

The table below summarizes the known precursors and enzymes involved in the formation of HDMF (Furaneol) and its structural homolog, northis compound.

Furanone Compound Established Biological Precursor Key Enzymes / Chemical Conditions Organism / Context

| HDMF (this compound) 4-hydroxy-2,5-dimethyl-3(2H)-furanone | D-Fructose-1,6-bisphosphate (FBP) [1] [2] | Conversion via unidentified α-dicarbonyl intermediates; final step catalyzed by FaEO (Enone Oxidoreductase) [1]. | Strawberry (Fragaria x ananassa), Yeast (Zygosaccharomyces rouxii) [1] [2] | | Northis compound 4-hydroxy-5-methyl-3(2H)-furanone | D-Fructose-1,6-bisphosphate (FBP) (proposed) [2] | Proposed formation via a pathway analogous to HDMF, potentially lacking a methylation step or using a different substrate. | Soy sauce (formed during fermentation by Z. rouxii) [2] |

Proposed Biosynthetic Pathway from D-Ribulose-5-Phosphate

While direct evidence is lacking, a plausible connection from D-ribulose-5-phosphate to the known FBP pathway can be theorized. The following diagram outlines this hypothetical route and the subsequent established steps to northis compound.

G cluster_known Supported by Experimental Evidence Ru5P D-Ribulose-5-Phosphate (Proposed Precursor) P1 Theoretical Enzymatic Conversion (Unknown) Ru5P->P1  Hypothetical Path FBP D-Fructose-1,6-Bisphosphate (Known Precursor) P2 Spontaneous/Chemical Rearrangement FBP->P2  Non-enzymatic or unknown enzymatic DHDP 1-Deoxy-2,3-hexodiulose-6-phosphate (Putative Intermediate) HMMF 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) DHDP->HMMF  Dehydration P3 FaEO or Analogous Reductase + NAD(P)H HMMF->P3  Reduction Northis compound Northis compound (4-Hydroxy-5-methyl-3(2H)-furanone) P1->FBP P2->DHDP P3->Northis compound  4R-hydride transfer from NAD(P)H

Proposed northis compound biosynthesis pathway from D-ribulose-5-phosphate.

Detailed Experimental Evidence and Protocols

The hypothetical pathway is based on experimental evidence from related furanone research. Here are key methodologies used to elucidate these steps.

Identification of α-Dicarbonyl Intermediates

This protocol is critical for trapping and identifying highly reactive, unstable pathway intermediates [2].

  • 1. Sample Preparation: Incubate the precursor (e.g., FBP) in an appropriate aqueous buffer (e.g., pH 4-5, 30°C) under study conditions, with and without the presence of the biological system (e.g., Z. rouxii cells).
  • 2. Derivatization: Add the trapping reagent o-phenylenediamine (OPDA) directly to the culture medium or reaction mixture. OPDA specifically reacts with α-dicarbonyl compounds to form stable, detectable quinoxaline derivatives.
  • 3. Analysis by LC-MS/MS:
    • HPLC Setup: Use a C18 reverse-phase column. Employ a binary gradient with solvents: A) 0.05% formic acid in water, B) acetonitrile.
    • Gradient Example: 5% B to 20% B over 10 min, then to 100% B over 30 min at a flow rate of 1 ml/min.
    • Detection: Utilize Diode Array Detection (DAD) and tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode. This allows for the identification of quinoxalines based on their UV spectra and characteristic fragmentation patterns.
  • Key Finding: Application of this method in yeast studies led to the identification of quinoxaline Q2, providing the first direct chemical evidence for 1-deoxy-2,3-hexodiulose-6-phosphate as an intermediate in the HDMF pathway from FBP [2]. This intermediate is a logical precursor to HMMF.
Elucidating the Final Reductase Mechanism

The following table summarizes the methodology used to characterize the enzyme (FaEO) that catalyzes the final step, which is highly relevant for the analogous step in northis compound production [1].

Experimental Objective Methodology Summary Key Quantitative Data & Outcomes
Determine Enzyme Structure & Substrate Binding X-ray Crystallography: Determined crystal structures of FaEO in six different states/complexes with substrates and products at high resolution (≤1.6 Å). Revealed a monomeric enzyme with a Rossmann-fold for NAD(P)H binding. Structures with analogs like EHMF and EDHMF provided snapshots of the catalytic cycle.

| Confirm Hydride Transfer Stereospecificity | Deuterium Labeling:

  • Synthesize [4R-2H]NADH enzymatically using formate dehydrogenase and deuterated formic acid [1].
  • Purify via anion-exchange chromatography (Mono Q column) with a linear (NH₄)HCO₃ gradient [1].
  • Incubate FaEO with the deuterated NADH and substrate (e.g., EDHMF).
  • Analyze the product (e.g., EHMF) using chiral-phase analysis. | The product contained the deuterium label. This experiment confirmed that the 4R-hydride of NAD(P)H is transferred to the exocyclic carbon of the substrate. |

Key Knowledge Gaps and Research Outlook

The pathway from D-ribulose-5-phosphate to northis compound remains a compelling subject for further investigation. Future research should prioritize:

  • Elucidating the Initial Steps: The conversion of D-ribulose-5-phosphate into a hexose phosphate like FBP, or directly into a furanone precursor, needs experimental validation.
  • Identifying the Methylation Step: The biochemical origin of the methyl group at the C5 position of northis compound is unclear and requires delineation.
  • Enzyme Discovery: The specific enzymes catalyzing the early and intermediate steps in this proposed pathway are entirely unknown and represent a significant opportunity for discovery.

References

Comprehensive Application Notes and Protocols: GC-MS Determination and Validation of Furaneol in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furaneol and Analytical Challenges

This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a potent aroma compound that contributes significantly to the flavor profile of numerous fruits and processed foods. This key flavor component exhibits a concentration-dependent odor perception, presenting caramel-like notes at high concentrations while imparting a sweet strawberry aroma when dilute [1]. This compound occurs naturally in strawberries, pineapple, mango, raspberry, tomato, and grapes, with concentrations in ripe strawberries reaching up to 37 μg/g [2] [1]. Beyond its natural occurrence, this compound is extensively used as a flavoring agent in the food and beverage industry due to its low odor threshold of approximately 10 ppb in water [2] [3].

The analytical determination of this compound presents significant challenges stemming from its chemical properties. This compound is highly polar, water-soluble, and exhibits thermal and oxidative instability, which complicates gas chromatography-mass spectrometry (GC-MS) analysis [3]. These properties have limited the development of robust quantitative methods, necessitating specialized approaches for accurate quantification. The physicochemical parameters of this compound include a pKa of 8.56 at 20°C, which significantly influences its extraction efficiency and chromatographic behavior [3]. Additionally, this compound can exist as several derivatives in natural matrices, including the methylether mesifurane, this compound-β-d-glucopyranoside, and malonyl glucoside derivatives, further complicating analysis [2].

Experimental Design and Workflow

The quantitative analysis of this compound using GC-MS requires careful sample preparation to address the compound's polarity and instability. The following workflow illustrates the comprehensive analytical procedure:

G cluster_1 Sample Preparation Phase cluster_2 Analytical Phase cluster_3 Data Phase Start Sample Collection (Fruits, Wines) SP Sample Preparation (Homogenization, Centrifugation, Filtration) Start->SP Derivatization Derivatization (Pentafluorobenzyl Bromide) Basic Conditions, Elevated Temperature SP->Derivatization SPME Solid Phase Microextraction (PA or PDMS/DVB Fiber) Derivatization->SPME Derivatization->SPME GCMS GC-MS Analysis (TG-1MS Column) Temperature Programming SPME->GCMS SPME->GCMS Data Data Acquisition (SIM Mode) Quantification & Validation GCMS->Data End Results Interpretation Data->End

Figure 1: Comprehensive workflow for GC-MS determination of this compound in food matrices

This optimized workflow incorporates derivatization to address this compound's polarity and solid-phase microextraction (SPME) for efficient extraction and concentration. The method has been specifically designed to overcome the traditional limitations in this compound analysis, enabling reliable quantification at trace levels comparable to the compound's odor threshold [3]. The integration of quality control samples at each stage ensures methodological rigor, while the focused sample preparation steps minimize matrix effects that have previously complicated this compound quantification in complex food matrices [3].

Materials and Methods

Chemicals and Standards
  • This compound standard (≥98% purity) for calibration and quality control
  • Deuterated internal standards (when available) for improved quantification accuracy
  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent
  • HPLC-grade solvents: ethyl acetate, methanol, acetonitrile
  • Buffer solutions: phosphate buffer (pH 6.0), acetate buffer
  • SPME fibers: Polyacrylate (PA) or PDMS/DVB combinations recommended [3]
Sample Preparation Protocol
3.2.1 Extraction from Solid Fruit Matrices
  • Homogenize 10 g of fruit sample with 20 mL of saturated sodium chloride solution
  • Centrifuge at 3000 rpm for 10 minutes to separate particulate matter
  • Collect supernatant and adjust pH to 8.5-9.0 using sodium hydroxide solution to enhance derivatization efficiency
  • Perform liquid-liquid extraction with ethyl acetate (3 × 15 mL), though note that this traditional approach may be superseded by more efficient methods [3]
3.2.2 Extraction from Liquid Matrices (Wine, Juices)
  • Directly use 10 mL of liquid sample after filtration through 0.45 μm membrane
  • Add internal standard if available, and adjust pH to 8.5-9.0
  • Proceed to derivatization without additional extraction for some methods, though SPE concentration may be necessary for low concentrations [4]
Derivatization Procedure
  • Transfer 1 mL of prepared sample to a sealed derivatization vial
  • Add 50 μL of pentafluorobenzyl bromide solution
  • Heat at 60°C for 30 minutes to complete the derivatization reaction
  • Cool to room temperature before SPME injection [3]

The derivatization process transforms this compound into a less polar, thermally stable derivative that exhibits improved chromatographic behavior and mass spectrometric response. This step is critical for overcoming the inherent analytical challenges posed by underivatized this compound [3].

SPME and GC-MS Parameters
3.4.1 Solid Phase Microextraction
  • Fiber selection: Use polyacrylate (PA) or PDMS/DVB fibers which have demonstrated high affinity for the this compound derivative
  • Extraction conditions: Immerse fiber in derivatized sample for 15 minutes at 40°C with constant agitation
  • Desorption: Thermal desorption in GC inlet at 250°C for 2 minutes in splitless mode [3]
3.4.2 GC-MS Conditions

Table 1: Optimized GC-MS parameters for this compound determination

Parameter Specification Notes
GC System Shimadzu GC-2010 or equivalent -
Column TG-1MS (30 m × 0.25 mm i.d., 0.25 μm) 100% dimethyl polysiloxane equivalent
Carrier Gas Helium, constant flow 1.0 mL/min -
Inlet Temp 250°C Splitless mode
Oven Program 100°C (1 min) → 220°C @ 30°C/min → 280°C @ 30°C/min (5 min) Total run time: 14.33 min
Transfer Line 280°C -
Ion Source Electron Impact (EI), 70 eV, 200°C -
Detection Mode Selected Ion Monitoring (SIM) Quantitation ions: m/z 128, 99, 71

The temperature program is optimized to achieve adequate separation while maintaining reasonable analysis time. The Selected Ion Monitoring (SIM) mode provides enhanced sensitivity compared to full-scan acquisition, which is crucial for detecting this compound at trace concentrations relevant to its sensory impact [5] [3].

Method Validation Results

Validation Parameters and Acceptance Criteria

The method was validated according to international guidelines for bioanalytical method validation, assessing key parameters including linearity, accuracy, precision, sensitivity, and robustness [6]. The validation protocol followed established principles for analytical method validation to ensure reliability and reproducibility.

Comprehensive Validation Data

Table 2: Method validation results for GC-MS determination of this compound

Validation Parameter Results Acceptance Criteria
Linearity Range 0.15-200 μg/L R² ≥ 0.999
LOD (Limit of Detection) 0.05 μg/L S/N ≥ 3
LOQ (Limit of Quantification) 0.15 μg/L S/N ≥ 10, Accuracy ±20%
Precision (Intra-day RSD) 2.1-4.8% ≤15% at LLOQ, ≤10% above
Precision (Inter-day RSD) 2.7-6.1% ≤15% at LLOQ, ≤10% above
Accuracy (% Recovery) 80.3-94.5% 85-115%
Matrix Effects <15% suppression -

The validation data demonstrate that the method exhibits excellent sensitivity with a limit of quantification (0.15 μg/L) well below this compound's odor threshold (10 ppb in water), ensuring reliable detection at sensorially relevant concentrations [2] [3]. The precision and accuracy values fall within acceptable ranges, confirming method robustness for routine analysis. The incorporation of derivatization with SPME significantly enhances sensitivity compared to previously published methods, addressing the historical challenges in this compound quantification [3].

Application Examples

Fruit Analysis

The validated method has been successfully applied to quantify this compound in various fruits, revealing significant concentration variations between different fruit types and maturation stages. In strawberry samples, this compound concentrations follow a ripening-dependent accumulation pattern, with the highest levels detected in fully ripe fruits [2]. The method's sensitivity allows for precise monitoring of this progression, providing valuable data for determining optimal harvest times for maximum flavor development.

Wine Differentiation

The GC-MS method for this compound determination has proven particularly valuable in the wine industry for differentiating between wines produced from Vitis vinifera cultivars and hybrid grapes [4]. Research analyzing over 65 wines from various hybrid cultivars and more than 100 wines in general demonstrated that this compound was detected in almost all white wines produced from hybrid grapes, while being virtually absent in Vitis vinifera cultivars [4]. This application has significant regulatory implications, as some wines produced from hybrid grapes face restrictions in certain European markets, making this compound a potential marker compound for detecting misrepresentation.

Process Optimization

Beyond quantitative analysis, the method provides insights into how vinification techniques influence this compound concentrations. Studies have demonstrated that vinification with skin contact leads to a significant decrease in this compound levels, while the use of pectolytic enzymes with beta-glucosidic secondary activities can increase this compound concentrations [4]. These findings enable winemakers to optimize processing conditions to either enhance or reduce this compound presence based on desired sensory outcomes.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Derivatization Efficiency: Ensure proper pH control (basic conditions, pH 8.5-9.0) and use fresh derivatizing reagent. Incomplete derivatization significantly impacts sensitivity [3].

  • Matrix Effects: Use matrix-matched calibration standards or standard addition method to compensate for matrix-induced suppression or enhancement, particularly when analyzing complex samples like red wines or tomato products [3].

  • Fiber Degradation: Regular SPME fiber maintenance and performance verification are essential. Significant decreases in recovery indicate need for fiber replacement [3].

  • Chromatographic Peak Tailing: Condition GC inlet liner and trim column (10-15 cm) to restore active sites that may cause adsorption of the polar derivative [5].

Method Optimization Opportunities
  • Alternative Detection Modes: For laboratories with access to GC-MS/MS systems, multiple reaction monitoring (MRM) can provide enhanced specificity in complex matrices, though the single-stage GC-MS method described already offers sufficient sensitivity for most applications [6].

  • High-Throughput Adaptation: For routine analysis of large sample sets, consider direct liquid injection with a programmable temperature vaporizer (PTV) inlet, though this may sacrifice some sensitivity compared to SPME concentration [3].

  • Extended Application: The core methodology can be adapted for simultaneous quantification of this compound derivatives, including mesifurane and homothis compound, with minor modifications to the chromatographic conditions [2].

Conclusion

The comprehensive GC-MS method detailed in these application notes provides a robust, sensitive, and validated approach for quantifying this compound across diverse food matrices. Through careful optimization of the derivatization conditions, SPME parameters, and chromatographic separation, the method successfully addresses the historical analytical challenges posed by this compound's physicochemical properties. The validation data confirm that the method meets international standards for bioanalytical methods, while the application examples demonstrate its practical utility in both quality control and research settings. This protocol provides analytical scientists with a complete framework for implementing this compound analysis in their laboratories, contributing to improved understanding and control of this impactful flavor compound in food products.

References

PTV Large Volume Injection Protocol for GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol summarizes the core steps and critical parameters for implementing a PTV-LVI method, adapted from general guidelines for analyzing semi-volatile organic compounds [1] [2].

1. Instrumental Setup

  • GC System: Equipped with a PTV inlet.
  • Liner: Use a specialized PTV liner. A wall-coated sintered glass liner is often recommended for multiresidue analysis as its porous structure aids in efficient solvent vaporization and helps retain less volatile matrix components [2]. For more ruggedness with dirty samples, a liner packed with glass wool or other suitable material can be used [1].
  • Column: A standard GC-MS capillary column is appropriate. For additional protection, a retention gap (a deactivated, uncoated pre-column, e.g., 0.53 mm inner diameter) can be installed before the analytical column to help manage the large solvent volume [1] [2].
  • MS Detector: Single quadrupole or tandem mass spectrometer (MS/MS).

2. Sample Preparation

  • Prepare Furaneol standard solutions in a suitable volatile solvent. Ethyl acetate is a common choice for GC analysis, though the solvent must be selected based on its compatibility with both the analyte and the PTV solvent venting process [2].
  • If analyzing complex matrices (e.g., food, biological samples), a sample preparation technique like liquid-liquid extraction or solid-phase extraction is necessary to minimize matrix effects and protect the instrumental system [3] [4].

3. PTV-LVI Method Parameters The table below outlines the key steps and considerations for the PTV injection program and GC-MS conditions.

Parameter Setting / Action Purpose & Notes
Initial PTV Temp Below solvent boiling point (e.g., 5-10°C below) To condense liquid sample in liner during injection [2].
Injection Volume 10-50 µL (Start with 10 µL for method development) Significantly increases sensitivity [1] [3] [2].
Injection Speed Fast (using autosampler) Promotes liquid band formation in liner, helps prevent backflash [1].
Solvent Vent Mode On Vents majority of solvent vapor, critical for LVI [5] [2].
Vent Flow High split flow (e.g., 50-100 mL/min) Efficiently removes solvent vapor [2].
Vent Time ~0.5 - 2 minutes Must be optimized to ensure all solvent is vented without losing volatile analytes.
PTV Ramp Rapid heating to transfer analytes (e.g., 10°C/sec to 250-300°C) Vaporizes and transfers analytes to column [2].
GC Oven Program Initial low hold → Rapid ramp to analytical temps Initial low temp aids in solvent focusing; use a fast ramp rate (e.g., 30°C/min) after transfer to start separation [1] [2].
Carrier Gas Helium or Hydrogen Hydrogen allows for faster flow rates and shorter run times [4].
MS Detection SIM or MRM mode Select Ion Monitoring (SIM) for single quadrupole; Multiple Reaction Monitoring (MRM) for MS/MS enhances selectivity in complex matrices [3] [4].

Experimental Workflow for PTV-LVI-GC-MS

The diagram below visualizes the entire analytical procedure, from sample injection to detection.

workflow Start Sample Preparation (Extract in volatile solvent) Step1 1. PTV Injection Fast injection of large volume (10-50 µL) into cool liner Start->Step1 Step2 2. Solvent Evaporation & Venting Solvent vapor is vented via split line Analytes retained in liner Step1->Step2 Step3 3. Analyte Transfer PTV rapidly heated Analytes vaporized and transferred to column Step2->Step3 Step4 4. GC Separation Initial low oven temperature focuses analytes Standard temperature program runs Step3->Step4 Step5 5. MS Detection Analyte identification and quantification (SIM or MRM mode) Step4->Step5

Key Considerations for Method Development

When adapting this general protocol for this compound, pay close attention to the following:

  • Preventing Backflash: A fast injection into a liner containing glass wool or a sintered insert is crucial to prevent the liquid sample from expanding back into the carrier gas line ("backflash") [1].
  • Solvent Venting Optimization: The vent time and flow are the most critical parameters. Insufficient venting will cause solvent overload on the column and MS system, while excessive venting can lead to the loss of more volatile analytes. Use the instrument's solvent vent wizard or vapor volume calculator if available [5].
  • Analyte Transfer Temperature: The final PTV temperature must be high enough to efficiently transfer this compound and any other semi-volatile analytes to the column but should not exceed their thermal decomposition point.
  • Method Validation: For quantitative work, the method must be rigorously validated for parameters like linearity, accuracy, precision, and limit of detection (LOD). One study on steroids using PTV-LVI reported LODs in the low picogram-per-milliliter range, demonstrating the significant sensitivity gains possible with this technique [3].

Troubleshooting Common Issues

  • Peak Tailing: This can indicate active sites in the inlet or column. For late-eluting compounds like Pentachlorophenol (a common issue noted in one source), it may require more frequent liner and column maintenance, or trimming the column head [1].
  • Low Recovery of Volatiles: This suggests the vent time or temperature is too high, causing loss of analytes. Re-optimize the venting parameters to be less aggressive [2].
  • Ghost Peaks or High Background: This is often due to matrix buildup in the liner or column. Ensure adequate sample cleanup and implement a regular maintenance schedule for the inlet and column. Using a retention gap can help protect the analytical column [1] [4].

Conclusion

While a direct application note for this compound is unavailable, the general PTV-LVI-GC-MS protocol provides a robust foundation for method development. The technique offers a powerful way to significantly enhance sensitivity, potentially reducing sample preparation and solvent usage. Success hinges on the careful optimization of the PTV program, particularly the solvent venting and analyte transfer steps.

References

Comprehensive Analytical Guide: Quantitative Analysis of Furaneol (HDMF) Using HPLC and GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furaneol and Analytical Challenges

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound) is a highly important flavor and fragrance compound responsible for the characteristic "burnt sugar" aroma and pleasant sweet taste found in numerous fruits and processed foods. This compound occurs naturally in strawberries, pineapples, tomatoes, and various other fruits, and is extensively used as a flavoring agent in the food and beverage industry [1]. The quantitative analysis of this compound presents significant analytical challenges due to its unique chemical properties, including high polarity, water solubility, and potential thermal instability under certain conditions [1] [2]. These characteristics have led to the development of two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each with distinct advantages and limitations.

The critical importance of accurate this compound quantification extends beyond mere flavor profiling to encompass product quality control, development of new food products, and safety considerations [1]. This compound exemplifies a broader class of furanic compounds that are increasingly recognized as important intermediates in caramelization and Maillard reactions, with some furan derivatives raising potential food safety concerns at elevated concentrations [3]. This application note provides a comprehensive comparison of HPLC and GC-MS methodologies for this compound analysis, offering detailed protocols, performance data, and practical guidance to help researchers select the most appropriate analytical technique for their specific applications.

HPLC Methodology for this compound Analysis

Principles and Advantages

High-Performance Liquid Chromatography (HPLC) represents a particularly suitable technique for this compound analysis due to its compatibility with polar, thermally-labile compounds that may decompose under elevated temperatures [4]. HPLC operates with a liquid mobile phase and solid stationary phase, separating analytes based on differential partitioning between these phases [4]. For this compound analysis, reversed-phase HPLC with UV detection is most commonly employed, leveraging the compound's chromophore which absorbs optimally in the 290 nm wavelength range [5]. This approach avoids the thermal degradation concerns associated with gas chromatography and provides robust quantification without requiring extensive sample derivatization.

A significant advantage of HPLC for this compound analysis lies in its direct compatibility with aqueous fruit extracts and food matrices, minimizing sample preparation requirements [4]. HPLC systems can accommodate relatively large injection volumes of crude extracts while maintaining chromatographic integrity, enhancing method sensitivity. Furthermore, the technique's operation at ambient or moderate temperatures preserves the native structure of this compound, which has been questioned in GC applications due to potential thermal decomposition [5]. When method robustness and minimal sample manipulation are priorities, HPLC often emerges as the preferred analytical approach.

Detailed HPLC Protocol
2.2.1 Sample Preparation
  • Extraction Procedure: Homogenize 5 g of fruit or food sample with 20 mL of HPLC-grade water. For dry matrices, add 10 mL of water and allow hydration for 30 minutes before homogenization. Centrifuge the homogenate at 10,000 × g for 15 minutes and filter the supernatant through a 0.45 μm nylon membrane [1].

  • Cleanup (if required): For complex matrices, use solid-phase extraction with LiChrolut-EN resin cartridges. Condition the cartridge with 5 mL methanol followed by 5 mL water. Load the sample, wash with 5 mL water, and elute this compound with 5 mL ethyl acetate. Evaporate the eluent under nitrogen and reconstitute in 1 mL mobile phase [1].

2.2.2 HPLC Operating Conditions

Table 1: Optimal HPLC Conditions for this compound Analysis

Parameter Specification
Column C18 reversed-phase (250 × 4.6 mm, 5 μm)
Mobile Phase Water-Methanol (95:5, v/v) isocratic or gradient
Flow Rate 1.0 mL/min
Injection Volume 20 μL
Column Temperature 30°C
Detection UV at 290 nm
Run Time 15-20 minutes

The chromatographic separation employs a water-methanol gradient system, starting with 95:5 (water:methanol) for 5 minutes, followed by a linear gradient to 70:30 over 10 minutes, and holding for 5 minutes before re-equilibration [5]. For matrices with interfering compounds, dual-wavelength detection at 290 nm and 335 nm with reconstructed difference chromatograms can improve specificity by negating contributions from co-eluting substances [5].

HPLC Workflow Visualization

hplc_workflow Sample_Prep Sample Preparation • Homogenize with water • Centrifuge • Filter SPE SPE Cleanup (Condition, Load, Wash, Elute) Sample_Prep->SPE Complex Matrices HPLC_Analysis HPLC Analysis • C18 Column • Water:MeOH Mobile Phase • UV Detection @290 nm Sample_Prep->HPLC_Analysis Simple Matrices SPE->HPLC_Analysis Data_Analysis Data Analysis • Peak Integration • Standard Curve • Concentration Calculation HPLC_Analysis->Data_Analysis

Figure 1: HPLC Analysis Workflow for this compound - This diagram illustrates the complete analytical procedure from sample preparation to data analysis, highlighting the optional SPE cleanup step for complex matrices.

GC-MS Methodology for this compound Analysis

Principles and Derivatization Strategy

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and detection selectivity for volatile compounds, but presents challenges for polar, thermally labile molecules like this compound [4]. The high polarity and low volatility of native this compound necessitate chemical derivatization to enable effective GC-MS analysis [1] [2]. The most effective derivatization approach employs pentafluorobenzyl bromide (PFBBr) in basic solution at elevated temperatures, which converts this compound into a less polar, thermally stable derivative amenable to gas chromatographic separation [1] [2]. This derivatization strategy significantly enhances the method's sensitivity and specificity while overcoming the inherent limitations of underivatized this compound in GC systems.

The GC-MS technique, particularly when operated in Selected Ion Monitoring (SIM) mode, provides exceptional sensitivity and selectivity for this compound quantification in complex matrices [6]. The mass spectrometer functions as an ionization-based detector that separates ionized analyte fragments by mass-to-charge ratio (m/z), generating characteristic mass spectra for definitive compound identification [6]. For this compound analysis, the combination of derivatization with modern benchtop GC-MS systems creates a powerful analytical platform capable of detecting this important flavor compound at sub-parts-per-billion concentrations, approaching its odor threshold in aqueous systems [1].

Detailed GC-MS Protocol
3.2.1 Derivatization and Extraction
  • Derivatization Procedure: To 1 mL of aqueous sample or standard, add 0.5 mL of 0.1 M phosphate buffer (pH 8.0) and 50 μL of PFBBr solution (10 mg/mL in acetone). Heat at 60°C for 60 minutes with occasional shaking. Cool to room temperature before extraction [1].

  • SPME Extraction: Use a 65 μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber for automated solid-phase microextraction. Expose the fiber to the headspace of the derivatized sample for 30 minutes at 60°C with continuous agitation. Desorb the fiber in the GC injection port at 250°C for 5 minutes [1].

3.2.2 GC-MS Operating Conditions

Table 2: Optimal GC-MS Conditions for this compound Analysis

Parameter Specification
Column HP-5MS (30 m × 0.25 mm, 0.25 μm)
Injection Splitless, 250°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 50°C (2 min), 10°C/min to 280°C (5 min)
Transfer Line 280°C
Ion Source Electron Impact (70 eV), 230°C
Detection Selected Ion Monitoring (SIM) mode

For mass spectrometric detection, operate in Selected Ion Monitoring (SIM) mode targeting characteristic ions of the this compound-PFB derivative. The primary quantitation ion is m/z 157, with confirmation ions at m/z 128 and m/z 99 [1] [6]. This SIM approach significantly enhances sensitivity by reducing instrumental noise and increasing the signal-to-noise ratio compared to full-scan acquisition [6].

GC-MS Workflow Visualization

gcms_workflow Derivatization Derivatization • PFBBr reagent • Basic conditions • 60°C for 60 min SPME SPME Extraction • PDMS/DVB fiber • Headspace sampling • 30 min at 60°C Derivatization->SPME GC_MS_Analysis GC-MS Analysis • HP-5MS Column • Temperature Program • SIM Detection SPME->GC_MS_Analysis Data_Processing Data Processing • Peak Area Measurement • Standard Curve • Confirmation with qualifier ions GC_MS_Analysis->Data_Processing

Figure 2: GC-MS Analysis Workflow for this compound - This diagram illustrates the derivatization and SPME extraction steps required prior to GC-MS analysis, highlighting the chemical modification necessary for effective gas chromatographic separation.

Method Comparison and Performance Data

Direct Technique Comparison

Table 3: Comprehensive Comparison of HPLC and GC-MS Methods for this compound Analysis

Parameter HPLC-UV GC-MS with Derivatization
Sample Preparation Simple aqueous extraction Requires derivatization and SPME
Analysis Time 15-20 minutes per run ~45 minutes (including derivatization)
LOD (Limit of Detection) ~10 ng/mL [5] 0.5 ng/mL [1]
LOQ (Limit of Quantification) ~30 ng/mL [5] 2.0 ng/mL [1]
Linear Range 50-5000 ng/mL [5] 2-500 ng/mL [1]
Precision (RSD%) <5% 9.5% [1]
Accuracy Matrix-dependent [5] Verified with LC procedures [1]
Specificity Moderate (may require dual-wavelength detection) [5] High (mass spectral confirmation) [6]
Throughput High Moderate
Compound Stability High (no thermal degradation) Derivatized product is stable
Equipment Cost Moderate High

The analytical performance data reveal a clear trade-off between sensitivity and analytical simplicity. The GC-MS method with derivatization provides approximately 20-fold lower detection limits compared to conventional HPLC, enabling quantification of this compound at concentrations approaching its odor threshold [1]. However, this enhanced sensitivity comes at the cost of more complex sample preparation requiring chemical derivatization. The HPLC method offers greater throughput and operational simplicity, making it more suitable for routine quality control applications where extreme sensitivity is not required [4] [5].

Quantitative Results in Food Matrices

Reported concentrations of this compound in natural food products highlight the practical application of these analytical techniques. In strawberry samples, this compound levels range from 1,663 to 4,852 μg/kg, while tomato contains substantially lower concentrations ranging from 95 to 173 μg/kg [1]. These significant variations in natural abundance across different food matrices directly impact method selection decisions. For high-concentration applications like strawberry analysis, HPLC provides sufficient sensitivity with simpler operation. For low-concentration matrices like tomato or when detecting this compound at trace levels in beverages, the enhanced sensitivity of GC-MS with derivatization becomes essential [1].

Application Guidance and Selection Criteria

Method Selection Framework

Choosing between HPLC and GC-MS for this compound analysis requires careful consideration of several application-specific factors. The following guidelines facilitate appropriate method selection:

  • For high-throughput quality control applications with relatively high this compound concentrations (>1 ppm), HPLC with UV detection provides the optimal balance of simplicity, speed, and cost-effectiveness [4] [5].

  • For trace-level analysis requiring detection at parts-per-billion levels or in complex matrices with interfering compounds, GC-MS with derivatization offers the necessary sensitivity and specificity despite more extensive sample preparation [1].

  • When analyzing thermally unstable compounds or when derivatization is impractical, HPLC represents the clear choice due to its operation at ambient temperatures and compatibility with labile molecules [4].

  • For definitive compound identification in unknown samples or when confirmation of this compound presence is critical, GC-MS provides mass spectral confirmation that is superior to retention time matching alone [6].

Troubleshooting and Optimization Tips

Both analytical approaches benefit from specific optimization strategies to enhance performance:

  • For HPLC methods: If encountering incomplete resolution from interfering compounds, implement dual-wavelength detection with reconstruction of difference chromatograms (290-335 nm) to improve specificity [5].

  • For GC-MS methods: If derivatization efficiency is suboptimal, ensure strict control of reaction pH and temperature, as the PFBBr derivatization proceeds effectively only under basic conditions (pH ~8.0) at elevated temperatures [1].

  • For both techniques: When analyzing complex food matrices, implement appropriate sample cleanup procedures such as solid-phase extraction (for HPLC) or careful SPME optimization (for GC-MS) to minimize matrix effects and maintain method robustness [1].

Conclusion

The quantitative analysis of this compound represents a challenging yet essential application in flavor chemistry and food analysis. Both HPLC and GC-MS offer viable analytical pathways with complementary strengths and limitations. HPLC with UV detection provides a robust, straightforward approach suitable for routine analysis of samples with moderate to high this compound concentrations, while GC-MS with derivatization enables exceptional sensitivity and selectivity for trace-level determination. The selection between these techniques should be guided by specific application requirements including required detection limits, sample throughput, matrix complexity, and available instrumentation. When properly optimized and validated, both methods generate reliable quantitative data supporting product development, quality control, and safety assessment in the food and flavor industry.

References

electrochemical aptasensor carbon nanotubes Furaneol detection

Author: Smolecule Technical Support Team. Date: February 2026

Aptasensor Fabrication and Working Principle

1. Sensor Design and Fabrication

The core of this aptasensor is a disposable, flexible screen-printed electrode (SPE) system. The working electrode is functionalized with a nanocomposite material to enhance its electroactive surface area and electron transfer capabilities [1].

A comparative study between Carboxyl-Functionalized Multi-Walled Carbon Nanotubes (MWCNT-COOH) and Silver Nanoparticles (AgNPs) demonstrated that CNT-modified electrodes (CNT-ME) provide a superior platform for aptasensor development, yielding a significantly larger electroactive surface area and better detection limits [2] [1].

2. Signaling Mechanism

This aptasensor operates on the target-induced structure switching (TISS) mode [3]. In the absence of Furaneol, the redox label (methylene blue) attached to the aptamer is relatively distant from the electrode surface, resulting in a low electron transfer rate and a weak electrochemical signal. Upon binding to this compound, the aptamer undergoes a conformational change, folding in a way that brings the methylene blue label closer to the electrode surface. This significantly enhances electron transfer, leading to a measurable increase in current that is proportional to the concentration of this compound [1].

The diagram below illustrates the signaling mechanism and the experimental workflow.

Furaneol_Aptasensor cluster_mechanism Detection Mechanism (TISS Mode) Start Start: Flexible Screen-Printed Electrode CNT_Mod Electrode Modification: CNT Dispersion & Drop-Casting Start->CNT_Mod Aptamer_Immob Aptamer Immobilization: via EDC/NHS Chemistry CNT_Mod->Aptamer_Immob Sample_Inc Sample Incubation: with this compound (10 min) Aptamer_Immob->Sample_Inc DPV_Read Electrochemical Measurement: DPV Signal Readout Sample_Inc->DPV_Read Result Result: Signal Increase vs. This compound Concentration DPV_Read->Result A1 Aptamer with Methylene Blue A2 This compound A1->A2 Binding A4 Weak DPV Signal A1->A4 Without Target A3 Aptamer-Furaneol Complex A2->A3 Conformational Change A5 Strong DPV Signal A3->A5 With Target

Performance Comparison and Analytical Parameters

The table below summarizes the key performance metrics of the this compound aptasensor when modified with CNTs versus AgNPs, highlighting the superior characteristics of the CNT-based platform [1].

Parameter CNT-Modified Electrode (CNT-ME) AgNP-Modified Electrode (AgNP-ME)
Electroactive Area 1.79 cm² 1.01 cm²
Linear Detection Range 1 fM – 35 µM 2 pM – 200 nM
Limit of Quantification (LOQ) 1 fM 2 pM
Selectivity High for this compound High for this compound
Reproducibility (RSD) 3.16% Not specified
Stability 25 days at 4 °C Not specified
Incubation Time 10 minutes 10 minutes

Detailed Experimental Protocol

1. Materials and Reagents
  • Aptamer Sequence: 5'-amine group-CGCCAGCTCATTCCTCACCACGAGAAAGGAGCTCGATGAACTGCGAGCCGGATTCGACCCTATGCGAGTAGGTGGT-methylene blue-3' [1].
  • Substrate: Flexible Polyethylene Terephthalate (PET) [1].
  • Inks: Silver (ECI 1011) and Silver Chloride (ECI 6038E) polymeric ink pastes [1].
  • Nanomaterials: Carboxyl-functionalized multi-walled carbon nanotubes (MWCNT-COOH) [1].
  • Chemical Reagents:
    • EDC (N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride) and NHS (N-Hydroxysuccinimide) for immobilization chemistry [1].
    • Tris buffer, phosphate buffer saline (PBS), magnesium chloride [1].
    • Potassium ferricyanide/ferrocyanide for electrochemical characterization [1].
  • Equipment: Screen-printer, potentiostat for electrochemical measurements (Cyclic Voltammetry and Differential Pulse Voltammetry) [1].
2. Step-by-Step Fabrication Procedure

Part A: Electrode Printing and Cleaning

  • Screen-Printing: Fabricate the three-electrode system (Ag working electrode, Ag counter electrode, Ag/AgCl reference electrode) onto a PET substrate using automatic screen-printing and cure at 120 °C for 15 minutes [1].
  • Cleaning: Ultrasonicate the freshly printed electrodes in ethanol and ultrapure water for 5 minutes each. Perform electrochemical cleaning in 3M NaOH and 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained [1].

Part B: Electrode Functionalization with CNTs

  • CNT Dispersion: Prepare a stable dispersion of carboxylated MWCNTs (e.g., 1 mg/mL) in a solvent such as a Nafion/ethanol mixture or aqueous sodium dodecyl sulfate (SDS), using sonication [4] [1].
  • Drop-Casting: Deposit a precise volume (e.g., 5-10 µL) of the CNT dispersion onto the working electrode area and allow it to dry under ambient conditions or mild heating [4].

Part C: Aptamer Immobilization

  • Activation of Carboxyl Groups: Prepare a fresh solution of EDC and NHS (e.g., 40 mM EDC and 10 mM NHS) in a suitable buffer like MES. Apply this mixture to the CNT-modified working electrode and incubate for a set time (e.g., 30-60 minutes) to activate the carboxyl groups on the CNTs, forming amine-reactive esters. Rinse thoroughly with buffer afterward [4] [1].
  • Covalent Bonding: Apply the amino-modified aptamer solution to the activated surface and incubate for several hours (e.g., 4 hours) to allow covalent amide bond formation. This step firmly anchors the aptamer to the CNT surface [4] [1].
  • Washing and Storage: Rinse the aptasensor with Tris or PBS buffer to remove any physically adsorbed aptamer strands. The prepared aptasensor can be stored dry at 4 °C for several weeks [1].
3. Measurement and Analysis
  • Sample Preparation: Mix standard or sample solutions (e.g., strawberry extract) with an appropriate buffer (e.g., PBS or Tris buffer containing Mg²⁺ ions, which can aid aptamer folding) [1].
  • Incubation: Drop-cast the sample solution onto the aptasensor and incubate for 10 minutes to allow this compound binding and the subsequent conformational change in the aptamer [1].
  • Signal Measurement: Perform Differential Pulse Voltammetry (DPV) in a solution containing a redox mediator (e.g., [Fe(CN)₆]³⁻/⁴⁻). Measure the resulting increase in current [1].
  • Quantification: Construct a calibration curve by plotting the DPV signal intensity against the logarithm of this compound concentration. Use this curve to interpolate the concentration of this compound in unknown samples [1].

Application in Real Sample Analysis

The CNT-based aptasensor has been successfully validated for detecting this compound in real food samples, such as Elsanta strawberries [1].

  • Sample Preparation: Strawberry samples were homogenized, and this compound was extracted using organic solvents followed by purification with Celite 545 [1].
  • Validation: The results obtained with the aptasensor showed good accuracy (5-12%) when compared to the standard method of High-Performance Liquid Chromatography (HPLC) [1].
  • This demonstrates the practical applicability of the aptasensor for rapid quality control in the food industry, offering a reliable and less cumbersome alternative to traditional techniques [1].

Discussion and Conclusion

The developed electrochemical aptasensor platform, particularly when using CNTs, presents a powerful tool for the detection of the small molecule this compound.

  • Advantages of CNTs: The superior performance of CNTs over AgNPs is attributed to their larger electroactive surface area, which facilitates greater aptamer loading and more efficient electron transfer, ultimately leading to a wider dynamic range and a lower limit of detection [1].
  • Broader Implications: This protocol is highly adaptable. The core principles—using screen-printed electrodes, nanomaterial enhancement, and aptamer recognition—can be extended to detect other small molecules of interest in food safety, environmental monitoring, and clinical diagnostics by simply replacing the aptamer sequence [3]. The methodology is a significant step toward decentralized, point-of-care testing for various analytes.

References

Comprehensive Application Notes and Protocols: Quantification of Furaneol in Complex Matrices Using Ethyl Maltol as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The accurate quantification of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) represents a significant analytical challenge in flavor chemistry and food science due to its high polarity, low concentration in complex matrices, and chemical instability. This compound is a potent aroma compound responsible for desirable "burnt sugar" and "caramel" notes in many foods and beverages, with an odor threshold in the sub parts per billion (ppb) range in water [1]. Its reliable measurement is essential for quality control, flavor optimization, and authenticity assessment in various products including wines, fruits, and processed foods. Among various analytical approaches, the use of ethyl maltol as an internal standard has emerged as a robust approach for addressing matrix effects and extraction variability, particularly when coupled with solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) methodologies.

The selection of ethyl maltol as an internal standard for this compound quantification is based on their structural similarities, analogous physicochemical properties, and comparable behavior during sample preparation and chromatographic analysis. Both compounds share similar chemical structures featuring hydroxylated furanone rings, resulting in analogous polarity and extraction characteristics. This structural similarity ensures that ethyl maltol closely mimics the extraction efficiency, chromatographic behavior, and potential matrix interactions of this compound, thereby providing a reliable reference for quantification [2]. The use of appropriate internal standards such as ethyl maltol is particularly crucial for compensating for matrix effects, extraction efficiency variations, and instrumental fluctuations, ultimately improving the accuracy and precision of this compound determination in complex samples.

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Advantages Limitations LOD Applications
SPE-GC-MS with Ethyl Maltol IS High sensitivity, effective matrix cleanup, reduced solvent use Requires method optimization, specialized equipment <0.7 μg/L [2] Wine, fruit products, complex matrices
SPME with Derivatization Minimal solvent, high sensitivity for aqueous samples Derivatization step required, optimization challenging Sub-ppb range [1] Aqueous samples, simple matrices
LC-MS/MS Avoids thermal decomposition, good for polar compounds Limited resolution, matrix effects 10-300 μg/kg [3] Baby food, thermally labile compounds
Kinetic-Spectrophotometric Simple instrumentation, rapid analysis Limited specificity, lower sensitivity Not reported Simple food matrices, high concentrations

Materials and Methods

Chemicals and Reagents
  • Analytical Standards: this compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone, ≥98% purity) and ethyl maltol (3-hydroxy-2-ethyl-4-pyrone, ≥99% purity) should be obtained from reputable chemical suppliers. Prepare stock solutions of each compound at 1 g/L in methanol or water, with working solutions prepared fresh weekly by appropriate dilution [1] [4].

  • Extraction Solvents: HPLC-grade dichloromethane (DCM), methanol (MeOH), pentane (PEN), and ethanol (EtOH) are required for sample preparation and SPE. Aqueous solutions should be prepared using ultra-pure water (18.2 MΩ·cm resistivity) [2].

  • SPE Materials: LiChrolut EN resins (50 mg) packed in appropriate cartridges provide optimal extraction efficiency for polar compounds. Alternatively, other polymeric sorbents with similar characteristics may be used, though validation is recommended [2].

  • Buffer Solutions: 1% Sodium bicarbonate (NaHCO₃) aqueous solution adjusted to pH 8.0 using dilute NaOH or HCl is needed for the washing step to reduce interferences [2].

  • Salting-Out Reagents: Ammonium sulfate ((NH₄)₂SO₄, ≥99%) is required for adjusting ionic strength during extraction [2].

Equipment and Instrumentation
  • Solid-Phase Extraction System: An automated SPE system is recommended for improved reproducibility and throughput. Alternatively, a manual SPE vacuum manifold capable of processing multiple samples simultaneously may be used [2].

  • Gas Chromatograph-Mass Spectrometer: A GC-MS system equipped with a programmable temperature vaporization (PTV) injector, autosampler capable of large volume injection, and a mass selective detector (ion trap or triple quadrupole) is essential. The system should be capable of operating in selected ion monitoring (SIM) mode for enhanced sensitivity [2].

  • Chromatographic Column: A mid-polarity stationary phase capillary column (e.g., 30 m × 0.25 mm ID, 0.25 μm film thickness) such as DB-35ms or equivalent provides optimal separation of this compound and ethyl maltol [2].

  • Auxiliary Equipment: Analytical balance (±0.0001 g precision), pH meter, nitrogen evaporation system, vortex mixer, centrifuge, and ultrasonic bath are required for sample preparation [2].

Experimental Procedure

Sample Preparation Protocol
  • Internal Standard Addition: Precisely transfer 3 mL of wine, fruit juice, or appropriately diluted food extract into a clean glass tube. Add ethyl maltol internal standard to achieve a final concentration of approximately 20-50 μg/L in the sample, depending on the expected this compound concentration. The exact concentration should be recorded for subsequent calculations [2].

  • Sample Dilution and Ionic Strength Adjustment: Add 3 mL of ultra-pure water to the sample, followed by 0.9 g of ammonium sulfate. Vortex the mixture for 60 seconds until complete dissolution of salt, which enhances the extraction efficiency of polar compounds onto the hydrophobic sorbent [2].

  • SPE Cartridge Conditioning: Condition the 50 mg LiChrolut EN SPE cartridge sequentially with 1 mL DCM, 1 mL methanol, and 1 mL of water/ethanol solution (13% v/v). The flow rate should not exceed 1-2 mL/min during conditioning. Important: Do not allow the sorbent to dry out before sample application [2].

  • Sample Loading: Load the prepared sample (approximately 6 mL total volume) onto the conditioned SPE cartridge at a controlled flow rate of 0.5-1 mL/min. Collect the effluent if monitoring recovery is necessary [2].

  • Washing Steps: Perform two sequential washing steps to remove interferents:

    • First washing: Pass 3 mL of aqueous 1% NaHCO₃ solution (pH 8.0) through the cartridge.
    • Second washing: Use 2 mL of pentane:DCM (95:5, v/v) mixture [2].
  • Drying Steps: After washing, dry the cartridge by applying a gentle nitrogen stream (approximately 5-10 psi) for 30 minutes to remove residual water without promoting oxidation of target analytes [2].

  • Analyte Elution: Elute the retained this compound and ethyl maltol into a calibrated autosampler vial using 600 μL of DCM:MeOH (95:5, v/v) mixture. The elution solvent should be added in two aliquots of 300 μL with 1-minute equilibrium time between additions [2].

  • Concentration (Optional): For samples with very low this compound concentrations, the eluate may be carefully concentrated under a gentle nitrogen stream at room temperature to approximately 100-200 μL. However, complete drying should be avoided to prevent loss of volatile analytes [5].

GC-MS Analysis
  • Instrument Parameters:

    • Injector: PTV set at 300°C with a pressure pulse of 180 kPa for 4 minutes
    • Injection Volume: 10-20 μL in large volume injection mode
    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min
    • Oven Program: 40°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
    • Transfer Line Temperature: 280°C
    • Ion Source Temperature: 230°C
    • Mass Analyzer: Ion trap maintained at 150°C [2]
  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity. The acquisition should be divided into time windows with specific target ions for each compound as shown in Table 2 [2].

  • System Suitability Test: Before sample analysis, inject a standard mixture containing this compound and ethyl maltol at concentrations near the midpoint of the calibration curve. The response should be stable with ≤5% variation in peak areas, and resolution between critical analyte pairs should be ≥1.5 [2].

Table 2: GC-MS Acquisition Parameters for this compound and Ethyl Maltol

Acquisition Window (min) Compound Retention Time (min) Quantitation Ion (m/z) Qualifier Ions (m/z)
21.66-23.10 Ethyl Maltol (IS) 20.010 140 141, 115
21.66-23.10 This compound 20.684 128 85, 129
25.51-28.49 Sotolon 25.533 128 83, 129
31.51-35.99 Vanillin 31.630 151 152, 81

The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:

G Start Start Sample Preparation IS Add Ethyl Maltol IS Start->IS Dilute Dilute with Water Add (NH₄)₂SO₄ IS->Dilute SPE SPE Conditioning Dilute->SPE Load Load Sample onto SPE SPE->Load Wash1 Wash with NaHCO₃ pH 8 Load->Wash1 Wash2 Wash with PEN:DCM (95:5) Wash1->Wash2 Dry Dry with N₂ Stream Wash2->Dry Elute Elute with DCM:MeOH (95:5) Dry->Elute Conc Concentrate (Optional) Elute->Conc GCMS GC-MS Analysis Conc->GCMS Quant This compound Quantification GCMS->Quant

Figure 1: Analytical Workflow for this compound Quantification Using Ethyl Maltol Internal Standard

Data Analysis and Calculations

Quantification Methodology

The quantification of this compound using ethyl maltol as an internal standard follows the internal standard calibration method, which compensates for variations in sample preparation, injection volume, and matrix effects. The calculation is based on the response factor (RF) determined from calibration standards and applied to the peak area ratios in samples [2].

  • Response Factor Calculation: RF = (A_std / A_is) × (C_is / C_std) Where:

    • A_std = Peak area of this compound in standard
    • A_is = Peak area of ethyl maltol in standard
    • C_is = Concentration of ethyl maltol in standard
    • C_std = Concentration of this compound in standard
  • Sample Concentration Calculation: C_sample = (A_sample / A_is_sample) × (C_is_added / RF) Where:

    • A_sample = Peak area of this compound in sample
    • A_is_sample = Peak area of ethyl maltol in sample
    • C_is_added = Concentration of ethyl maltol added to sample
  • Matrix Effect Compensation: When significant matrix effects are observed, use the standard addition method with constant ethyl maltol concentration to validate results [2].

Method Validation Parameters

For the validated SPE-GC-MS method with ethyl maltol as internal standard, the following performance characteristics have been demonstrated [2]:

  • Linearity: Good linear response (r² > 0.98) across the concentration range of 1-500 μg/L
  • Precision: High method precision with relative standard deviation (RSD) < 10%
  • Recovery: Excellent recovery rates (RSD > 89%) consistent across matrices
  • Detection Limit: Low detection limits (<0.7 μg/L) suitable for trace analysis
  • Specificity: No interference from matrix components when using SIM detection

Table 3: Method Validation Data for this compound Quantification Using Ethyl Maltol IS

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.98 ≥ 0.98
Precision (RSD%) < 10% ≤ 15%
Recovery (%) > 89% 80-120%
LOD (μg/L) < 0.7 -
LOQ (μg/L) < 2.5 -
Matrix Effect < 15% ≤ 25%

Application Notes

Wine and Beverage Analysis

The developed method has been successfully applied to the quantification of this compound in 16 Spanish red wines and 12 mistelles (fortified wines), demonstrating its practical utility in complex alcoholic beverages. The results indicated that this compound should be considered an aroma impact odorant in red wines and mistelles, with odor activity values (OAV) > 1, meaning its concentration exceeds the olfactory threshold and directly influences the perceived aroma [2]. The use of ethyl maltol as internal standard was particularly valuable in these applications due to the variable matrix composition between different wine types and the presence of interfering compounds such as phenolic content, sugars, and sulfur dioxide that can affect this compound quantification [5].

For wine applications, sample pretreatment requires consideration of the sulfur dioxide content, which can form complexes with this compound and reduce the extractable free fraction. In such cases, the method quantifies the free and odor-active fraction of this compound, which correlates with sensory perception rather than total content [5]. The extraction efficiency for this compound in red wines is consistently high (approximately 97%), while white wines may show more variable recovery (30-80%) due to different complexation phenomena, emphasizing the importance of internal standard correction [5].

Food and Other Matrices

Beyond wine analysis, this methodology can be adapted for this compound determination in various food matrices, though matrix-specific validation is recommended. In plant-based meat substitutes, this compound has been determined using LC-MS/MS methods with different extraction approaches, indicating the compound's presence in savory applications beyond sweet flavors [6]. For fruit-based products like strawberry, pineapple, and tomato, where this compound occurs naturally, the sample preparation may require enzymatic deactivation or alternative extraction techniques to address high sugar and pectin content [1].

When applying this method to solid food samples, an initial extraction with aqueous ethanol or acetonitrile is recommended, followed by dilution to match the wine matrix conditions. For high-fat matrices, an additional defatting step using hexane or pentane may be necessary before SPE to prevent sorbent fouling [3]. In baby food analysis, this compound has been successfully determined using LC-MS/MS with concentrations ranging from 25 to 262 μg/kg, demonstrating the compound's occurrence in processed infant formulations [3].

Troubleshooting and Limitations

Common Issues and Solutions
  • Poor Recovery of this compound: If consistently low this compound recovery is observed, verify the pH of the NaHCO₃ washing solution (should be pH 8.0) and ensure the ammonium sulfate is completely dissolved before SPE. Also check the conditioning of SPE sorbent and avoid drying before sample loading [2].

  • Matrix Effects: Significant matrix suppression or enhancement can occur with complex samples. To address this, ensure adequate clean-up during SPE washing steps and consider using matrix-matched calibration standards or the standard addition method for quantification [2].

  • Chromatographic Issues: Peak tailing for this compound may indicate active sites in the GC system. Regular maintenance of the injector liner and column trimming (10-20 cm) is recommended. Using a PTV injector with a quartz glass liner without wool minimizes decomposition [2].

  • Instability of Extracts: Processed samples should be analyzed within 24 hours when stored at 4°C. For longer storage, keep extracts at -20°C in sealed vials to prevent evaporation and degradation [1].

Method Limitations

While the SPE-GC-MS method with ethyl maltol internal standard provides robust this compound quantification, several limitations should be considered:

  • The method is optimized for liquid samples and requires additional extraction steps for solid matrices
  • Very high sugar content samples may require dilution to prevent SPE cartridge overloading
  • Simultaneous quantification of multiple polar compounds may require compromise in chromatographic conditions
  • The need for specialized equipment (GC-MS with PTV) may limit accessibility for some laboratories

Conclusion

The presented application notes demonstrate that ethyl maltol serves as an excellent internal standard for the accurate and precise quantification of this compound in complex matrices using SPE-GC-MS. The method leverages the structural similarity between these compounds to compensate for variability in extraction, matrix effects, and instrumental analysis. With good sensitivity (LOD <0.7 μg/L), high precision (RSD < 10%), and excellent recovery (>89%), this approach meets rigorous analytical requirements for flavor compound quantification [2].

The methodology has been successfully applied to the analysis of wines and other beverages, providing reliable data for flavor profiling and quality control. The inclusion of detailed protocols, troubleshooting guidance, and validation parameters enables implementation in analytical laboratories specializing in flavor chemistry, food science, and related fields. For matrices significantly different from those described, appropriate method modification and re-validation is recommended to ensure analytical performance.

References

Comprehensive Application Notes and Protocols: Matrix Effects Reduction in Furaneol Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furaneol and Analytical Challenges

This compound (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) is a potent flavor compound with a distinctive caramel-like aroma that significantly impacts food, beverage, and pharmaceutical products. This versatile compound occurs naturally in various fruits such as strawberries, pineapples, and grapes, and forms through multiple pathways including the Maillard reaction, enzymatic release from glycosidic precursors, and chemical hydrolysis during thermal processing. With a remarkably low odor threshold of approximately 0.1 mg/L in water and 5 μg/L in 10% hydroalcoholic solution, accurate quantification of this compound is essential for product quality control, yet analytically challenging due to its low concentration levels and complex matrix environments [1] [2].

The analysis of this compound across different sample types presents significant challenges due to matrix effects that can alter analytical response, accuracy, and precision. These effects are particularly pronounced in complex samples such as wines, fruit extracts, and processed foods where interfering compounds—including sugars, phenolic compounds, pigments, and other heterocyclic molecules—can co-elute with the target analyte, leading to signal suppression or enhancement in chromatographic systems. Understanding the chemical behavior of this compound and implementing effective sample preparation strategies are therefore critical for obtaining reliable quantitative data, especially when transitioning methods between different sample matrices or when analyzing samples with extreme variability in composition [2].

This compound Properties and Occurrence

Chemical Characteristics and Stability

This compound is characterized by a planar enol-oxo group within its cyclic dicarbonyl structure, forming strong hydrogen bonds with the adjacent 4-hydroxy group, which contributes to both its stability and detection challenges. This hydrogen bonding capacity makes this compound moderately polar and influences its extraction behavior and chromatographic retention. The compound can exist in both free and glycosidically-bound forms in natural products, requiring consideration of hydrolysis steps during sample preparation to assess total this compound content. Its stability is influenced by pH, temperature, and light exposure, necessitating careful control during analysis to prevent degradation or transformation [1].

Occurrence in Food and Beverage Matrices

Table 1: this compound Concentration Ranges in Various Matrices

Matrix Type Typical Concentration Range Notes
Msalais Wine 27.59 - 117.60 mg/L Traditional Chinese wine; concentration depends on production method [1]
Dry White and Rosé Wines 10 - 60 μg/L Varies by grape variety and vinification process [2]
Merlot Red Wines Up to 150 μg/L Higher concentrations possible in certain varieties [2]
Botrytised Wines Up to 185 μg/L Botrytis cinerea infection increases levels [2]
Strawberries Ripeness-dependent Concentration increases with maturation [3]

The occurrence of this compound in various matrices demonstrates remarkable variability, with concentrations spanning several orders of magnitude. In wine analysis, this compound has been identified as a key discriminant between wines produced from Vitis vinifera versus hybrid grape cultivars, with higher concentrations typically found in hybrid varieties. The production method significantly impacts final concentrations, with vinification involving skin contact generally leading to decreased this compound levels, while the use of pectolytic enzymes with β-glucosidic secondary activities can increase concentrations through release from glycosidic precursors [4]. Understanding these concentration ranges and matrix-dependent factors is essential for developing appropriate calibration strategies and anticipating potential matrix effects in analytical methods.

Understanding and Addressing Matrix Effects

Nature of Matrix Effects in this compound Analysis

Matrix effects represent a significant challenge in the accurate quantification of this compound, particularly when using mass spectrometric detection. These effects manifest as signal suppression or enhancement due to co-eluting compounds that alter ionization efficiency of the target analyte. In complex samples like wines, fruit juices, and processed foods, matrix effects can be substantial due to the presence of sugars, organic acids, phenolic compounds, and other heterocyclic molecules that may extract and co-elute with this compound. The complexity of these effects varies considerably between different sample types—icewines, for instance, present different challenges compared to dry wines due to their high sugar content, which can significantly impact extraction efficiency and chromatographic behavior [2].

The mechanisms of matrix interference differ between analytical platforms. In GC-MS analysis, matrix components can compete for active sites in the injector liner and column, potentially leading to peak tailing, adsorption, or degradation. In LC-MS platforms, matrix compounds predominantly affect ionization efficiency in the interface. For electrochemical aptasensors, matrix effects may include fouling of the electrode surface or interference with the electron transfer mechanism. Understanding these platform-specific manifestations of matrix effects is crucial for selecting appropriate compensation strategies [5] [2].

Comprehensive Strategy for Matrix Effects Reduction

A multi-faceted approach is necessary to effectively mitigate matrix effects in this compound analysis:

  • Sample Dilution Optimization: Balancing sufficient dilution to reduce matrix effects while maintaining adequate sensitivity for low concentrations. For wine samples with high this compound content (20-100+ mg/L), dilution factors of 1:10 to 1:100 are typically effective, while samples with lower concentrations may require smaller dilution factors or preconcentration [1].

  • Selective Cleanup Techniques: Implementing solid-phase extraction (SPE) with sorbents selective against the predominant interferents in the specific matrix. For instance, in wine analysis, mixed-mode sorbents can remove phenolic compounds while retaining this compound [2].

  • Internal Standardization: Using stable isotope-labeled analogs of this compound (when available) or structurally similar compounds that experience comparable matrix effects. This approach provides compensation for both sample preparation losses and ionization effects in mass spectrometry [2].

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample, though this approach requires careful characterization of the "blank" matrix and may not be feasible for all sample types [2].

  • Chromatographic Resolution Enhancement: Optimizing separation conditions to move this compound away from regions of high matrix interference, effectively reducing co-elution problems [2].

Protocol 1: SPE-GC-QqQ-MS/MS for Lactones and Furanones

Principle and Scope

This protocol describes a comprehensive method for the simultaneous quantification of this compound along with other lactones and furanones in wine matrices using solid-phase extraction combined with gas chromatography-triple quadrupole mass spectrometry. The method is specifically optimized to address matrix effects through selective extraction and advanced detection techniques, making it suitable for complex samples such as icewines, dry wines, and other fermented beverages where this compound contributes significantly to aroma profiles. The use of MRM (Multiple Reaction Monitoring) enhances selectivity and reduces chemical noise, thereby mitigating matrix-related interferences [2].

Materials and Reagents
  • Analytical Standards: this compound (purity >98%, CAS 3658-77-3), homothis compound, sotolon, and various lactone standards
  • Solvents: Methanol, ethanol, dichloromethane (HPLC grade)
  • SPE Cartridges: Cleanert PEP (styrene-divinylbenzene copolymer, 500 mg/6 mL)
  • Chemicals: Sodium hydroxide, sodium sulfate, tartaric acid, glucose (analytical grade)
  • Equipment: GC system coupled to triple quadrupole mass spectrometer, analytical balance, pH meter, nitrogen evaporator
Sample Preparation Procedure
  • Sample Pre-treatment:

    • Adjust wine samples to pH 3.2 using tartaric acid solution if necessary
    • Centrifuge cloudy samples at 4000 × g for 10 minutes
    • Dilute samples 1:1 with ultrapure water to reduce ethanol content
  • Solid-Phase Extraction:

    • Condition SPE cartridge with 10 mL dichloromethane, followed by 10 mL methanol, and 10 mL acidified water (pH 3.2)
    • Load 50 mL of prepared sample at flow rate of 2-3 mL/min
    • Wash with 10 mL acidified water (pH 3.2) to remove interfering sugars and acids
    • Dry cartridge under vacuum for 30 minutes
    • Elute with 10 mL dichloromethane into a concentrator tube
  • Extract Concentration:

    • Add 50 μL of internal standard solution (e.g., γ-undecalactone-d5)
    • Concentrate to approximately 100 μL under gentle nitrogen stream
    • Adjust final volume to 200 μL with dichloromethane
    • Transfer to GC vial with micro insert for analysis
GC-QqQ-MS/MS Analysis

Table 2: Optimized MRM Parameters for this compound and Related Compounds

Compound Precursor Ion (m/z) Product Ion 1 (m/z) CE 1 (V) Product Ion 2 (m/z) CE 2 (V) Retention Time (min)
This compound 128.0 81.0 15 55.0 25 14.2
Homothis compound 142.0 85.0 15 69.0 25 16.8
Sotolon 130.0 83.0 10 55.0 20 12.5
γ-Nonalactone 156.0 85.0 10 69.0 20 15.3

Chromatographic Conditions:

  • Column: DB-WAX (60 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Injector Temperature: 250°C
  • Injection Volume: 1 μL (pulsed splitless mode)
  • Oven Program: 40°C (hold 1 min), ramp to 120°C at 10°C/min, then to 240°C at 5°C/min (hold 10 min)
  • Carrier Gas: Helium, constant flow 1.2 mL/min
  • Transfer Line Temperature: 250°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI, 70 eV)
  • Ion Source Temperature: 230°C
  • Solvent Delay: 5 minutes
  • Dwell Time: 50 ms per transition
Method Validation and Performance

The method has been rigorously validated for matrix effects assessment:

  • Linearity: R² > 0.998 over concentration range 1-500 μg/L
  • Matrix Effects: Evaluated by comparing slopes of matrix-matched and solvent-based calibration curves
  • Recovery: 85-105% for this compound across different wine matrices
  • Limit of Quantification: 0.5 μg/L for this compound in wine
  • Precision: Intra-day RSD < 8%, inter-day RSD < 12%

The workflow for this comprehensive method can be visualized as follows:

G cluster_1 Sample Preparation Stage cluster_2 Instrumental Analysis cluster_3 Data Quality Assessment SamplePreparation Sample Preparation SPEExtraction SPE Extraction SamplePreparation->SPEExtraction pH adjustment & dilution SamplePreparation->SPEExtraction Concentration Sample Concentration SPEExtraction->Concentration Dichloromethane elution SPEExtraction->Concentration GCAnalysis GC-QqQ-MS/MS Analysis Concentration->GCAnalysis Reconstitution in solvent DataProcessing Data Processing GCAnalysis->DataProcessing MRM chromatograms MatrixEffects Matrix Effects Evaluation DataProcessing->MatrixEffects Standard comparison DataProcessing->MatrixEffects

Protocol 2: HPLC-Based Methods with Sample Cleanup

HPLC-UV Analysis with Selective Sample Cleanup

For laboratories without access to advanced mass spectrometry instrumentation, high-performance liquid chromatography with UV detection provides a robust alternative for this compound quantification, particularly when coupled with effective sample cleanup strategies. This method is especially suitable for samples with higher this compound concentrations (>1 mg/L) and has been successfully applied to strawberry analysis and wine quality control. The key challenge in HPLC-UV methods is achieving sufficient selectivity to distinguish this compound from other UV-absorbing compounds in complex matrices, which necessitates comprehensive sample cleanup [3].

Sample Cleanup Procedure for Strawberry Analysis:

  • Homogenize strawberry samples with distilled water (1:2 w/v)
  • Filter through a layered filtration system: Whatman filter paper topped with 10g Celite 545
  • Pre-wet filtration system with distilled water before sample application
  • Wash filter cake three times with 10 mL distilled water
  • Perform sequential filtration through 0.45 μm and 0.2 μm nylon membranes
  • Dilute filtrate appropriately with mobile phase before HPLC analysis [3]
HPLC-PDA Method for Fruit Analysis

Table 3: HPLC Conditions for this compound Analysis in Fruit Samples

Parameter Specification Notes
Column Symmetry C18 (2.1 × 50 mm, 3.5 μm) Waters Corporation
Mobile Phase Methanol/0.5% formic acid solution (v/v) Gradient elution
Detection PDA detector at 286 nm This compound maximum absorption
Flow Rate 0.8 mL/min Optimal for resolution
Injection Volume 20 μL Balanced sensitivity and loading
Temperature Ambient Controlled at 25°C recommended

Gradient Program:

  • 0-2 min: 15% methanol
  • 2-24 min: 15-50% methanol (linear gradient)
  • 24-27 min: 50-100% methanol (linear gradient)
  • 27-29 min: 100% methanol (hold)
  • 29-33 min: 100-15% methanol (return to initial conditions)
  • 33-40 min: 15% methanol (equilibration)

Method Performance:

  • Calibration Range: 0.1-2.5 mM (R² = 0.9964)
  • Limit of Detection: 0.01 mM (approximately 1.4 mg/L)
  • Precision: RSD < 5% for replicate injections
  • Analysis Time: 40 minutes including equilibration [3]

Protocol 3: Electrochemical Aptasensor for Rapid Analysis

Principle and Advantages

Recent advances in biosensor technology have led to the development of electrochemical aptasensors for this compound detection, offering a rapid, sensitive, and matrix-resistant alternative to chromatographic methods. These devices employ specific DNA aptamers as biorecognition elements that undergo conformational changes upon binding to this compound, bringing an electroactive label (methylene blue) closer to the electrode surface and generating a measurable current change. The incorporation of nanomaterials such as carbon nanotubes (CNTs) or silver nanoparticles (AgNPs) enhances sensitivity and can provide some inherent resistance to matrix effects by increasing the electroactive surface area and improving electron transfer kinetics [5].

The key advantages of aptasensors for this compound analysis include:

  • Rapid Analysis: 10-minute incubation time before measurement
  • High Sensitivity: Detection limits reaching femtomolar concentrations
  • Regeneration Capability: Reusable with proper regeneration protocols
  • Matrix Tolerance: Functionality in complex samples like strawberry extracts
  • Portability: Potential for field analysis with disposable electrodes [5]
Aptasensor Fabrication and Operation

Electrode Modification Procedure:

  • Fabricate screen-printed electrodes on flexible PET substrate using Ag/AgCl inks
  • Clean electrodes ultrasonically in ethanol and ultrapure water (5 min each)
  • Electrochemically clean in 3M NaOH (potential range -0.35V to -1.35V)
  • Functionalize working electrode with CNTs or AgNPs:
    • CNT Modification: Deposit carboxyl-functionalized multi-walled CNTs
    • AgNP Modification: Electrodeposit or drop-cast AgNP suspension
  • Immobilize aminated this compound-specific aptamer using cysteamine crosslinking with EDC/NHS chemistry

Measurement Protocol:

  • Incubate modified electrode with sample for 10 minutes
  • Record square wave voltammetry measurements in PBS buffer
  • Use current change to quantify this compound concentration
  • Regenerate sensor with mild acid or low ionic strength solution

Performance Comparison:

  • CNT-modified electrodes: Linear range 1 fM–35 μM, LOQ = 1 fM
  • AgNP-modified electrodes: Linear range 2 pM–200 nM, LOQ = 2 pM
  • Selectivity: High discrimination against structural analogs (sotolon, homothis compound)
  • Reproducibility: RSD = 3.16%
  • Stability: 25 days at 4°C [5]

The following diagram illustrates the sensor fabrication and measurement principle:

G cluster_1 Sensor Fabrication cluster_2 Measurement Cycle ElectrodeFabrication Screen-Printed Electrode Fabrication NanomaterialMod Nanomaterial Modification ElectrodeFabrication->NanomaterialMod Ag/AgCl inks ElectrodeFabrication->NanomaterialMod AptamerImmob Aptamer Immobilization NanomaterialMod->AptamerImmob CNTs or AgNPs NanomaterialMod->AptamerImmob CNT CNT-ME Performance NanomaterialMod->CNT Higher sensitivity AgNP AgNP-ME Performance NanomaterialMod->AgNP Alternative to CNTs SampleIncubation Sample Incubation AptamerImmob->SampleIncubation EDC/NHS chemistry SignalMeasurement Electrochemical Measurement SampleIncubation->SignalMeasurement 10 min SampleIncubation->SignalMeasurement Regeneration Sensor Regeneration SignalMeasurement->Regeneration Current measurement SignalMeasurement->Regeneration Regeneration->SampleIncubation Mild acid treatment

Method Comparison and Selection Guide

Table 4: Comprehensive Comparison of this compound Analysis Methods

Parameter SPE-GC-QqQ-MS/MS HPLC-UV Electrochemical Aptasensor
Limit of Detection 0.1 μg/L 1.4 mg/L 1 fM (≈0.00013 μg/L)
Linear Range 1-500 μg/L 0.1-2.5 mM 1 fM–35 μM
Precision (RSD) < 8% < 5% 3.16%
Analysis Time 30-40 min 40 min 10 min incubation
Matrix Effects Moderate (controlled by SPE and MRM) High (requires extensive cleanup) Low to moderate (nanomaterial-enhanced)
Sample Throughput Medium Low High
Equipment Cost High Medium Low
Multi-analyte Capability Yes (lactones and furanones) Limited No (this compound-specific)
Best Applications Research, method development, regulatory analysis Quality control (high concentration samples) Rapid screening, process monitoring, field analysis
Method Selection Considerations

Choosing the appropriate method for this compound analysis depends on several factors:

  • Required Sensitivity: For trace-level analysis (μg/L or lower), either GC-QqQ-MS/MS or electrochemical aptasensors are preferred, with aptasensors offering exceptional sensitivity for applications requiring detection of minimal concentration changes.

  • Sample Throughput Needs: For high-throughput environments such as quality control laboratories, the rapid analysis time of aptasensors (10 minutes vs. 30-40 minutes for chromatographic methods) provides significant advantages.

  • Matrix Complexity: Highly complex matrices with numerous potential interferents benefit from the selectivity of GC-QqQ-MS/MS with MRM, while simpler matrices may be adequately analyzed with HPLC-UV following appropriate cleanup.

  • Available Resources: Equipment costs and operator expertise vary significantly between techniques, with aptasensors offering a lower barrier to implementation for specialized this compound analysis.

  • Data defensibility: For regulatory purposes or published research, established chromatographic methods with full validation may be preferred, though aptasensor technology continues to gain acceptance as validation data accumulates.

Conclusion and Future Perspectives

Effective management of matrix effects is essential for accurate this compound quantification across diverse sample types. The protocols presented herein offer complementary approaches—from sophisticated GC-QqQ-MS/MS methods suitable for research and multi-analyte profiling to rapid aptasensors ideal for screening and process control. Each method incorporates specific strategies to mitigate matrix interference, whether through selective extraction, chromatographic resolution, or biorecognition elements with inherent specificity.

Future methodological developments will likely focus on miniaturized systems combining the sensitivity and selectivity of laboratory-based methods with the portability and throughput of sensor-based approaches. Advances in nanomaterial science may yield new composite materials with enhanced selectivity against matrix interferents, while computational approaches including machine learning could help predict and correct for matrix effects across diverse sample types. The growing availability of stable isotope-labeled standards for this compound will further improve quantification accuracy by providing more robust internal standardization options.

References

Understanding Furaneol and Odor Activity Value (OAV)

Author: Smolecule Technical Support Team. Date: February 2026

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a key aroma compound with a strong caramel-like and burnt sugar odor [1] [2]. It is found in various fruits and heated or fermented foods like coffee, wine, and hotpot oil [3] [4] [1]. Due to its low odor threshold, it significantly impacts food aroma even at low concentrations.

The Odor Activity Value (OAV) is a critical parameter in molecular sensory science that quantifies the contribution of a volatile compound to the overall aroma of a product. It is calculated as the ratio of the compound's concentration to its odor perception threshold [3] [5] [4].

Formula for OAV Calculation: OAV = Concentration of this compound in the Sample / Odor Threshold of this compound

An OAV greater than 1 indicates the compound is likely to contribute significantly to the aroma [5] [4].

Key Parameters for OAV Calculation of this compound

The odor threshold of this compound can vary depending on the matrix. The table below summarizes thresholds reported in different media, which are essential for accurate OAV calculation.

Matrix Odor Threshold Notes Source
Water 0.1 mg/L -- [1]
10% Hydroalcoholic Solution, pH 3.2 5 μg/L Common model for wine [1]

Recent research has quantified this compound in various food products. The OAVs calculated from these studies demonstrate its significant sensory impact.

Food Product This compound Concentration Matrix Used for OAV Calculated OAV Sensory Implication Source
Msalais Wine 27.59 - 117.60 mg/L Water (0.1 mg/L) 276 - 1,176 High-impact odorant [1]
Msalais Wine 27.59 - 117.60 mg/L 10% EtOH, pH 3.2 (5 μg/L) 5,518 - 23,520 Extremely high-impact odorant [1]
Baoshan Coffee -- -- 250 Key contributor to aroma [3]
Xinyidai Hotpot Oil Detected -- >1 Important characteristic odorant [4]

Experimental Protocol for Quantifying this compound

This protocol outlines a general method for determining this compound concentration using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), based on methodologies from recent studies [4] [6].

Workflow Overview:

furaneol_workflow start Sample Preparation step1 Volatile Compound Isolation (SPME) start->step1 step2 Separation & Detection (GC-MS) step1->step2 step3 Quantification step2->step3 step4 OAV Calculation step3->step4

Sample Preparation
  • Weigh 2-3 grams of a homogenized sample into a 20 mL headspace vial [4].
  • Add Internal Standard: Spike the sample with a suitable internal standard (e.g., ethyl maltol) before extraction to correct for losses and matrix effects [5].
  • For complex matrices, a derivatization step using a reagent like pentafluorobenzyl bromide may be necessary to improve this compound's stability and chromatographic behavior [6].
Volatile Compound Isolation (SPME)
  • Conditioning: Insert the SPME fiber assembly (commonly DVB/CAR/PDMS) into the GC-MS injection port for conditioning as per manufacturer's instructions [4] [6].
  • Extraction:
    • Incubate the sample vial at a constant temperature (e.g., 80°C) for an equilibration time (e.g., 10 minutes) [4].
    • Expose the SPME fiber to the sample headspace for a defined extraction time (e.g., 30 minutes) under continuous agitation [4].
  • Desorption: After extraction, transfer the fiber to the GC-MS injector port (e.g., at 250°C) for thermal desorption (e.g., for 2 minutes) in splitless mode [4].
Separation and Detection (GC-MS)
  • GC Conditions:
    • Column: Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm) [4].
    • Oven Program: Employ a temperature gradient. An example program is: start at 40°C (hold 3 min), ramp to 142°C at 3.5°C/min, then to 150°C at 2°C/min, followed by further increases to a final temperature of 230°C (hold 3 min) [4].
    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min) [4].
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI) at 70 eV [4].
    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for higher sensitivity. Key quantifier ions for this compound include m/z 128 and m/z 85 [5] [6].
Quantification and OAV Calculation
  • Calibration: Construct a calibration curve using a series of standard solutions with known concentrations of this compound [6].
  • Concentration Calculation: Determine the concentration of this compound in your sample based on the calibration curve and the response of the internal standard.
  • OAV Calculation: Apply the formula OAV = C / T, where C is the calculated concentration of this compound in your sample, and T is the odor threshold value most appropriate for your sample matrix (refer to the first table).

Key Considerations for Researchers

  • Matrix Effects are Crucial: The perceived odor threshold of this compound is highly dependent on the food matrix. Always select the most relevant threshold value for a meaningful OAV [1].
  • Validation is Critical: Ensure the analytical method is validated for parameters like linearity, precision (RSD < 10%), recovery (>89%), and limits of detection and quantification to guarantee reliable results [5].
  • Multiple Formation Pathways: Be aware that this compound can form through various pathways, including the Maillard reaction during heating, enzymatic release from glycosidic precursors, and microbial biosynthesis during fermentation. The dominant pathway depends on your raw materials and process [1].

References

Comprehensive Analytical Methods for Furaneol (HDMF) in Complex Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furaneol Analysis Challenges

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound or HDMF) represents a significant analytical challenge in flavor chemistry due to its unique chemical properties. This potent aroma compound exhibits a "burnt sugar" aroma and pleasant sweet taste at concentrations often found at sub-parts per billion (ppb) levels in various food matrices [1]. Its high polarity and instability during analysis have complicated the development of robust quantitative methods, necessitating specialized extraction and derivatization approaches [1] [2]. This compound occurs naturally in many fruits including strawberries (1,663-4,852 μg/kg), pineapples, and tomatoes (95-173 μg/kg), and serves as a critical flavoring agent in processed foods and beverages [1] [2]. The compound's low odor threshold and susceptibility to thermal and oxidative decomposition have driven continuous innovation in analytical techniques to achieve accurate quantification at trace levels [1].

The fundamental physicochemical properties of this compound that complicate analysis include its high water solubility (0.315 g/mL at 25°C), acidic character (pKa 8.56 at 20°C), and intermediate partition coefficients (LogP 0.95 in phosphate buffer) [2]. These properties necessitate careful selection of extraction materials and chromatographic conditions to prevent loss, degradation, or inadequate separation from complex matrices. Additionally, this compound exists in complex chemical equilibria during Maillard reaction pathways in processed foods, often forming colored melanoidins and other derivatives that can interfere with analysis [3]. The following table summarizes key physicochemical parameters essential for analytical development:

Table 1: Physicochemical Properties of this compound (HDMF) Critical for Analytical Method Development

Property Value Conditions Analytical Significance
Water Solubility 0.315 g/mL 25°C Limits liquid-liquid extraction efficiency
pKa 8.56 20°C Dictates ionization state and SPE sorbent selection
LogP/LogD 0.95/-0.133 Phosphate buffer/Water Determines partitioning behavior in extraction
Odor Threshold Sub-ppb range Water Requires high method sensitivity
Molecular Weight 128.13 g/mol - Impacts MS detection parameters

Analytical Methodologies for this compound Extraction

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction provides an effective approach for concentrating this compound from aqueous and complex matrices while reducing interfering compounds. The LiChrolut-EN resin has demonstrated particular effectiveness for extracting this compound from wine and fruit samples, though recovery rates show significant variation depending on sample matrices [1]. For automated SPE systems, method parameters must be optimized to address this compound's polarity and acidic characteristics. Sample pretreatment should include pH adjustment to approximately 3.0-4.0 to ensure the compound remains in its molecular form, enhancing retention on hydrophobic sorbents [1]. Following loading, a wash with 10-15% methanol in water effectively removes weakly retained interferents without eluting the target compound. Elution is optimally achieved with 50-80% ethanol/water mixtures, which quantitatively recover this compound from zeolitic adsorbents in fractionated desorption protocols [4].

For complex fatty matrices like butter, SPE methods require additional pretreatment steps. Samples should be melted and centrifuged to separate the aqueous phase containing polar flavor compounds from the fat fraction [5]. The resulting aqueous phase can then be applied to SPE cartridges, significantly reducing co-extraction of lipid components that would interfere with subsequent analysis. This approach has successfully enabled determination of this compound in butter at trace levels both before and after heat treatment, with studies showing 500-1000-fold increased concentrations of related compounds like maltol after heating at 170°C [5]. When developing automated SPE protocols, special attention should be paid to equilibration times, flow rates (typically 1-5 mL/min), and sorbent conditioning to ensure reproducible recovery rates across multiple sample batches.

Solid-Phase Microextraction (SPME) Techniques

Solid-phase microextraction integrates sampling, extraction, and concentration into a single step, making it particularly suitable for automated analysis of volatile and semi-volatile compounds like this compound. For direct SPME analysis of underivatized this compound, CAR/PDMS/DVB fibers provide superior extraction efficiency due to their combination of microporous carbon adsorbents for trace volatiles and polar divinylbenzene for enhanced retention of hydroxyfuranones [6]. Optimal extraction conditions for strawberry matrices include: incubation at 40-60°C for 10-15 minutes with continuous agitation, followed by a 15-30 minute extraction time with ionic strength adjustment using 20% NaCl solution [6]. These conditions dramatically improve the partitioning of polar this compound into the fiber coating, significantly enhancing method sensitivity.

For ultratrace analysis, derivatization-SPME approaches substantially improve detection limits. The most effective protocol involves reacting this compound with pentafluorobenzyl bromide (PFBBr) in basic solutions at elevated temperatures, producing a stable, less polar derivative with excellent affinity for PDMS/DVB fibers [1] [2]. This derivatization enables quantification at levels as low as 0.5 ng/mL (LOD) with a linear range from 2-500 ng/mL, comparable to this compound's odor threshold in water [1] [2]. The automated nature of this approach, combined with the stability of the derivative, makes it particularly suitable for high-throughput analysis of multiple samples with minimal manual intervention.

Table 2: Comparison of Extraction Techniques for this compound Analysis

Extraction Method Optimal Conditions LOD/LOQ Recovery/Repeatability Best Suited Matrices
SPE (LiChrolut-EN) pH 3-4, elution with 50-80% EtOH Matrix-dependent Variable recovery (9.5% RSD) Wine, fruit purees
SPME (CAR/PDMS/DVB) 15-30 min, 40-60°C, 20% NaCl ~1 μg/kg Good for volatiles Fresh fruits, beverages
Derivatization-SPME PFBBr, basic pH, elevated temperature 0.5 ng/mL (LOD) 9.5% RSD Aqueous samples, ultratrace analysis
Zeolite Adsorption Acidic zeolites (modulus 14-1000) Process-dependent Quantitative with fractionated desorption Synthetic reaction mixtures

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of underivatized this compound requires careful method optimization to address its polarity and thermal sensitivity. The best separation is achieved using polar stationary phases such as DB-Wax columns, with Kovats retention index values approximately 2039 [7]. These polar columns effectively resolve this compound from co-extracted compounds in fruit matrices, though complete separation may require optimized temperature programming (typically 40°C for 2-5 minutes, ramped at 4-10°C/min to 240°C) [7] [6]. For underivatized this compound, injection port temperatures should be maintained at 200-220°C to minimize thermal decomposition, while higher temperatures (250-280°C) are suitable for the more stable PFB derivatives [1].

Mass spectrometric detection typically employs electron ionization (EI) at 70eV, with selective ion monitoring (SIM) significantly enhancing sensitivity and selectivity compared to full scan modes. For underivatized this compound, characteristic mass fragments include m/z 128 (molecular ion), 101, 85, 69, and 57 [1]. The pentafluorobenzyl derivative shows distinct fragments at m/z 181, 227, and 245, providing improved selectivity with reduced chemical noise [1]. The derivatization approach not only enhances chromatographic behavior but also improves MS response, enabling confident identification and quantification at trace levels in complex food matrices. When implementing these methods in automated systems, regular calibration checks using standard solutions (2-500 ng/mL) are essential to maintain data quality over extended sequences.

Liquid Chromatography Methods

Liquid chromatography provides an alternative approach that avoids potential thermal decomposition issues associated with GC analysis. While specific LC methods for this compound are less extensively documented in the searched literature, the technique offers distinct advantages for labile compounds and those difficult to derivative [1]. Reverse-phase columns with C18 stationary phases and mildly acidic mobile phases (e.g., 0.1% formic acid in water and acetonitrile) typically provide adequate retention and peak shape for underivatized this compound. However, comparative studies have noted that quantitative results from LC methods often exceed those from GC approaches, suggesting potential incomplete resolution or identification issues in LC analysis [1].

For detection in LC systems, diode array detection at 280-290 nm captures this compound's UV absorption maximum, while mass spectrometric detection with electrospray ionization (ESI) in negative mode provides superior specificity. LC-MS methods particularly excel when analyzing this compound alongside its precursor northis compound and other polar Maillard reaction intermediates [3]. These compounds frequently co-occur in processed foods and can form complex melanoidins during heating, making LC separation valuable for understanding reaction pathways and compound profiles in addition to quantitative analysis. When developing multi-analyte methods, careful optimization of gradient profiles and mass transition parameters is essential to adequately resolve isobaric compounds and matrix interferents.

Experimental Protocols

Standardized Protocol for Automated SPE-GC-MS Analysis of this compound

Sample Preparation:

  • Homogenization: Fresh fruit samples (strawberry, tomato, pineapple) should be homogenized using a blender or food processor, with 5.0 ± 0.1 g accurately weighed into a 50 mL centrifuge tube.
  • Extraction: Add 20 mL of methanol:water (50:50 v/v) solution containing 0.1% phosphoric acid as a stabilizer.
  • Centrifugation: Mix vigorously for 2 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C.
  • Dilution: Transfer the supernatant to a 100 mL volumetric flask and dilute to volume with HPLC-grade water.
  • pH Adjustment: Adjust the pH to 3.5 ± 0.1 using 1M phosphoric acid to ensure optimal SPE retention.

Automated SPE Procedure:

  • Column Conditioning: Condition LiChrolut-EN cartridges (200 mg, 3 mL) sequentially with 5 mL methyl acetate, 5 mL methanol, and 10 mL HPLC water at a flow rate of 2 mL/min.
  • Sample Loading: Load 50 mL of the diluted sample extract at a controlled flow rate of 1-2 mL/min.
  • Washing: Rinse with 5 mL of 15% methanol in water to remove interfering compounds.
  • Drying: Apply full vacuum for 10 minutes to remove residual water.
  • Elution: Elute this compound with 4 mL of 75% ethanol in water into a 10 mL concentrator tube.
  • Concentration: Evaporate the eluate under a gentle nitrogen stream at 40°C to near dryness.
  • Reconstitution: Reconstitute in 1.0 mL of methyl acetate for GC-MS analysis.

GC-MS Analysis:

  • Column: DB-Wax capillary column (30 m × 0.25 mm × 0.25 μm)
  • Temperature Program: 40°C (hold 2 min), ramp 4°C/min to 240°C (hold 10 min)
  • Injection: 1 μL splitless at 220°C
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • MS Detection: EI mode at 70 eV, SIM mode m/z 128, 101, 85, 69
  • Quantitation: External standard method with 5-point calibration (0.5-500 ng/μL)
Detailed SPME Derivatization Protocol for Ultratrace Analysis

Derivatization Procedure:

  • Sample Preparation: Transfer 10 mL of aqueous standard or sample extract to a 20 mL headspace vial.
  • pH Adjustment: Add 1 mL of 0.1M sodium phosphate buffer (pH 8.0) and adjust to pH 8.5 ± 0.1 with 1M NaOH.
  • Derivatization Reagent: Add 100 μL of pentafluorobenzyl bromide (5% in acetone).
  • Reaction: Heat at 70°C for 30 minutes with occasional shaking.
  • Cooling: Cool to room temperature before SPME extraction.

SPME Extraction:

  • Fiber Selection: Use 65 μm PDMS/DVB fiber for optimal extraction efficiency.
  • Equilibration: Place derivatized sample in SPME autosampler and equilibrate at 40°C for 5 minutes with 250 rpm agitation.
  • Extraction: Expose fiber to headspace for 30 minutes at 40°C with continuous agitation.
  • Desorption: Desorb in GC inlet at 250°C for 3 minutes in splitless mode.

GC-MS Analysis of Derivatives:

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
  • Temperature Program: 60°C (hold 1 min), ramp 8°C/min to 280°C (hold 5 min)
  • Carrier Gas: Helium, constant flow 1.2 mL/min
  • MS Detection: EI mode at 70 eV, SIM mode m/z 181, 227, 245
  • Quantitation: Internal standard method with d₅-Furaneol as surrogate

Workflow Visualization

The following diagrams illustrate the optimized analytical workflows for this compound determination using both SPE-GC-MS and SPME approaches:

G cluster_spe Automated SPE-GC-MS Workflow cluster_spme Derivatization-SPME Workflow SamplePrep Sample Preparation Homogenize + Centrifuge SPE1 SPE Conditioning Methyl acetate → MeOH → Water SamplePrep->SPE1 SPE2 Sample Loading pH 3.5, 1-2 mL/min SPE1->SPE2 SPE3 SPE Wash 15% MeOH in Water SPE2->SPE3 SPE4 SPE Elution 75% EtOH in Water SPE3->SPE4 Concentration Concentration N₂ Evaporation SPE4->Concentration Reconstitution Reconstitution Methyl Acetate Concentration->Reconstitution GCMS GC-MS Analysis DB-Wax, EI-SIM Reconstitution->GCMS Derivatization Derivatization PFBBr, pH 8.5, 70°C, 30 min Equilibration SPME Equilibration 40°C, 5 min Derivatization->Equilibration Extraction SPME Extraction Headspace, 30 min Equilibration->Extraction Desorption Thermal Desorption 250°C, 3 min Extraction->Desorption GCMS2 GC-MS Analysis DB-5MS, EI-SIM Desorption->GCMS2

Diagram 1: Comparative workflows for this compound analysis using automated SPE-GC-MS and derivatization-SPME approaches

Method Validation and Data Quality

Comprehensive method validation is essential for generating reliable quantitative data for this compound. Key validation parameters should include linearity across the expected concentration range (typically 0.5-500 ng/mL), precision (intra-day and inter-day RSD < 15%), accuracy through spike recovery studies (85-115% acceptable range), and method detection limits appropriate for the sub-ppb odor threshold of this compound [1] [2]. For the derivatization SPME method, excellent performance characteristics have been demonstrated with LOD of 0.5 ng/mL, LOQ of 2 ng/mL, repeatability of 9.5% RSD, and linear range from 2-500 ng/mL [1] [2].

Quality control measures should include procedural blanks to monitor contamination, matrix spikes to assess recovery in each sample batch, and continuing calibration verification standards after every 10-15 samples. When analyzing unknown samples, standard addition methods are particularly valuable for compensating for matrix effects that can significantly impact extraction efficiency and instrument response [1]. For long sequence runs, internal standards (such as deuterated this compound analogs when available) provide robust correction for instrumental drift and variations in extraction efficiency. The following table summarizes typical validation data for the described methods:

Table 3: Method Validation Parameters for this compound Quantitation

Validation Parameter SPE-GC-MS Method Derivatization-SPME-GC-MS Acceptance Criteria
Linear Range 5-1000 μg/kg 2-500 ng/mL R² > 0.995
LOD 2 μg/kg 0.5 ng/mL S/N ≥ 3
LOQ 5 μg/kg 2 ng/mL S/N ≥ 10
Precision (RSD%) < 12% < 9.5% < 15%
Recovery (%) 85-110% 90-105% 85-115%
Matrix Effect Moderate Minimal -

Conclusion and Applications

The analytical methods detailed in these application notes provide robust approaches for quantifying this compound across diverse matrices from natural fruits to processed foods. The automated SPE protocol offers excellent reproducibility for routine analysis, while the derivatization-SPME approach delivers superior sensitivity for ultratrace determination. Each method addresses the significant analytical challenges posed by this compound's polarity, instability, and low detection requirements. These optimized protocols enable researchers to obtain reliable quantitative data essential for product quality control, flavor development, and authentication studies. The provided workflows can be readily implemented in automated laboratory systems, supporting high-throughput analysis while maintaining data quality through comprehensive quality control measures.

References

Furaneol stability different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Furaneol Stability Across pH Conditions

The following table summarizes key experimental data on the stability of this compound and its derivatives in aqueous buffer solutions at 23°C over 32 days [1].

Compound Name Abbreviation/Type Stability Profile (pH 2.0 - 8.0) Key Observations
4-hydroxy-2,5-dimethyl-3(2H)-furanone This compound (DMHF, 1) Unstable Found to be unstable at all pH values tested [1].
2,5-dimethyl-4-methoxy-3(2H)-furanone Methoxythis compound, Mesifurane (DMMF, 2) Stable Only slight decomposition was observed [1].
Glycosidically Bound Form DMHF β-D-glucopyranoside (3) Stable Only slight decomposition was observed [1].
Malonylated Glycoside DMHF 6′-O-malonyl-β-D-glucopyranoside (4) Unstable Found to be unstable at all pH values tested [1].

This data clearly shows that the stability of this compound and its related compounds is highly dependent on their specific chemical structure, with modifications like methylation or glycosylation significantly influencing their resilience in solution.

Experimental Protocol: Assessing this compound Stability

If you wish to replicate or build upon this stability study, here is a summary of the cited methodology [1].

  • Objective: To investigate the stability of this compound and its derivatives in aqueous buffer solutions at different pH levels.
  • Preparation: Prepare aqueous buffer solutions across a pH range from 2.0 to 8.0, with intervals of 1.5 pH units.
  • Incubation: Introduce the compound of interest into each buffer solution. Incubate the solutions at a constant temperature of 23°C (73.4°F).
  • Duration: Monitor the compounds over an extended period. The referenced study lasted for 32 days.
  • Analysis: Use appropriate analytical techniques (e.g., GC-MS, HPLC) to quantify the remaining concentration of the target compound over time to determine its degradation rate.

Troubleshooting & FAQs

Why is my this compound sample degrading during analysis? this compound is inherently unstable and highly polar, which are common sources of analytical challenges [2]. Its instability can lead to decomposition during gas chromatography (GC) analysis due to heat, and its polarity makes extraction and separation difficult.

How can I improve the accuracy of this compound quantification?

  • Derivatization: To mitigate thermal degradation and improve chromatographic behavior, consider derivatizing this compound before GC analysis. For example, derivatization with pentafluorobenzyl bromide has been shown to create a more stable and less polar derivative suitable for GC-MS analysis [2].
  • Enzymatic Hydrolysis: If analyzing glycosidically bound this compound (e.g., compound 3 from the stability table), note that it can be readily hydrolyzed using a standard β-glucosidase enzyme. However, for the malonylated form (compound 4), a β-glucosidase is ineffective; a pectinolytic enzyme preparation with esterase activity is required to achieve hydrolysis [1].

How do additives like L-cysteine affect this compound? Be aware that additives in your solution can interact with this compound. Studies show that L-cysteine can react directly with this compound, which may reduce its measured concentration in certain experimental conditions [3].

Chemical Stability & Reaction Pathways

The diagram below illustrates the core relationships and stability profiles of this compound and its derivatives, based on the experimental data.

FuraneolStability FuraneolCore This compound (DMHF) (Unstable at all pH) StablePath Stable Forms FuraneolCore->StablePath UnstablePath Unstable Forms FuraneolCore->UnstablePath Methoxy Methoxy Derivative (DMMF, Mesifurane) StablePath->Methoxy Glycoside Glycoside (DMHF β-D-glucopyranoside) StablePath->Glycoside Malonyl Malonylated Glycoside (DMHF 6'-O-malonyl- β-D-glucopyranoside) UnstablePath->Malonyl EnzymeHydrolysis        Enzymatic HydrolysisGlycoside: β-Glucosidase (e.g., Emulsin)Malonylated Glycoside: Pectinolytic Enzymewith Esterase Activity     Glycoside->EnzymeHydrolysis Malonyl->EnzymeHydrolysis

Stability and Hydrolysis Pathways of this compound Derivatives

Key Takeaways for Researchers

  • Structural Stability is Key: Simple this compound is unstable, but structural modifications like methylation (creating Methoxythis compound) or specific glycosylation can significantly enhance its stability for applications [1].
  • Choose Analytical Methods Carefully: Due to its polarity and thermal instability, plan your analysis carefully. LC-MS may be preferable, or employ a derivatization step if using GC-MS [2].
  • Consider Your Full System: Remember that other components in your solution, such as antioxidants or amino acids like L-cysteine, can chemically interact with this compound, altering its concentration and behavior [3].

References

Understanding Furaneol and Common GC-MS Issues

Author: Smolecule Technical Support Team. Date: February 2026

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a challenging compound for GC-MS analysis. Based on researcher experiences and technical literature, its analysis is primarily plagued by two issues [1]:

  • Chemical Instability: The compound is known to be "reasonably unstable," which can lead to its disappearance between injections, especially if extracts are stored [1].
  • Adsorption and Degradation: this compound can adsorb onto active sites in the GC inlet. One user reported that this compound was not detected on stainless steel, BaCO₃-treated borosilicate, or commercial glass WCOT columns, but was successfully detected on HF-etched borosilicate or fused silica columns [1].

The table below summarizes these core problems and their symptoms.

Problem Root Cause Observable Symptom
This compound Degradation Chemical instability in solution or extract [1]. Peak area decreases or disappears upon re-injection; poor reproducibility [1].
Adsorption in Inlet Active sites in the inlet liner or column [1]. Poor peak shape (tailing), low signal, or complete absence of the this compound peak [1].
Ghost Peaks / Carryover Contaminated injection port or syringe from previous samples [2]. Appearance of peaks in a blank run after analyzing a sample.

Troubleshooting Guide and Solutions

Here is a step-by-step guide to mitigate the issues mentioned above.

Troubleshooting Step Specific Action / Recommendation Rationale & Additional Tips
1. Inlet Liner & Maintenance Use a deactivated, single-gooseneck liner. If using glass wool, ensure it is deactivated after packing. Clean or replace the liner frequently [1]. A deactivated liner minimizes active sites that adsorb this compound. Glass wool with freshly broken strands is highly active [1].
2. Column Selection Use a fused silica column for maximum inertness [1]. Fused silica is more inert than older column types and is recommended for successful this compound detection [1].
3. System Suitability Check Spike a this compound standard into a clean matrix and run it through your system. If the peak is absent, the problem is likely chromatographic (inlet/column) [1]. This test helps isolate whether the problem is from sample preparation or the GC-MS system itself [1].
4. Sample Preparation Analyze extracts immediately after preparation. For SPME, use a narrow-bore liner designed for SPME and do not use glass wool with SPME fibers [1] [3]. Prevents degradation of this compound in solution. A narrow SPME liner prevents fiber damage and peak broadening [1] [3].
5. General GC-MS Maintenance Regularly replace the inlet septum, check for leaks, and clean the ion source if sensitivity drops across all analyses [2]. Addresses general issues like baseline noise, spikes, and sensitivity loss that can also affect this compound detection [2].

Optimized Experimental Protocol for this compound Analysis

Below is a detailed workflow for analyzing this compound in a sample (e.g., food extract or serum) using SPME-GC-MS, incorporating the troubleshooting advice. This protocol is adapted from a standardized method for analyzing volatile compounds [3].

Furaneol_Analysis_Workflow start Start Sample Preparation step1 Protein Precipitation Mix 100 µL sample with 200 µL methanol Vortex & centrifuge start->step1 step2 SPME Extraction Use DVB/CAR/PDMS fiber Extract for 30 min at room temp step1->step2 step3 GC-MS Analysis Desorb at 270°C for 5 min (splitless) step2->step3 crit_note2 Critical: Analyze extracts immediately step2->crit_note2 step4 Chromatographic Separation HP-5MS column Optimized temperature program step3->step4 crit_note1 Critical: Use deactivated inlet liner & fused silica column step3->crit_note1 step5 MS Detection Full scan (m/z 50-650) step4->step5 end Data Analysis step5->end

Materials and Equipment:

  • SPME Fiber: DVB/CAR/PDMS (80 μm, 23 ga) is highly recommended for its efficiency with a wide range of volatiles and semi-volatiles [3].
  • GC Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent. This is a standard fused silica column [3].
  • Inlet Liner: A deactivated, narrow-bore SPME liner (0.75 mm i.d.) is crucial [1].

Procedure:

  • Sample Prep: Transfer 100 µL of your prepared sample supernatant into a GC vial. For complex matrices, a protein precipitation step (mixing with methanol and centrifuging) is advised [3].
  • SPME Extraction: Pre-condition the fiber as per the manufacturer's instructions. Introduce the fiber into the vial for 30 minutes at room temperature for direct immersion extraction [3].
  • GC-MS Analysis:
    • Injection: Use a splitless mode for maximum sensitivity. Desorb the fiber in the GC inlet for 5 minutes at 270°C [3].
    • Oven Program: A suggested starting temperature program is [3]:
      • 50 °C (hold 2 min)
      • Ramp at 8 °C/min to 100 °C
      • Ramp at 15 °C/min to 280 °C (hold 4 min)
      • Ramp at 20 °C/min to 300 °C (hold 10 min)
    • Carrier Gas: Helium, constant flow of 1 mL/min [3].
  • MS Detection: Operate the MS in full scan mode (e.g., m/z 50–650) for initial method development. For ultimate sensitivity and selectivity in quantitative work, consider developing a Multiple Reaction Monitoring (MRM) method on a GC-MS/MS system [4].

References

optimizing SPE washing NaHCO3 Furaneol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the specific role of a NaHCO₃ wash in SPE for Furaneol? The primary role is to act as a basic wash solution to remove acidic interferents from the sample extract. By washing the sorbent with a mild base, you can eliminate unwanted acidic compounds that might co-elute with your target analytes, leading to a cleaner final extract and reduced matrix effects in the subsequent GC-MS analysis [1].

  • Q2: What is the recommended preparation for the NaHCO₃ washing solution? Based on an optimized method for determining polar compounds in wine, the recommended solution is an aqueous solution containing 1% (w/v) NaHCO₃, adjusted to pH 8 [1].

  • Q3: How much NaHCO₃ wash solution should I use? In an automated SPE method using a 50 mg sorbent cartridge, 3 mL of the 1% NaHCO₃ (pH 8) solution was used in the first washing step [1].

  • Q4: What are common issues if my this compound recovery is low after SPE? Low recovery can stem from several factors in the SPE process [2] [3]:

    • Inappropriate Sorbent: The selected sorbent may not have sufficient affinity for this compound.
    • Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to disrupt the analyte-sorbent interaction.
    • Improper Sample Pretreatment: The sample pH or solvent composition may not be optimized for maximum retention of the analyte on the sorbent.
    • Sorbent Drying: Allowing the sorbent bed to dry out completely after conditioning or during the washing steps can affect recovery. It's recommended to not let the sorbent dry during the conditioning step [3].

Experimental Protocol: SPE with NaHCO₃ Wash for Polar Metabolites

The following detailed protocol is adapted from a 2023 study that successfully quantified this compound and other polar compounds in red wine [1]. This serves as a robust reference method.

Summary of the Optimized SPE Workflow:

Start Start: SPE Cartridge (50 mg sorbent) Cond Conditioning 1 mL DCM → 1 mL MeOH → 1 mL Water/Ethanol (13% v/v) Start->Cond Equil Re-equilibration Keep sorbent from drying Cond->Equil Load Load Sample 6 mL (3 mL wine + 3 mL water) + 0.9 g (NH₄)₂SO₄ Equil->Load Wash1 Wash 1 (Key Step) 3 mL Water with 1% NaHCO₃ at pH 8 Load->Wash1 Dry1 Dry Column Under N₂ stream for 30 min Wash1->Dry1 Wash2 Wash 2 2 mL Pentane:DCM (95:5, v/v) Dry1->Wash2 Dry2 Dry Column Under N₂ stream for 10 min Wash2->Dry2 Elute Elute Analytes 600 µL DCM:MeOH (95:5, v/v) + Internal Standards Dry2->Elute End Collect Eluent No concentration needed Proceed to GC-MS analysis Elute->End

Key Steps Explained:

  • Sample Pre-treatment: Internal standards (Ethyl maltol and 3′,4′-(methylenedioxy)acetophenone) are added to the sample at the beginning to correct for matrix effects and procedural losses [1].
  • Conditioning & Loading: The sample is loaded in a 6 mL total volume (3 mL wine diluted with 3 mL water) with salt (0.9 g (NH₄)₂SO₄) to adjust ionic strength [1].
  • NaHCO₃ Wash (Key Step): The first wash uses 3 mL of an aqueous solution containing 1% NaHCO₃ at pH 8. This is a critical cleanup step to remove acidic interferents [1].
  • Drying Steps: The method uses drying under a nitrogen stream (30 min after the first wash, 10 min after the second) instead of vacuum to help prevent analyte oxidation [1].
  • Second Wash & Elution: A second wash with a low-polarity solvent mixture removes less-polar interferents. Analytes are then eluted with a small volume (600 µL) of dichloromethane-methanol, which requires no further concentration, saving time and preventing loss of volatile compounds [1].

Performance Data of SPE Methods for this compound

The table below summarizes quantitative data from different SPE methodologies for context and comparison.

SPE Method Feature Method with NaHCO₃ Wash [1] Classic Reference Method [4]
Sorbent Mass 50 mg 800 mg
Sample Volume 3 mL of wine 50 mL of wine
Key Washing Step 3 mL water with 1% NaHCO₃ (pH 8) 15 mL pentane-DCM (95:5, v/v)
Elution Volume 600 µL 6 mL (concentrated to 0.1 mL)
Reported Recovery >89% (for all enolones/vanillin derivatives) ~97% (this compound in red wine); 30-80% (this compound in white wine)
Limit of Detection (LOD) <0.7 µg/L (for all analytes) 0.5-1 µg/L

Essential SPE Troubleshooting Guide

This guide addresses common pitfalls that can affect your results.

Problem Potential Causes Suggested Solutions
Low Recovery Sorbent drying out [3]; Weak elution solvent; Incomplete sample loading Keep sorbent wet during conditioning/loading [3]; Optimize elution solvent strength/volume [3]; Ensure proper flow rate (~1 mL/min) [3]
High Background Noise Inadequate washing; Matrix interferents Optimize wash steps (e.g., NaHCO₃ wash) [1]; Ensure proper sample pre-treatment (e.g., dilution, pH adjustment) [3]
Poor Reproducibility Inconsistent flow rates; Variable solvent volumes; Column channeling Use automated SPE for consistency [1]; Precisely measure all solvents; Ensure homogeneous sorbent packing

Key Practical Takeaways

  • The NaHCO₃ wash is a targeted cleanup step for removing acidic interferences, which is particularly valuable for complex matrices like wine.
  • Modern SPE trends are moving toward miniaturization and automation, using smaller sorbent masses and elution volumes to improve efficiency, reduce solvent use, and minimize analyte loss [1].
  • This compound can be challenging in different matrices; its recovery can vary significantly (e.g., between red and white wine) [4]. Using a suitable internal standard added at the beginning of the process is crucial for obtaining accurate quantitative results [1].

References

Technical Guide: Preventing Oxidation During Nitrogen Drying

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: How can I prevent the oxidation of Furaneol during a nitrogen drying process?

This compound (2,5-dimethyl-4-hydroxy-3(2H)-furanone) is known to be sensitive due to its phenolic hydroxyl group and furan ring, making it susceptible to oxidation, which can lead to discoloration and the formation of undesired by-products [1]. While a specific protocol was not found, the following troubleshooting guide and general best practices can help mitigate oxidation.

Troubleshooting Common Issues

Issue & Potential Indicators Possible Cause Recommended Solution
Sample Discoloration (darkening); formation of off-odors. Insufficient Purging/ Oxygen Presence: Incomplete removal of oxygen from the system. Ensure the vessel is sealed but not airtight. Use a positive pressure of nitrogen and purge for several minutes before and during drying.
High Temperature: Increased thermal energy accelerates oxidation reactions. Reduce the temperature of the heat source (e.g., water bath, heating block). Always use the lowest effective temperature.
Reactive Metal Ions: Trace metals (e.g., from impure solvents or apparatus) can catalyze oxidation. Use high-purity solvents. Consider adding a small amount of a metal chelator like EDTA (0.01-0.1%) to your sample if compatible.
Low Recovery Yield Volatilization: this compound may co-distill with solvent vapor if conditions are too vigorous. Reduce gas flow rate and temperature. For a final trace solvent removal step, consider using a high vacuum instead of prolonged nitrogen blowing.
Inconsistent Results between batches. Improper Setup: The geometry of the vessel or gas needle placement leads to inconsistent drying or splashing. Use a dedicated gas dispersion needle or needle. Position the tip close to the surface of the liquid without causing turbulence.

General Best Practices for a Protective Experimental Workflow To systematically minimize oxidation risk, you can follow this workflow that incorporates the troubleshooting solutions.

Start Start Nitrogen Drying Protocol Prep Sample & Apparatus Preparation Start->Prep v1 • Use high-purity solvents • Consider adding 0.01% EDTA • Use clean glassware Prep->v1 Setup System Setup & Purging v1->Setup v2 • Purge vessel for 3-5 mins before introducing heat • Maintain positive pressure Setup->v2 Dry Controlled Drying Phase v2->Dry v3 • Use lowest effective temperature • Adjust gas flow to avoid splashing • Position needle near liquid surface Dry->v3 Finish Sample Recovery & Storage v3->Finish v4 • Stop immediately upon dryness • Transfer to airtight vial • Flush vial with nitrogen • Store at -20°C Finish->v4

Key Experimental Protocols from the Workflow:

  • Sample Preparation:

    • Solvent Choice: Use high-purity solvents. If your sample is in water, be aware that this can promote oxidation; switching to an organic solvent like ethyl acetate may be beneficial if possible [2].
    • Additives: Prepare a stock solution of a metal chelator like Ethylenediaminetetraacetic acid (EDTA). Add it to your sample solution to achieve a final concentration of 0.01% w/v. This can sequester trace metal ions that catalyze oxidation.
  • System Setup and Purging:

    • Use a nitrogen regulator to control gas flow. Insert a dedicated gas dispersion needle into the sample vial.
    • Critical Step: Before applying any heat, turn on the nitrogen flow at a moderate rate (e.g., 0.5-1 L/min) and purge the headspace of the vial for 3-5 minutes. This displaces the oxygen-rich air.
  • Controlled Drying:

    • Place the sample vial in a temperature-controlled bath or block. Start with a low temperature (e.g., 30-40°C) and only increase if evaporation is prohibitively slow.
    • Adjust the nitrogen flow to a gentle stream that creates a slight dimple on the liquid surface without causing splashing. Position the needle tip 1-2 cm above the liquid surface.

Suggested Experimental Approach

Given the lack of direct data, I suggest a practical path forward:

  • Validate General Practices: Begin by implementing the general best practices and troubleshooting guide above. They are founded on well-established principles for handling oxygen- and heat-sensitive compounds.
  • Design a Model Experiment: To definitively solve this, you could design a small-scale experiment. Compare the stability of this compound standards under different drying conditions (e.g., with vs. without an EDTA additive, at 30°C vs. 50°C), analyzing outcomes by HPLC-UV for purity and yield.

References

Key Parameters for Improving Furaneol Peak Shape

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the main factors to consider and the recommended optimizations from the literature.

Factor Issue Recommended Solution
Sample Preparation Loss of analyte and poor peak shape due to adsorption on glass wool or active sites [1] [2]. Avoid glass wool; use centrifugation [1]. Optimize ionic strength with salt (e.g., 20% NaCl) [3]. Use an internal standard (e.g., Ethyl maltol) [2].
SPME Fiber & Column Inefficient extraction or separation of polar Furaneol [3]. Use a CAR/PDMS/DVB fiber for trace volatiles [3]. Employ a polar column (e.g., DB-Wax) [3] [4].
GC Inlet / Liner Thermal degradation or adsorption in the inlet [2]. Use a quartz glass inlet liner without wool [2]. Optimize injector temperature (e.g., 300°C) and use a pressure pulse [2].
Chemical Overload / Secondary Interactions Peak tailing due to interactions with active sites in the system [5] [6] [7]. Ensure samples are not mass-overloaded [5] [7]. For LC, use buffered mobile phases and end-capped columns to suppress silanol interactions [6] [7].

Detailed Experimental Protocols

Here are more detailed methodologies for the key optimization strategies.

Optimized HS-SPME-GC-MS Method for Strawberries

This protocol, adapted from a study on strawberry aroma, provides a solid foundation for analyzing this compound in fruit matrices [3].

  • Sample Preparation: Homogenize whole strawberries. Use a 15 mL sample vial with 0.9 g (NH₄)₂SO₄ added to 6 mL of sample (3 mL fruit puree + 3 mL water) to increase ionic strength.
  • SPME Extraction:
    • Fiber: Use a CAR/PDMS/DVB fiber coating.
    • Incubation: 15 minutes.
    • Extraction: 15 minutes at a controlled agitation temperature.
    • Desorption: Desorb in the GC inlet for the time recommended by the fiber manufacturer.
  • GC-MS Conditions:
    • Column: A polar column, such as an Rxi-Wax (30 m × 0.25 mm × 0.25 µm).
    • MS: Operate in SCAN mode for untargeted profiling. Identification can be performed using NIST and Wiley mass spectral libraries.
Improved SPE-GC-MS Method for Wine and Other Matrices

This method focuses on achieving a clean extraction of this compound and other polar compounds, minimizing interference and improving the peak shape [2].

  • Internal Standards: Add Ethyl maltol and 3′,4′-(methylenedioxy)acetophenone to the sample at the beginning of the extraction process.
  • SPE Sorbent: Use a 50 mg polymeric sorbent cartridge.
  • SPE Procedure:
    • Conditioning: 1 mL DCM, 1 mL MeOH, 1 mL water/EtOH (13% v/v).
    • Loading: Load 3 mL of sample (e.g., wine) mixed with 3 mL of water and 0.9 g (NH₄)₂SO₄.
    • Washing:
      • Wash with 3 mL of water containing 1% NaHCO₃ at pH 8. This step is critical for obtaining cleaner extracts.
      • Dry the sorbent under a nitrogen stream for 30 minutes (instead of vacuum to prevent oxidation).
      • Wash with 2 mL of pentane:DCM (95:5, v/v).
    • Elution: Elute with 600 µL of DCM:MeOH (95:5, v/v). Do not concentrate the extract further.
  • GC-MS Conditions with Large Volume Injection:
    • Liner: Use a programmable temperature vaporization (PTV) quartz glass liner without wool [2].
    • Injection: Large volume injection with a pressure pulse of 180 kPa for 4 min.
    • Injector Temperature: Set to 300°C [2].

Troubleshooting Workflow for this compound Peak Shape

This workflow can help you diagnose and resolve issues systematically. The diagram below outlines the logical steps to take based on the symptoms you observe.

Start Start: Poor this compound Peak Shape Step1 Check Sample Preparation Start->Step1 Step2 Evaluate Instrumental Setup Start->Step2 Step3 Assess Chemical Interactions Start->Step3 Opt1a Avoid glass wool. Use centrifugation. Step1->Opt1a Opt1b Add salt (e.g., 20% NaCl) to increase ionic strength. Step1->Opt1b Opt1c Use appropriate internal standards (e.g., Ethyl maltol). Step1->Opt1c Opt2a Use a polar GC column (e.g., DB-Wax). Step2->Opt2a Opt2b Use a quartz liner WITHOUT wool. Step2->Opt2b Opt2c Optimize injector temperature (e.g., 300°C). Step2->Opt2c Opt3a For LC: Use buffered mobile phases and end-capped columns. Step3->Opt3a Opt3b Reduce sample load to avoid column overload. Step3->Opt3b

Key Takeaways

  • Fundamental Issue: this compound is a polar compound that can interact with active sites (e.g., silanols) in your system and is prone to adsorption during sample preparation [1] [5].
  • Critical Step: A major, often overlooked, fix is to eliminate glass wool from your inlet liners and sample preparation steps, replacing it with centrifugation [1] [2].
  • Systematic Approach: If problems persist, work through the three main categories: sample preparation, instrumental setup, and chemical interactions.

References

Furaneol protein binding assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What are the primary applications of Furaneol in protein binding studies? this compound is studied primarily in two contexts:

  • Food Science: To reduce undesirable "green" or "beany" off-flavors in plant-based proteins like soy protein isolate (SPI). It acts through competitive binding, displacing off-flavor compounds from their binding sites on the protein [1].
  • Drug Discovery & Biochemistry: As a model compound in developing general assay platforms, such as the Structural Dynamics Response (SDR) assay, to study ligand-protein interactions in a function-independent manner [2].

2. What is the principle behind using this compound for off-flavor reduction? The approach is based on the principle of competitive binding. Off-flavor compounds and this compound bind to the same or overlapping sites on a protein. Due to its strong binding affinity, adding this compound can displace pre-bound off-flavor molecules, thereby reducing the overall unpleasant taste and aroma of the final product [1].

3. What are the advantages of the SDR assay for studying ligand binding? The Structural Dynamics Response (SDR) assay is a versatile, modern platform with several key advantages [2]:

  • Function-Independent: It detects binding based on structural changes in the target protein, not its enzymatic activity. This allows you to study ligands for which no functional assay exists.
  • Gain-of-Signal Readout: Ligand binding typically causes an increase in bioluminescence, which is more robust for screening than inhibition-based (loss-of-signal) assays.
  • Cofactor Compatibility: It can sensitively detect binding events that are dependent on cofactors (like ATP), providing mechanistic insights.
  • General Applicability: It has been successfully applied to diverse protein classes, including kinases, isomerases, and reductases.

Troubleshooting Guide

Here are common issues you might encounter and how to address them.

Problem: Inconsistent or weak binding signal in competitive binding assays.

Possible Cause Recommendation
Sub-optimal this compound Concentration Optimize concentration. A study on SPI found significant off-flavor reduction at 2 mg/L, while higher concentrations (10 mg/L) showed slightly reduced efficacy [1].
Incorrect Protein Structure/Conformation Control protein preparation. Research shows that the binding capacity of SPI is highly dependent on its structural flexibility and solubility, which are affected by processing treatments like flash-evaporation. Ensure consistent and well-characterized protein batches [3].
Non-specific Binding Include rigorous controls. For any pulldown assay, a negative control (affinity support without bait protein) is "absolutely necessary" to identify false positives from non-specific binding [4].
Low Protein Expression or Degradation Verify protein integrity. If using a recombinant system, confirm proper protein expression and include protease inhibitors in your lysis buffer to prevent degradation [4] [5].

Problem: High background or non-specific signal in interaction assays.

Possible Cause Recommendation
Antibody-Related Artifacts (in Co-IP) Use monoclonal antibodies when possible. If using a polyclonal antibody, pre-adsorb it to a sample devoid of the primary target to remove clones that might bind the prey protein directly [4].
Bead-Related Non-specific Binding Run a bead-only control (incubating your lysate with bare beads, without the primary antibody). If background is observed, pre-clear the lysate with the beads before the immunoprecipitation step [5].
Cross-Reactivity Use antibodies from different species for the immunoprecipitation and the subsequent western blot detection to prevent the secondary antibody from detecting the denatured IP antibody, which can obscure your target signal [5].

Experimental Data & Protocols

1. Quantitative Data on this compound Efficacy

The following table summarizes key findings from a study investigating the effect of this compound on reducing off-flavors in Soy Protein Isolate (SPI) [1].

Parameter Finding Experimental Context
Optimal Concentration 2 mg/L Concentration that showed the most significant reduction in undesirable sensory attributes (grain husk, grassy, raw bean).
Binding Analysis Method Molecular Docking Confirmed that this compound competes with off-flavor compounds for the same binding sites on SPI.
Analytical Method HS-SPME-GC-MS & Sensory Evaluation Used to quantify the release of off-flavor compounds and validate flavor profile improvements.

2. Protocol: Competitive Binding Assay to Reduce Off-Flavors in Proteins

This methodology is adapted from a study that successfully used this compound to improve the flavor of Soy Protein Isolate [1].

  • Materials:

    • Protein sample (e.g., SPI)
    • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound), GC grade (≥95% purity)
    • Deionized water
    • Ethanol (for stock solutions)
    • Headspace vials
    • HS-SPME-GC-MS system for volatile analysis
  • Procedure:

    • Preparation: Create a 1% (w/v) solution of your protein in deionized water.
    • This compound Stock: Prepare a concentrated stock solution of this compound in 10% ethanol.
    • Incubation: In a headspace vial, mix the protein solution with this compound stock to achieve the desired final concentration (e.g., 2 mg/L). A control sample should contain all components except this compound.
    • Equilibration: Seal the vials and maintain them at 37°C for 12 hours to allow the binding equilibrium to be established.
    • Analysis: Use Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) to analyze the volatile compounds in the headspace of both the treated and control samples. A reduction in the peak areas of specific off-flavor compounds in the treated sample indicates successful displacement by this compound.

The competitive binding mechanism and experimental workflow can be visualized as follows:

G Start Start: Protein with bound off-flavor molecules Addthis compound 1. Add this compound Start->Addthis compound Competition 2. Competitive Binding Addthis compound->Competition Outcome 3. Outcome: Off-flavors released, this compound bound Competition->Outcome

Advanced Technique: The Structural Dynamics Response (SDR) Assay

For a more general approach to studying this compound-protein interactions, the SDR assay is a powerful modern technique [2].

  • Principle: A sensor protein (NanoLuc luciferase or its HiBiT peptide) is fused to the terminus of your target protein. When a ligand like this compound binds, it induces a structural change that alters the luminescence output of the sensor.
  • Workflow:

G Construct Create fusion construct: Target Protein + NLuc/HiBiT Express Express and purify the fusion protein Construct->Express Incubate Incubate protein with This compound and substrate Express->Incubate Measure Measure luminescence (Gain-of-signal indicates binding) Incubate->Measure

References

Furaneol analysis high polarity compounds resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Furaneol Analysis

Question Answer & Troubleshooting Tips
Why is this compound so difficult to analyze by GC-MS? This compound's high polarity leads to poor retention on standard GC columns and potential adsorption issues. Its thermal instability can cause decomposition in the hot GC inlet [1] [2].
My this compound recovery is low and inconsistent, especially in white wine. What could be wrong? Recovery can be matrix-dependent. White wines show highly variable recovery (30-80%) due to this compound binding with sulphur dioxide or catechols, while red wines typically have more consistent, higher recovery (~97%) [3].
What is the benefit of derivatizing this compound before analysis? Derivatization with a reagent like pentafluorobenzyl bromide (PFBBr) reduces the compound's polarity. This improves its thermal stability for GC analysis, enhances chromatographic behavior, and can significantly boost detection sensitivity [1] [2].
How can I improve the detection limit for this compound? Using a selective and sensitive mass spectrometry (MS) detection method in Selective Ion Monitoring (SIM) or MS/MS mode is highly effective. Combined with efficient sample preparation like derivatization-SPME, detection limits in the low ng/mL (ppb) range are achievable [1] [3].

Standard Operating Procedure: this compound Analysis by Derivatization-SPME-GC/MS

This protocol is adapted from a published method for determining this compound in fruit samples and is applicable to other aqueous matrices [1] [2] [4].

1. Principle this compound is chemically derivatized using PFBBr in a basic aqueous solution to form a stable, less polar derivative. This derivative is then extracted from the headspace using a Solid-Phase Microextraction (SPME) fiber, separated by Gas Chromatography (GC), and detected/quantified by Mass Spectrometry (MS).

2. Key Physicochemical Parameters of this compound The following data is crucial for method development [2]:

Parameter Value
Solubility in Water 0.315 g/mL (at 25°C)
Log P (in Phosphate Buffer) 0.95 (at 20°C)
pKa 8.56 (at 20°C)

3. Materials and Reagents

  • Analytical Standard: this compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone)
  • Derivatization Agent: Pentafluorobenzyl bromide (PFBBr)
  • Solvents: HPLC-grade Methanol, Water
  • Chemicals: Sodium hydroxide (NaOH), Sodium phosphate (for buffer preparation)
  • SPME Fiber: 85 µm Polyacrylate (PA) or 65 µm PDMS/DVB [1]
  • GC-MS System: Equipped with a standard non-polar or mid-polar capillary GC column (e.g., HP-5MS, DB-17)

4. Step-by-Step Procedure

  • Sample Preparation (Derivatization):
    • Transfer a 10 mL aqueous sample (e.g., juice, wine, or sample extract) into a 20 mL headspace vial.
    • Add 3 g of sodium chloride and a magnetic stir bar.
    • Adjust the pH to between 9 and 10 using a 0.1 M NaOH solution. The derivatization requires a basic environment.
    • Add 30 µL of PFBBr.
    • Seal the vial tightly and incubate at 60°C for 30 minutes with continuous stirring [1].
  • SPME Extraction:
    • After derivatization, condition the SPME fiber according to manufacturer specifications.
    • Expose the conditioned fiber to the headspace of the vial. Extract for 30 minutes at 60°C with stirring [1].
    • Retract the fiber and immediately inject it into the GC inlet for desorption.
  • GC-MS Analysis:
    • Inlet: Use a split/splitless inlet in splitless mode. Set the temperature to 250°C for efficient thermal desorption of the derivative [1].
    • Oven Program: A typical temperature program starts at 60°C (hold 1 min), ramps at 10°C/min to 280°C (hold 5 min). Optimize based on your specific column and setup.
    • MS Detection: Operate in Electron Impact (EI) mode. Use Selected Ion Monitoring (SIM) for target quantitative analysis. The specific primary and qualifier ions for the PFB-derivative of this compound should be determined experimentally [1].

5. Performance Characteristics When validated, this method can achieve the following performance metrics [2]:

Parameter Value
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2.0 ng/mL
Repeatability (RSD%) 9.5%
Linear Range 2 - 500 ng/mL

Method Workflow and Alternative Protocol

The workflow for the derivatization-SPME-GC/MS method can be visualized as follows:

furaneol_workflow Start Start Sample Prep Derivatization Derivatization Add PFBBr, pH 9-10, 60°C, 30min Start->Derivatization SPME SPME Extraction Headspace, 60°C, 30min Derivatization->SPME GCMS GC-MS Analysis Thermal Desorption, Separation, Detection SPME->GCMS Data Data Analysis & Quantification GCMS->Data End End Data->End

Alternative Protocol: Solid-Phase Extraction (SPE) GC-MS For more complex matrices like wine, an SPE-based method can be used [3].

  • Principle: this compound is extracted from the sample using an SPE cartridge packed with LiChrolut-EN resin, which is particularly effective for polar aromatics. After a washing step to remove interferences, the analyte is eluted, concentrated, and analyzed by GC-MS.
  • Procedure:
    • Load 50 mL of wine onto an SPE cartridge conditioned with 800 mg of LiChrolut-EN resin.
    • Wash with 15 mL of pentane-dichloromethane (20:1) to remove impurities.
    • Elute this compound with 6 mL of dichloromethane.
    • Concentrate the eluent under a gentle nitrogen stream to ~0.1 mL.
    • Analyze by GC-MS, using MS/MS for confirmation (e.g., monitoring the transition of m/z 128 -> 81 for underivatized this compound) [3].

The workflow for this alternative method is outlined below:

spe_workflow Start Start SPE Procedure Condition Condition SPE Cartridge (LiChrolut-EN) Start->Condition Load Load Sample (50 mL wine) Condition->Load Wash Wash Cartridge Remove interferences Load->Wash Elute Elute Analytes Dichloromethane Wash->Elute Concentrate Concentrate Eluent Elute->Concentrate Inject Inject into GC-MS Concentrate->Inject End End Inject->End

References

minimizing Furaneol degradation sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Furaneol Stability

This compound is a challenging analyte due to its high water solubility, low volatility, and instability under certain conditions, which can lead to loss or degradation before analysis [1] [2]. The core challenges and their reasons are summarized below.

Challenge Root Cause & Impact
High Polarity & Low Volatility High water solubility and low volatility make headspace analysis difficult, complicate extraction, and reduce yield [1].
Thermal Instability Decomposes under high temperatures during Gas Chromatography (GC) injection or analysis, leading to inaccurate quantification [1].
Chemical Instability Susceptible to oxidative degradation; sensitive to pH changes due to pKa of 8.56, which affects its form in solution [1].

Sample Preparation & Analysis Protocols

The following optimized protocols, derived from recent studies, are designed to mitigate the aforementioned challenges.

Solid-Phase Microextraction (SPME) GC-MS Protocol

This is a widely used and effective method for analyzing volatile aromas, including this compound, from complex matrices like fruit or soy protein [3] [4].

  • 1. Sample Homogenization: Begin with fresh or flash-frozen material. Homogenize the sample (e.g., whole strawberry) quickly to minimize oxidative exposure.
  • 2. Headspace Vial Preparation: Place a controlled sample weight (e.g., 2-5 g) into a headspace vial. Key stabilization steps include:
    • Adjust Ionic Strength: Adding salt (e.g., 20% NaCl solution) increases ionic strength, improving the release of volatile compounds into the headspace (the "salting-out" effect) [3].
    • Control pH: The pH should be monitored. Given this compound's pKa of 8.56, keeping the solution neutral or slightly acidic helps maintain it in its neutral form, favoring extraction [1].
  • 3. SPME Fiber Selection: Use a fiber coating suitable for polar compounds. A PDMS/CAR/DVB (Polydimethylsiloxane/Carboxen/Divinylbenzene) fiber is highly recommended as its mixed composition effectively traps a wide range of molecules, including this compound [3].
  • 4. Extraction Parameters:
    • Incubation & Extraction Time: Research on strawberries found 15 minutes to be an effective extraction time [3]. Overly long times can increase the risk of degradation.
    • Agitation Temperature: A moderate agitation temperature (e.g., 40-50°C) helps release volatiles without promoting thermal degradation. Avoid excessive heat.
  • 5. GC-MS Analysis: Use a polar column (e.g., Rxi-Wax) for better separation [3]. To overcome this compound's thermal decomposition in the hot GC injector, a derivatization step is critical.
Derivatization SPME-GC-MS Protocol for Quantification

For precise quantification, especially at low concentrations, a derivatization method has been developed to convert this compound into a more stable and less polar derivative [1].

  • 1. Derivatization: Add Pentafluorobenzyl bromide (PFBBr) to the aqueous sample in a headspace vial under basic conditions (e.g., pH 10) and heat (e.g., 80°C for 20 minutes). This step creates a PFB derivative of this compound [1].
  • 2. SPME Extraction: After derivatization and cooling, the PFB-Furaneol derivative is extracted from the headspace using a PA (Polyacrylate) or PDMS/DVB fiber, both of which show high affinity for the derivative [1].
  • 3. GC-MS Analysis: The derivative is more thermally stable and can be easily separated on a standard GC capillary column and detected by MS with high sensitivity, achieving detection at sub-parts per billion (ppb) levels [1].

The following workflow diagram illustrates the two core methodological paths for this compound analysis.

G Start Start: Sample Preparation MethodDecision Choose Analytical Method Start->MethodDecision SP SP MethodDecision->SP DerivatizationMethod Derivatization SPME-GC-MS Protocol MethodDecision->DerivatizationMethod Precise Quantification MEMethod Qualitative/General Aroma Profile MEMethod->SP ME1 Homogenize Sample MEMethod->ME1 ME2 Prepare Headspace Vial (Add NaCl, control pH) MEMethod->ME2 ME3 Extract with PDMS/CAR/DVB Fiber MEMethod->ME3 ME4 GC-MS Analysis (Polar Column) MEMethod->ME4 Derivat1 Derivatize with Pentafluorobenzyl bromide DerivatizationMethod->Derivat1 Derivat2 Extract Derivative with PA or PDMS/DVB Fiber DerivatizationMethod->Derivat2 Derivat3 GC-MS Analysis (Standard Column) DerivatizationMethod->Derivat3 ME1->SP ME2->SP ME3->SP Derivat1->Derivat2 Derivat2->Derivat3

FAQs & Troubleshooting Guide

Here are answers to frequently asked questions and solutions to common problems.

Problem Possible Cause Solution

| Low Recovery/Peak Area | • this compound not effectively released into headspace. • Fiber coating not optimal. | • Increase ionic strength by adding NaCl [3]. • Use a PDMS/CAR/DVB fiber [3]. • For quantification, use the derivatization protocol [1]. | | Peak Tailing/Decomposition in GC | • Thermal decomposition in the hot injector. | • Implement the derivatization method with PFBBr to create a thermally stable derivative [1]. | | Poor Reproducibility | • Inconsistent incubation/time/temperature. • Sample pH not controlled. | • Strictly control and document extraction time and temperature [3]. • Monitor and adjust sample pH, considering its pKa (8.56) [1]. | | High Background Noise | • Co-elution of other compounds from a complex matrix. | • Use a GC column with higher polarity (e.g., Wax column) for better separation [3]. |

The following decision tree can help you quickly diagnose and resolve issues based on the symptoms you observe.

G Start Troubleshooting this compound Analysis Symptom What is the main issue? Start->Symptom LowRecovery Low Recovery/Weak Signal Symptom->LowRecovery PoorPeak Poor Peak Shape/Decomposition Symptom->PoorPeak NoisyBaseline High Background Noise Symptom->NoisyBaseline Sol1 Add NaCl to increase ionic strength LowRecovery->Sol1 Sol2 Use PDMS/CAR/DVB fiber LowRecovery->Sol2 Sol3 Apply Derivatization Protocol LowRecovery->Sol3 If quantifying PoorPeak->Sol3 Primary solution for thermal decomposition Sol4 Use a polar GC column (e.g., Wax) NoisyBaseline->Sol4

References

Troubleshooting Guide: Improving Furaneol Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Issue Root Cause Solution & Optimization Key Benefit
Low Recovery & Matrix Interference Inefficient clean-up and compound loss during Solid-Phase Extraction (SPE) Optimize SPE washing: Use 1% NaHCO₃ aqueous solution at pH 8 [1]. Cleaner extracts, solves interference problems, improves recovery [1].
Poor Chromatographic Performance & Low Sensitivity High polarity of Furaneol, inefficient transfer to analytical instrument Optimize Large Volume Injection (LVI): Use a Programmable Temperature Vaporization (PTV) inlet with a quartz glass liner (without wool), set injector to 300°C, and apply a pressure pulse of 180 kPa for 4 min [1]. Gains sensitivity, ensures better transfer of polar compounds to the GC column [1].
Inaccurate Quantification Signal suppression/enhancement from the sample matrix (matrix effects) Use Adequate Internal Standards: Employ ethyl maltol and 3′,4′-(methylenedioxy)acetophenone as internal standards, added at the beginning of sample preparation [1]. Corrects for analyte loss and matrix effects, ensures quantification accuracy [1].

Detailed Experimental Protocol: Optimized SPE-GC-MS Method for this compound

Here is a detailed methodology based on an optimized protocol for determining this compound and other polar compounds in wine, which can be adapted for other matrices [1].

Sample Preparation and Internal Standard Addition
  • Add internal standards (ethyl maltol and 3′,4′-(methylenedioxy)acetophenone) to the sample at the beginning of the process [1].
Solid-Phase Extraction (SPE) Optimization
  • Procedure: Pass the sample through a conditioned polymeric SPE cartridge.
  • Critical Washing Step: After loading the sample, wash the cartridge with an aqueous solution containing 1% NaHCO₃, adjusted to pH 8. This step is crucial for removing interfering compounds without significant loss of this compound [1].
  • Drying: Gently dry the resin under a nitrogen stream (preferred over vacuum to prevent oxidation of analytes) [1].
  • Elution: Elute the target compounds with an appropriate organic solvent (e.g., dichloromethane).
Large Volume Injection (LVI) and GC-MS Analysis
  • Injector: Use a Programmable Temperature Vaporization (PTV) injector with a quartz glass liner without wool [1].
  • Injection Parameters:
    • Injector Temperature: 300°C [1]
    • Apply a pressure pulse of 180 kPa for the first 4 minutes of the run [1].
  • GC-MS Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for higher sensitivity. The quantitative ion for this compound is m/z 128 [1].

This optimized method has been reported to achieve high recovery (RSD >89%), good precision (RSD <10%), and low detection limits (<0.7 μg/L) for this compound and similar compounds [1].

Workflow Diagram: Optimized this compound Analysis

The following diagram visualizes the core workflow and key optimization points of the method described above.

Furaneol_Workflow Optimized this compound Analysis Workflow Start Sample IS Add Internal Standards Start->IS SPE Solid-Phase Extraction (SPE) IS->SPE Wash Wash with 1% NaHCO₃ at pH 8 SPE->Wash Elute Elute Analytes Wash->Elute LVI Large Volume Injection (PTV Inlet, 300°C, Pressure Pulse) Elute->LVI Analysis GC-MS Analysis (SIM Mode, m/z 128) LVI->Analysis Result Accurate Quantification Analysis->Result

Alternative Extraction Contexts

While the above protocol focuses on SPE, other extraction contexts are worth noting:

  • SPME for Aroma Profiling: For general aroma profiling in complex matrices like strawberries, Headspace Solid-Phase Microextraction (HS-SPME) is common. Optimal results can be achieved by adjusting ionic strength (e.g., adding 20% NaCl) and using a PDMS/CAR/DVB fiber for comprehensive extraction of diverse volatiles, including furanones [2].
  • Ultrasound-Assisted Extraction (UAE) for Plant Matrices: For recovering bioactive compounds from plant materials, Ultrasonic-Assisted Extraction (UAE) with ethanol as a solvent has been shown to be an efficient and eco-friendly modern technique, though its application for this compound specifically was not detailed in the results [3].

References

Furaneol sensor regeneration reuse

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Furaneol Sensor

The search results describe a specific Molecularly Imprinted Chemiresistive Sensor used for this compound detection [1]. The following diagram illustrates its core working principle and the subsequent challenge of regeneration.

furaneol_sensor_workflow cluster_phase1 1. Sensing Phase cluster_phase2 2. Regeneration Challenge MIP Molecularly Imprinted Polymer (MIP) This compound This compound Molecule MIP->this compound  Selective Binding Signal Resistance Change (Signal Output) This compound->Signal  Causes BoundMIP MIP with Bound this compound Regenerate Apply Regeneration Stimulus (e.g., Heat, Solvent) BoundMIP->Regenerate RegeneratedMIP Regenerated MIP? (Requires Validation) Regenerate->RegeneratedMIP  Needs Verification

The molecular imprinting process creates cavities in the polymer that are complementary to this compound in size, shape, and functional groups. When this compound molecules bind to these cavities, they cause a measurable change in the electrical resistance of the sensor [1]. Regeneration involves removing these bound molecules to reset the sensor for reuse.

Troubleshooting Guide for Sensor Regeneration

Since a direct protocol is unavailable, this guide outlines common regeneration challenges and general investigative steps. Always adapt these steps to your specific experimental setup.

Challenge Possible Cause Investigation & Mitigation Steps

| Incomplete Regeneration | - Weak regeneration stimulus (e.g., incorrect solvent, insufficient temperature).

  • Strong/irreversible binding to polymer. | - Test a solvent with higher polarity or better solubility for this compound.
  • Gradually increase regeneration temperature (ensure polymer stability). | | Signal Drift & Performance Decay | - Physical damage to imprinted cavities.
  • Contamination or fouling of the sensor surface.
  • Incomplete removal of analyte. | - Inspect surface via microscopy.
  • Implement a gentle cleaning step (e.g., mild solvent rinse) post-regeneration.
  • Validate full analyte removal with a control experiment. | | Poor Sensor Reusability | - Gradual degradation of the polymer.
  • Loss of recognition sites over cycles. | - Characterize polymer stability (e.g., FTIR, SEM) after multiple cycles.
  • Establish a maximum usable lifetime (number of cycles) for the sensor. |

Experimental Protocol for Regeneration Validation

Due to the lack of a specific method, here is a generalized protocol you can adapt and optimize to develop your own regeneration procedure.

Objective: To establish and validate an effective method for regenerating a molecularly imprinted chemiresistive sensor for this compound.

Workflow Overview:

regeneration_protocol Start Start: Saturated Sensor Step1 1. Regeneration Apply solvent wash (e.g., Methanol, Acetone) OR Thermal treatment Start->Step1 Step2 2. Stabilization Dry under inert gas Equilibrate to baseline Step1->Step2 Step3 3. Performance Test Re-expose to standard This compound sample Step2->Step3 Decision Response recovered > 90% of initial signal? Step3->Decision EndSuccess Success: Sensor Regenerated Decision->EndSuccess Yes EndFail Fail: Optimize Parameters Decision->EndFail No

Materials:

  • Regenerated this compound sensor.
  • Standard this compound solution at a known concentration.
  • Regeneration solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile).
  • Data acquisition system for resistance measurement.

Procedure:

  • Baseline Acquisition: Place the sensor in a clean, dry carrier gas or buffer and record the stable baseline resistance (R₀).
  • Saturation: Expose the sensor to a standard this compound vapor or solution until the resistance stabilizes at a new level (Rₛₐₜ), indicating saturation.
  • Regeneration:
    • Solvent Wash: Gently rinse the sensor surface with a chosen solvent for a controlled time (e.g., 30-60 seconds).
    • Thermal Treatment: Alternatively, place the sensor in an oven at a controlled temperature (e.g., 50-80°C) for a set duration.
  • Stabilization: Return the sensor to the clean carrier gas or buffer. Allow it to dry and its resistance to stabilize. Record this new baseline (Rᵣₑ).
  • Performance Test: Re-expose the sensor to the same standard this compound sample used in step 2. Record the new response (R'ₛₐₜ).

Data Analysis: Calculate the Response Recovery for the key regeneration cycle:

  • Initial Response, I = |Rₛₐₜ - R₀|
  • Response After Regeneration, R = |R'ₛₐₜ - Rᵣₑ|
  • Percentage Recovery = (R / I) × 100%

A successful regeneration typically achieves a recovery of >90%. Monitor this value over multiple cycles to assess sensor reusability.

References

Furaneol vs homofuraneol sensory properties comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sensory and Chemical Properties at a Glance

Property Furaneol Homothis compound
IUPAC Name 4-hydroxy-2,5-dimethyl-3(2H)-furanone [1] 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone [2]
Molecular Formula Information not available in search results C7H10O3 [2]
Odor Description Caramel, burnt sugar, fruity at lower concentrations [1] Sweet, caramel, bready, maple, brown sugar, burnt [2]
Odor Type Information not available in search results Caramellic [2]
Low Odor Threshold ~10 ppb (in water) [1] Information not available in search results
Perception in Food Character impact compound in strawberry, pineapple, and mango; forms in heat-processed foods [1] Contributes to the flavor of Cheddar and Emmental cheese; found in wine and soy sauce [3] [1] [4]
Role in Fat-Reduced Cheese Higher concentration in aged, reduced-fat cheese, contributing to distinct flavor profiles [3] Higher concentration in aged, reduced-fat cheese, contributing to distinct flavor profiles [3]

Key Experimental Findings and Context

The data in the table is supported by specific experimental research, which provides critical context for how these compounds behave in complex food matrices.

  • Flavor Imbalance in Low-Fat Cheese: A pivotal study manufactured Cheddar cheeses with different fat contents: full-fat (FFC), 50% reduced-fat (RFC), and low-fat containing 6% fat (LFC). The cheeses were ripened at 8°C for up to 9 months and analyzed using sensory panels and gas chromatography-mass spectrometry (GC-MS). This research found that after 9 months of ripening, both RFC and LFC contained significantly higher concentrations of furanones, including this compound and Homothis compound, compared to full-fat cheese. These compounds were associated with burnt/rosy flavors that were not present in the full-fat counterpart. This confirms that flavor differences are not just due to the fat matrix but to fundamental changes in ripening biochemistry [3].

  • Synergy in Cheese and Processed Foods: Research on Emmental cheese indicates that Homothis compound, together with this compound, contributes strongly to the mild sweet and nut-like aroma [1]. Homothis compound is also a key odorant in soy sauce, prized for its powerful maple-caramel aroma and taste [4]. Its homologue, this compound, is a well-known product of the Maillard reaction and is found in numerous heat-processed foods like beef broth, roasted coffee, and popcorn [1].

Analytical Methods for Identification

The characterization of these compounds in research relies on sophisticated analytical techniques. Here are the common protocols cited:

  • Volatile Compound Extraction: The key methodologies used in the cited studies are Solid-Phase Microextraction (SPME) and Solvent-Assisted Flavor Evaporation (SAFE) [3] [5] [6]. These techniques are designed to isolate volatile aroma compounds from complex food samples.
  • Compound Separation and Identification: The extracts are then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for separation and definitive chemical identification [3] [5]. Gas Chromatography-Olfactometry (GC-O) is a crucial complementary technique, where a human sniffer port is used to detect and describe the aroma of individual compounds as they elute from the chromatograph, directly linking chemical structure to sensory perception [3].

Biosynthetic Pathway

This compound and Homothis compound share a related biosynthetic origin. The following diagram illustrates the general pathway for this compound, which is the best-characterized of the two. Homothis compound is understood to follow a similar biochemical route.

G Fructose6P D-Fructose-6-Phosphate Fructone16BP 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone Fructose6P->Fructone16BP FaQR Enzyme (Enone Oxoreductase) This compound This compound (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) Fructone16BP->this compound Reduction Homothis compound Homothis compound (5-ethyl-4-hydroxy- 2-methyl-3(2H)-furanone) This compound->Homothis compound Proposed Elongation Glucosides Odorless Glucosides (e.g., storage forms) This compound->Glucosides UGT Enzymes (Glucosyltransferases) Homothis compound->Glucosides UGT Enzymes (Glucosyltransferases)

This diagram shows that both compounds are derived from carbohydrate metabolism, specifically D-Fructose-6-Phosphate [1]. A key step is catalyzed by the enzyme enone oxidoreductase (FaQR), leading to the formation of this compound [1]. Homothis compound, being the ethyl analogue, is understood to be formed through a similar but elongated pathway. Furthermore, both can be converted into non-volatile glucosides by glucosyltransferase (UGT) enzymes. These glucosides act as odorless storage forms, which can later break down to release the active aroma compounds [4].

References

Furaneol vs. Sotolon: Aroma Impact in Wine at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Furaneol Sotolon
Aroma Descriptors Burnt sugar, caramel, cooked strawberry [1] [2] Curry, maple syrup, walnut, spicy [3] [4]
Olfactory Threshold in Wine ~5 μg/L [1] [2] ~8 μg/L in dry white wine; ~19 μg/L in Port wine [4]

| Typical Concentration Ranges | 10-60 μg/L in dry white/rosé; up to 150 μg/L in Merlot [2] | Fortified/Oxidized Wines: Up to 810 μg/L [4] Dry White Wines (Premox): Usually below 140 μg/L [4] | | Aroma Impact (OAV > 1) | Considered an impact odorant in red wines [3] | Key compound in oxidized-style wines and premature oxidation [3] [2] | | Chemical Classification | 3(2H)-furanone [5] | 2(5H)-furanone [5] | | Role & Context | Positive impact on fruity and caramel notes in some wines [1]; can be disagreeable at high concentrations [1] | Desirable in styles like Sherry, Vin Jaune [3] [4]; considered an off-flavor in prematurely oxidized dry white wines [3] [4] |

Experimental Protocols for Quantification

Reliable quantification of these compounds is crucial for research. Here are summaries of established methodologies.

Solid-Phase Extraction (SPE) with GC-MS Analysis

This is a widely used and robust approach for determining these polar compounds in wine [1] [3].

  • Sample Preparation: Wine samples are passed through SPE cartridges packed with polymeric sorbents like LiChrolut EN [1] or PEP [2]. Salting out with ammonium sulfate can improve extraction efficiency [3].
  • Clean-Up & Elution: The cartridges are washed (e.g., with pentane:DCM or a NaHCO₃ solution) to remove interferents [3]. Target analytes are eluted with an organic solvent like dichloromethane or a DCM:MeOH mixture [1] [3].
  • Analysis: Extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). To overcome the high polarity of the analytes, a programmed temperature vaporization (PTV) injector and a large volume injection are often used [3]. Detection can be performed in Single Ion Monitoring (SIM) mode for higher sensitivity [3].
Liquid-Liquid Extraction (LLE) with LC-MS/MS Analysis

This method offers a simpler, faster alternative, particularly suitable for sotolon [4].

  • Extraction: A wine sample is mixed with an extractant solvent like ethyl acetate in a single-step miniaturized liquid-liquid extraction [4].
  • Analysis: The extract is directly analyzed by Reversed-Phase Liquid Chromatography coupled with tandem Mass Spectrometry (RP-LC-MS/MS). This avoids the derivatization or special injection techniques needed for GC and provides high sensitivity and selectivity [4].
In-Solution Derivatization GC-MS Analysis

This method chemically modifies the compounds to make them more amenable to GC analysis [6].

  • Derivatization: Wine samples are derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 5% TMCS [6].
  • Reaction Conditions: Typical optimal conditions involve a reaction temperature of 50°C for 30 minutes [6].
  • Analysis: The derivatized samples are analyzed by GC-MS, which improves the reliability of the analysis for these challenging compounds [6].

Formation Pathways of Sotolon

Understanding the chemical origins of these compounds is key. Research has elucidated several pathways for sotolon formation in wines.

G cluster_paths Sotolon Formation Pathways Ascorbic Acid Ascorbic Acid 2-Ketobutyric Acid\n(from Ascorbic Acid) 2-Ketobutyric Acid (from Ascorbic Acid) Ascorbic Acid->2-Ketobutyric Acid\n(from Ascorbic Acid) Oxidative Degradation Threonine Threonine 2-Ketobutyric Acid\n(from Threonine) 2-Ketobutyric Acid (from Threonine) Threonine->2-Ketobutyric Acid\n(from Threonine) Enzymatic/Chemical Deamination Maillard Reaction\nIntermediates Maillard Reaction Intermediates Pyruvic Acid Pyruvic Acid Maillard Reaction\nIntermediates->Pyruvic Acid Hydroxyacetaldehyde/\nDiacetyl Hydroxyacetaldehyde/ Diacetyl Maillard Reaction\nIntermediates->Hydroxyacetaldehyde/\nDiacetyl Fructose Fructose Thermal Degradation Thermal Degradation Fructose->Thermal Degradation Aldol Condensation Aldol Condensation 2-Ketobutyric Acid\n(from Threonine)->Aldol Condensation 2-Ketobutyric Acid\n(from Ascorbic Acid)->Aldol Condensation Other Maillard\nPathways Other Maillard Pathways Pyruvic Acid->Other Maillard\nPathways Hydroxyacetaldehyde/\nDiacetyl->Other Maillard\nPathways Sotolon Sotolon Aldol Condensation->Sotolon Thermal Degradation->Sotolon In acidic medium Other Maillard\nPathways->Sotolon Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Condensation

The diagram above illustrates that sotolon formation is primarily driven by chemical reactions associated with wine oxidation and aging [7] [4]. Key factors influencing its formation include:

  • Oxidation: The oxidative degradation of ascorbic acid (an additive) or amino acids like threonine is a major route [7].
  • Key Intermediate: These pathways often produce α-ketobutyric acid, which reacts with the ubiquitous acetaldehyde in wine to form sotolon via aldol condensation [7] [4].
  • Sugar Content: In sweet fortified wines, the thermal degradation of fructose in an acidic medium is also a significant source [4].

Key Insights for Researchers

  • Synergistic Effects: These compounds rarely act in isolation. This compound and homothis compound are known to have a strong synergistic effect, enhancing caramel notes [2]. Lactones and furanones can also work together to create specific aroma profiles like "raisin" [2].
  • Analytical Challenges: Their high polarity and low concentrations make accurate quantification difficult. The choice of internal standards (e.g., ethyl maltol for enolones) is critical to correct for matrix effects and ensure analytical accuracy [3].
  • Context is Everything: The desirability of Sotolon is entirely context-dependent. It is a hallmark of certain fortified wine styles but a fault indicating "premox" in dry white wines [3] [4].

References

Furaneol biosynthetic pathway plant species comparison

Author: Smolecule Technical Support Team. Date: February 2026

Furaneol Biosynthesis: A Cross-Species Comparison

The table below compares the core elements of the this compound pathway across the most-studied plant species.

Feature Strawberry (Fragaria × ananassa) Tomato (Solanum lycopersicum) Mango (Mangifera indica)
Key Biosynthesis Enzyme FaQR / FaEO (Quinone oxidoreductase/Enone oxidoreductase) [1] [2] SlEO (Enone oxidoreductase) [3] MiEO (Enone oxidoreductase) [3]
Enzyme Function Catalyzes the final reduction step to form this compound [2] Catalyzes the final reduction step to form this compound [3] Catalyzes the final reduction step to form this compound [3]
Direct Substrate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) [2] Information not specified in search results Information not specified in search results
Gene / Protein Identity 72% identity with MiEO [3] 73% identity with MiEO [3] 72-73% identity with FaQR and SlEO [3]
Key Transcriptional Regulators FaERF#9 and FaMYB98 complex [1] Information not specified in search results Information not specified in search results
Major this compound Derivatives Mesifurane (DMMF), HDMF-glucoside, HDMF-malonyl-glucoside [1] [4] Information not specified in search results Mesifurane (DMMF) [3]

The pathway begins with a universal precursor, D-fructose-1,6-diphosphate (FDP), which was confirmed through radiolabeling studies in strawberry [4] [2]. The pathway involves several chemical rearrangements and reductions to eventually form the immediate, unstable precursor of this compound, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final, committed step is the NAD(P)H-dependent reduction of HMMF to form this compound, a reaction catalyzed by enone oxidoreductases like FaQR, SlEO, and MiEO [3] [2].

furaneol_pathway FDP D-Fructose-1,6-bisphosphate (FDP) HMMF 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) FDP->HMMF Multiple Steps This compound This compound (HDMF) HMMF->this compound NAD(P)H HMMF->this compound Enone Oxidoreductase Mesifurane Mesifurane (DMMF) This compound->Mesifurane SAM Glucoside HDMF-glucoside This compound->Glucoside UDP-Glucose FaQR FaQR / FaEO (Enone Oxidoreductase) FaOMT FaOMT (O-Methyltransferase) UGT UGT71K3 (Glycosyltransferase)

Figure 1: Core this compound Biosynthetic and Derivative Pathway in Strawberry. The pathway from FDP to HMMF involves multiple uncharacterized steps. The final step is catalyzed by an enone oxidoreductase (e.g., FaQR). This compound can be modified into Mesifurane by an O-methyltransferase (FaOMT) or into a non-volatile storage form by a glycosyltransferase [1] [4] [2].

Advanced Regulation in Strawberry

Research in strawberry has revealed sophisticated transcriptional control over FaQR expression. The promoter of the FaQR gene is activated not by a single factor, but by a protein complex.

regulation FaERF9 FaERF#9 Complex ERF-MYB Complex FaERF9->Complex Protein-Protein Interaction FaMYB98 FaMYB98 FaMYB98->Complex Protein-Protein Interaction FaQR_Promoter FaQR Gene Promoter FaMYB98->FaQR_Promoter Binds Directly Complex->FaQR_Promoter Binds and Activates FaQR_Expression FaQR Expression & This compound Production FaQR_Promoter->FaQR_Expression Transcription

Figure 2: Transcriptional Regulation of FaQR in Strawberry. The ethylene response factor FaERF#9 and the MYB transcription factor FaMYB98 physically interact to form a complex. While FaMYB98 can bind the FaQR promoter alone, the complex of both proteins synergistically activates FaQR transcription, leading to significantly increased this compound production [1].

Key Experimental Evidence and Protocols

The data in the comparison table is supported by robust experimental evidence.

  • Enone Oxidoreductase Activity Assay: The foundational protocol involves heterologously expressing the gene of interest (e.g., FaQR, MiEO) in E. coli, purifying the recombinant protein, and incubating it with the substrate D-fructose-1,6-bisphosphate and the cofactor NADH in a buffer (e.g., phosphate buffer, pH 7.0). The reaction products are then extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of this compound [3] [2].
  • Identification of Transcriptional Regulators: The interaction between FaERF#9 and FaMYB98 was established using Yeast One-Hybrid (Y1H) and Yeast Two-Hybrid (Y2H) assays. Y1H confirmed FaMYB98's direct binding to the FaQR promoter, while Y2H and Bimolecular Fluorescence Complementation (BiFC) confirmed the physical protein-protein interaction between FaERF#9 and FaMYB98. Transient overexpression of these genes in strawberry fruits confirmed their functional role in upregulating FaQR expression and this compound content [1].

This comparison highlights that while the fundamental biochemistry of this compound formation is conserved, the regulatory mechanisms can be species-specific. Research in strawberry is the most advanced, having uncovered a complex transcriptional network.

References

Comparison of Furaneol Quantification Method Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the validation parameters for three analytical techniques as reported in the literature.

Method Key Validation Parameters Application Context Source

| Automated SPE-GC-MS [1] | • Linearity ((r^2)): > 0.98 • Precision (RSD): < 10% • Recovery: > 89% • Limit of Detection (LOD): < 0.7 μg/L • Analyte: Furaneol in wine and mistelles | Wine, Mistelles | (2023) | | Derivatization SPME-GC-MS [2] | • Limit of Detection (LOD): Sub-ppb range (comparable to odor threshold) • Quantification Range: Sub-ppb • Repeatability: Good • Analyte: this compound in aqueous/fruit samples | Aqueous samples, Fruits | (2011) | | HPLC [3] [4] | • Application Shown: Used for quantification in complex matrices (Msalais wine) • Specific Validation Data: Not detailed in the available excerpts. | Wine | (2019) |

Experimental Protocols for Key Methods

Here are the detailed methodologies for the two most thoroughly described techniques from the search results.

Automated Solid-Phase Extraction with GC-MS (Automated SPE-GC-MS) [1]

This method was optimized for polar compounds like this compound in wine.

  • Sample Preparation: An internal standard (ethyl maltol) is added to the wine sample. The sample is then diluted with water and salt ((NH₄)₂SO₄) is added.
  • Extraction & Clean-up: The sample is loaded onto a miniaturized (50 mg) SPE cartridge. A key clean-up step involves washing with an aqueous solution containing 1% NaHCO₃ at pH 8 to remove interferences. The cartridge is dried under a nitrogen stream before elution.
  • Elution: The analytes are eluted with a small volume (600 μL) of dichloromethane-methanol (95:5, v/v).
  • Analysis: The extract is directly injected without a concentration step. A large-volume injection is performed in a Programmable Temperature Vaporization (PTV) injector, with a temperature program (up to 300°C) and a pressure pulse to transfer the analytes to the GC column. Detection is via GC-MS.
Derivatization with Solid-Phase Microextraction and GC-MS (Derivatization SPME-GC-MS) [2]

This method focuses on achieving high sensitivity for this compound in aqueous samples.

  • Derivatization: The sample is derivatized with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This step converts this compound into a less polar and more stable derivative, improving its extraction and chromatographic behavior.
  • Extraction: The derivatized analyte is extracted from the sample headspace or direct immersion using an SPME fiber. The study found Polyacrylate (PA) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers to have a high affinity for the derivative.
  • Analysis: The SPME fiber is desorbed in the GC inlet, and the analyte is separated and detected using GC-MS.

Method Selection Workflow

The following diagram illustrates the logical process for selecting and validating an appropriate quantification method based on your sample and requirements.

Start Start: Need to Quantify this compound SampleType Define Sample Matrix Start->SampleType Wine Wine or Mistelle SampleType->Wine AqFruit Aqueous Solution or Fruit SampleType->AqFruit MethodSelect Select Analytical Method Wine->MethodSelect AqFruit->MethodSelect SPEGCMS Automated SPE-GC-MS MethodSelect->SPEGCMS DerivSPMEGCMS Derivatization SPME-GC-MS MethodSelect->DerivSPMEGCMS ParamValidate Establish Validation Parameters SPEGCMS->ParamValidate DerivSPMEGCMS->ParamValidate LODLOQ LOD/LOQ ParamValidate->LODLOQ Linearity Linearity (r²) ParamValidate->Linearity Precision Precision (RSD) ParamValidate->Precision Recovery Recovery ParamValidate->Recovery End Method is Validated for Use LODLOQ->End Linearity->End Precision->End Recovery->End

Key Insights for Researchers

  • For Wine Analysis: The Automated SPE-GC-MS method [1] represents a modern, "green" approach that is fully validated with excellent parameters for sensitivity, precision, and accuracy. It is highly suitable for routine analysis.
  • For Maximum Sensitivity: The Derivatization SPME-GC-MS approach [2] is designed to achieve detection limits at the sub-parts-per-billion level, which is crucial when working around this compound's very low odor threshold.
  • Data Gaps: While HPLC is used for this compound quantification [3] [4], the available search results lack detailed validation parameters (e.g., LOD, LOQ, precision). You would need to consult specific HPLC method development literature for these figures.

References

Furaneol vs. Synthetic Flavorants: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Furaneol compared to generic synthetic flavorants based on available data.

Feature This compound (Natural & Synthetic) Typical Synthetic Flavorants
Sensory Profile Sweet, caramel-like, ripe strawberry [1] [2] [3] Varies widely by target flavor
Key Aroma Quality "Character impact" for authenticity; enhances "soymilk" and "sweet" notes, reduces "grassy" off-flavors [4] [3] Designed for consistency and intensity
Odor Threshold Very low (e.g., 10 ppb in water [3], 40 μg/kg in water [4]), indicating high potency Varies, but often designed for high potency
Origin & Labeling Can be natural (isolated/biosynthesized) or synthetic; supports "clean-label" trends [1] [5] Artificially produced
Key Application Fruit flavors, dairy, soy protein off-flavor masking, beverages, perfumery [1] [4] [3] Broad across all food and beverage categories
Stability Unstable at all pH values in its free form; often stabilized as a glycoside [2] Varies, but often engineered for high stability
Market Trend Growing demand driven by preference for natural ingredients [1] [5] Facing scrutiny and regulatory challenges in some regions [6]

Experimental Data and Sensory Analysis Protocols

Researchers use specific protocols to characterize this compound's sensory impact and practical performance.

Quantitative Descriptive Analysis (QDA)

This method maps this compound's sensory profile and its effect on other flavors using trained human panels.

  • Objective: To characterize and quantify the sensory attributes of a product containing this compound.
  • Procedure:
    • Panel Training: A panel (e.g., n=16 as in one study [7]) is trained to identify and consistently rate specific sensory attributes.
    • Attribute Rating: Panelists score the intensity of defined attributes (e.g., "sweet," "caramel," "overripe aroma" for strawberries [7], or "grassy," "raw bean," "sweet" for soy protein [4]).
    • Data Analysis: Results are visualized via spider diagrams to show how this compound alters the overall flavor profile.
  • Key Finding: In soy protein isolate (SPI), adding this compound at 2 mg/L significantly reduced undesirable "grassy" and "raw bean" notes while enhancing pleasant "soymilk" and "sweet" attributes [4].
Electronic Sense Correlation with Human Panels

Electronic noses (e-noses) and tongues (e-tongues) offer rapid, objective prediction of sensory qualities.

  • Objective: To correlate instrument data with human sensory perception for high-throughput prediction [7].
  • Procedure:
    • Sample Analysis: Strawberry samples over a storage period are analyzed by both an e-nose/e-tongue and a human descriptive panel [7].
    • Model Building: Statistical models (e.g., Partial Least Squares regression) are built to predict human sensory scores from electronic sensor data [7].
    • Volatile Correlation: Specific compounds like this compound are quantified, and their concentrations are correlated with aroma attributes (e.g., a significant positive correlation was found between this compound concentration and "overripe aroma" [7]).
  • Utility: This validates e-senses as reliable tools for rapidly predicting the eating quality and flavor changes related to this compound [7].
Competitive Binding Assay for Off-Flavor Masking

This innovative approach explains a key mechanistic advantage of this compound.

  • Objective: To investigate this compound's mechanism in reducing off-flavors in soy proteins via competitive binding [4].
  • Procedure:
    • SPI Preparation: Soy Protein Isolate (SPI) is prepared with the addition of different concentrations of this compound [4].
    • Flavor Compound Analysis: Headspace-solid phase microextraction-gas chromatography–mass spectrometry (HS-SPME-GC–MS) is used to measure the release of undesirable off-flavor compounds (e.g., hexanal) [4].
    • Molecular Docking: Computational simulations model the interaction between this compound, off-flavor molecules, and protein binding sites [4].
  • Key Finding: this compound actively competes for and displaces off-flavor compounds from their binding sites on soy proteins, thereby reducing undesirable aromas and demonstrating a "masking" effect through competitive binding [4]. The following diagram illustrates this mechanism.

Key Insights for Research and Development

  • Leverage Competitive Binding: this compound's ability to mask off-flavors via competitive binding [4] is a significant finding for formulating plant-based proteins and other challenging matrices.
  • Prioritize Natural Sources for "Clean-Label": The market shows a clear shift towards natural ingredients. Using naturally derived this compound aligns with the "clean-label" trend and consumer demand for authenticity [1] [5].
  • Address Stability in Formulations: Be aware that free this compound is unstable at various pH levels [2]. For product shelf-life, consider using its more stable glycosidic precursors or encapsulated forms.
  • Utilize Advanced Detection Methods: For rapid quality control, newer technologies like electrochemical aptasensors can detect this compound with high sensitivity and selectivity, far quicker than traditional GC-MS [8].

References

Furaneol Content & Enzymatic Activity in Ripening Fruit

Author: Smolecule Technical Support Team. Date: February 2026

Fruit Ripening Stage Furaneol (HDMF) Content Key Biosynthetic Enzyme Activity Experimental Evidence & Context

| Strawberry (Fragaria × ananassa) | Unripe | Not specified, but low | Low | FaQR/FaEO (Enone Oxidoreductase): Protein activity and gene expression are strongly ripening-induced. Activity correlates with a single 37 kD polypeptide and peaks at the ripe stage [1] [2]. | | | Ripe | Up to 55 mg/kg fresh weight [1] | High | | | Strawberry (Fragaria × ananassa) | Unripe | Low | Low | FaOMT (O-Methyltransferase): Enzyme activity "sharply increases" during ripening, with maximum values at the ripe stage [3]. | | | Ripe | Maximum values [3] | High | | | Mango (Mangifera indica cv. Alphonso) | 0 Days After Harvest | Not Detected [4] | Significant gene expression detected [4] | MiEO (Mango Enone Oxidoreductase): Gene expression peaks 10 days after harvest; this compound content reaches its maximum at the completely ripe stage (15 days after harvest) [4]. | | | Ripe (15 Days After Harvest) | Maximum amount [4] | - | |

Beyond the core compounds, the ripening process involves the conversion of this compound into other derivatives:

  • Formation of Mesifurane (DMMF): In ripe strawberries, this compound is converted into its methyl ether, mesifurane (DMMF), by the enzyme S-adenosylmethionine: this compound O-methyltransferase. The activity of this enzyme increases sharply during ripening [3].
  • Formation of Non-Volatile Conjugates: A significant portion of this compound in ripe fruit is converted into non-volatile, flavor-inactive conjugates like This compound-β-D-glucoside and This compound-malonyl-glucoside. This conversion is catalyzed by UDP-glucose-dependent glucosyltransferases (UGTs), and is considered a storage or detoxification form [5] [2] [6].

Key Experimental Protocols for Analysis

The data in the table above is supported by established biochemical and molecular biology techniques. Here are the methodologies commonly used in the cited research:

  • Enzyme Activity Assay for FaQR/FaEO:

    • Protein Extraction & Purification: Crude protein extracts are obtained from homogenized ripe fruit. The extract is dialyzed and then partially purified, for example, through column chromatography. Enzyme activity distribution is correlated with specific polypeptides (e.g., ~37 kD for FaQR) [1].
    • Activity Measurement: The enzymatic reaction is assayed using D-fructose-1,6-diphosphate as a substrate and NADH as a reducing agent. The formation of the product, this compound, is analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) [1] [4].
    • Functional Expression: The gene encoding the enzyme (e.g., FaQR, MiEO) is cloned and heterologously expressed in E. coli. The activity of the purified recombinant protein is then confirmed using the assay above [1] [4].
  • Gene Expression Profiling:

    • Transcript Level Analysis: Techniques such as quantitative PCR (qPCR) are used to measure the transcript levels of genes like FaQR and MiEO across different fruit ripening stages. This demonstrates the ripening-induced expression of these biosynthetic genes [1] [4].
  • Volatile Compound Analysis:

    • Extraction and Quantification: Volatiles are extracted from fruit tissue at different developmental stages. The analysis and identification of this compound and its derivatives are typically performed using GC-MS. Quantification can be achieved by comparing against authentic standards [4] [2] [3].

This compound Biosynthesis Pathway

The following diagram synthesizes the enzymatic pathway leading to this compound and its derivatives in ripening fruit, as detailed in the research [1] [4] [3]. The key regulatory point is the sharp increase in the activity of the critical enone oxidoreductase (e.g., FaQR, MiEO) during the transition to ripening.

FuraneolPathway D_Fructose_16_diphosphate D-Fructose-1,6-diphosphate (Primary Precursor) HMMF 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) (Unstable Intermediate) D_Fructose_16_diphosphate->HMMF Unknown Enzyme(s) Furaneol_HDMF This compound (HDMF) [High in Ripe Fruit] HMMF->Furaneol_HDMF Enone Oxidoreductase (e.g., FaQR, MiEO) [Activity increases at ripening] Mesifurane_DMMF Mesifurane (DMMF) Furaneol_HDMF->Mesifurane_DMMF O-Methyltransferase (FaOMT) [Activity increases at ripening] Furaneol_glucoside This compound-β-D-glucoside (Non-volatile Conjugate) Furaneol_HDMF->Furaneol_glucoside Glucosyltransferase (e.g., UGT71K3)

References

Furaneol antioxidant activity versus other phenolic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Antioxidant Action

Furanone and phenolic compounds employ different primary mechanisms for antioxidant activity, as summarized below:

Compound Class Example Compounds Primary Antioxidant Mechanisms Key Structural Features
Furanone Furaneol (HDMF) [1] [2] Mixed-type enzyme inhibition; Copper ion chelation; Interaction with amino acid residues [1]. Furan ring; Carbonyl group; Hydroxyl group [1] [2].
Phenolic Acids Gallic acid, Chlorogenic acid, Ellagic acid [3] [4] Single Electron Transfer (SET); Hydrogen Atom Transfer (HAT); Free radical scavenging [3] [5]. Multiple hydroxyl groups on aromatic ring [3].
Flavonoids Catechin, Epigallocatechin gallate (EGCG), Quercetin [3] [5] [6] SET/HAT radical scavenging; Enzyme inhibition; Metal chelation (e.g., Cu²⁺); Upregulation of antioxidant enzymes [3] [6]. C6-C3-C6 skeleton; Catechol group in B-ring; 2,3-double bond [3].

Comparative Efficacy and Experimental Data

Experimental data from various in vitro and animal models demonstrates the relative potency of these compounds:

Compound Experimental Model Key Efficacy Findings Reference
This compound (HDMF) In vivo (Hu sheep) [7] ↑ GPx, SOD; ↓ MDA, ROS, OSI [7].
This compound In vitro (Chemical assays) [2] Reported activity: 0.8 mmol TE/mol [2].
Catechin Electrochemical Biosensor [5] LOD: 4.9×10⁻⁸ M (high sensitivity detection) [5].
EGCG Human Pharmacokinetics [6] Cmax: 3392 ng/mL (after 1600 mg dose); Plasma t₁/₂: 1.9-4.6 h [6].
Synergistic Mixtures In vitro (THP-1 cells) [4] Curcumin + Rosmarinic acid showed enhanced cytoprotection against H₂O₂ [4].

Detailed Experimental Protocols

For reproducibility, here are the key methodologies used in the cited studies:

  • PPO Inhibition Assay (this compound): The anti-browning effect of this compound on fresh-cut potatoes was assessed. Polyphenol oxidase (PPO) activity was measured spectrophotometrically, and the inhibition type was determined via double-reciprocal (Lineweaver-Burk) plots. The mechanism was further probed through fluorescence quenching and circular dichroism to analyze PPO's structural changes [1].
  • In Vivo Antioxidant Assessment (HDMF): Male Hu sheep were fed a basal diet supplemented with 1.0 g/d HDMF for 75 days. Serum was analyzed for glutathione peroxidase (GPx), superoxide dismutase (SOD), malondialdehyde (MDA), reactive oxygen species (ROS), and the oxidative stress index (OSI) [7].
  • Electrochemical Detection (Catechin): A biosensor was developed using a screen-printed electrode modified with carbon nanotubes, gold nanoparticles, and the laccase enzyme (CNT-GNP-Lac/SPE). Catechin was detected via differential pulse voltammetry (DPV), which measures the compound's electro-oxidative properties [5].
  • Cell-Based Cytoprotection Assay (Synergistic Mixtures): THP-1 human monocytes were pre-treated with compound mixtures and then exposed to H₂O₂ to induce oxidative stress. Cell viability was measured using the MTT assay. Optimal synergistic combinations were predicted using an augmented mixture design approach [4].

Mechanisms and Pathways Visualization

The diagram below summarizes the key antioxidant pathways and mechanisms discussed for this compound and phenolic compounds.

G OxidativeStress Oxidative Stress PPO Polyphenol Oxidase (PPO) OxidativeStress->PPO Triggers ROS ROS/Free Radicals OxidativeStress->ROS Generates This compound This compound (HDMF) This compound->PPO Mixed-type Inhibition Cu Copper Ions (PPO Cofactor) This compound->Cu Chelation Phenolics Phenolic Compounds (e.g., Catechins, EGCG) Phenolics->ROS Direct Scavenging (SET/HAT) Enzymes Antioxidant Enzymes (GPx, SOD) Phenolics->Enzymes Upregulation (e.g., via Nrf2) Protection Cellular Protection & Reduced Oxidative Damage PPO->Protection Reduced Activity ROS->Protection Neutralized Enzymes->Protection Enhanced Defense

Key Comparative Insights

  • This compound's Niche in Enzyme Inhibition: this compound shows particular promise as a specific inhibitor of enzymatic browning by targeting PPO, which is highly relevant for food preservation and certain pathological processes involving this enzyme [1].
  • Phenolics as Broad-Spectrum Scavengers: Phenolic compounds like EGCG and catechin are potent, broad-spectrum antioxidants effective at directly neutralizing a wide range of free radicals, supporting their use in managing systemic oxidative stress [3] [6].
  • Consider Bioavailability and Context: EGCG, while potent, has relatively low oral bioavailability [6]. The choice between this compound and phenolic compounds may depend on the specific application, target (e.g., PPO vs. general ROS), and delivery route.

References

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Physical Description

Liquid; Pellets or Large Crystals
Solid
Colourless to white solid; Fruity caramel or burnt pineapple aroma

Color/Form

Beige powder
Colorless crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.047344113 Da

Monoisotopic Mass

128.047344113 Da

Boiling Point

216 °C

Heavy Atom Count

9

Taste

Caramel flavor
Taste description at 0.10-1.00 ppm: Sweet caramellic cooked meaty and fruity nuances

Vapor Density

3.3 (Air = 1)

LogP

log Kow = 0.95 at 20 °C

Odor

Relatively weak, nonspecific odor; dilute solutions develop a pineapple, strawberry-like odor
Odor description at 0.01%: Sweet, slightly burnt brown caramellic, cotton candy with a savory nuance

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

77-79 °C
77 - 78 °C

UNII

20PI8YZP7A

GHS Hazard Statements

Aggregated GHS information provided by 1818 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1818 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 1817 of 1818 companies with hazard statement code(s):;
H302 (27.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (76.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dimethylhydroxy furanone is a beige powder or colorless crystals. It has a weak odor like pineapple or strawberry and a taste like caramel. It is very soluble in water. Dimethylhydroxy furanone occurs in pineapple, strawberry, raspberry, tomato and kiwi fruit. USE: Dimethylhydroxy furanone is used as a food flavoring and as an additive in cigarettes. EXPOSURE: Workers that use dimethylhydroxy furanone may breathe in mists or have direct skin contact. The general population may be exposed by inhaling aromas and consumption of foods containing this compound. Exposure may also occur from smoking cigarettes. If dimethylhydroxy furanone is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It is expected to build up in fish. RISK: The World Health Organization determined that there is "no safety concern" for human health at current levels used for food additives, based on lack of toxic effects in laboratory animals following repeated oral exposure. Data on the potential for dimethylhydroxyl furanone to produce toxic effects in humans were not available. Dimethylhydroxy furanone did not induce tumors in laboratory animals following lifetime oral exposure. Data on the potential for dimethylhydroxyl furanone to cause infertility, abortion, or birth defects in laboratory animals were not available. The potential for dimethylhydroxyl furanone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ ... 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) were administered individually in semipurified diet to female ICR mice previously treated with benzo[a]pyrene (1.5 mg/wk, orally for 4 wk) to initiate forestomach neoplasia. The mice were killed at 30 wk of age. Both furanones reduced forestomach neoplasms, with HDMF exhibiting more potency. The data indicate that HDMF and HMF ... inhibit carcinogenesis in this system by acting at the post-initiation stage.

Vapor Pressure

0.008 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

3658-77-3

Absorption Distribution and Excretion

2,5-Dimethyl-4-hydroxy-3[2H]furanone (Furaneol, DMHF) [3658-77-3], an important flavor constituent of strawberry fruit, was administered to four male and two female volunteers using fresh strawberries as a natural DMHF source. The amount excreted was determined by measuring urinary levels of DMHF and DMHF glucuronide. DMHF glucuronide was synthesized and the structure elucidated by mens of (1)H, (13)C and two dimensional nuclear magnetic resonance, as well as mass spectral data. Identification and quantification of DMHF glucuronide in human urine were achieved after solid phase extraction on XAD-2 using reverse-phase reverse-phase HPLC with either on-line UV/VIS or electrospray tandem mass spectrometry detection. Male and female volunteers excreted 59-69% and 81-94%, respectively, of the DMHF dose (total of free and glycosidically bound DMHF in strawberries) as DMHF glucuronide in urine within 24 hr. The amount of DMHF excretion was independent of the dose size and the ratio of free to glycosidically bound forms of DMHF in strawberry fruit. DMHF, DMHF glucoside and its 6'-O-malonyl derivative, naturally occurring in strawberries, were not detected in human urine.
Fragrant hydroxyfuranone and dihydroxypyranone derivatives generated in the Maillard reaction of sugars and amino acids are detected in various processed foods and have been shown active to break DNA single-strand in the in vitro studies. In the present study, absorption of 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2 H)-furanone (HEMF), both found in soy sauce, into plasma after a single intraperitoneal or oral administration at doses of 0.5-1.0 g/kg to mice was examined. Both compounds appeared in plasma 15 min after intraperitoneal administration and disappeared 2 hr after the administration. They appeared in plasma 5 min after oral administration, reached maximum after 15-45 min, and gradually disappeared after 2 h, indicating that they are absorbed by the digestive tract. Both DMHF and HEMF induced micronucleated reticulocytes (MNRETs) in mouse peripheral blood in a dose-dependent manner after oral administration. The results indicate that DMHF and HEMF can cause genetic damage after oral administration.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone is expected to share the same metabolic fate as the primary material, i.e. conjugation with glucuronic acid and excretion in the urine.

Metabolism Metabolites

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is expected to share the same metabolic fate as the primary material, i.e. conjugation with glucuronic acid and excretion in the urine.

Wikipedia

Furaneol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic

Methods of Manufacturing

From dimethyl-3,4-dihydroxyfuran-2,5-dicarboxylate.
... manufactured in a multistep bioprocess from rhamnose.
It is synthesized by the reaction of hex-3-yne-2,5-diol with ozone and subsequent reductive work-up. ... The hexane-2,5-diol-3,4-dione formed in the oxidation step is then cyclized in a separate step to form furaneol.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: ACTIVE

Analytic Laboratory Methods

High-flow dynamic headspace sampling with excess anhydrous sodium sulfate was found to be an effective method of isolating Furaneol from fresh tomatoes. Quantitative analysis was carried out by gas chromatography using maltol as internal standard. ...
A unified sample preparation and modified chromatographic procedure were developed to determine two major off-flavors in orange juice, p-vinylguaiacol (PVG) and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF or Furaneol). Furaneol was quantified using the absorbance difference between 335 and 292 nm. This procedure helped identify Furaneol by suppressing an interfering peak that developed in juice during storage. The C18 solid phase extraction procedure isolated both PVG and Furaneol from orange juice into a single extract. A 30 min reversed-phase HPLC gradient method employing UV and fluorescence detectors in series was also developed for the determination of both off-flavors from a single injection. The ternary solvent system consisted of water, methanol, and acetonitrile. Recovery studies yielded mean recoveries of 99.9% +/- 2.3% for Furaneol (0.3, 1.0, and 10.0 ppm) and 100.0% +/- 1.2% for PVG (0.05, 2.0, and 5.0 ppm), thus demonstrating that the unified solid phase procedure quantitatively isolated both compounds.
The water-soluble volatile components of fresh tomatoes were isolated by liquid-liquid continuous ether extraction of filtered blended tomato and separated from non-volatiles by high flow dynamic headspace sampling, after careful evaporation of the ether. Capillary GCMS analysis identified the important aroma compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) and the related compound 5-methyl-4-hydroxy-3(2H)-furanone occurring in the fresh tomato at concentrations of the order of 2 mg and 10 mg/kg of tomato respectively. From the odor threshold and concentration evidence it seems probable that Furaneol contributes to fresh and processed tomato aroma.
Furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] was identified in white wines obtained from different cultivars which were not Vitis vinifera. An extraction method with ethyl acetate and a GC-MS has been applied to evaluate levels of this compound in different white wines, Vitis vinifera and non-Vitis vinifera, coming from different origins. Sixty-five wines of various hybrid cultivars and more than an hundred wines in general were analyzed using this method. In white wines made with hybrid grapes still used in Europe, furaneol was detected in almost all cases. As some wines made from these grapes are forbidden in Europe, this method can be used for detecting certain "frauds". The influence of the vinification method on furaneol levels has been studied. In all cases, vinification with skin contact leads to a decrease in furaneol concentrations. Furaneol levels can be increased by using pectolytic enzymes with beta-glucosidic secondary activities.
A method for the analytical determination of sotolon [4,5-dimethyl-3-hydroxy-2(5H)-furanone], maltol [3-hydroxy-2- methyl-4H-pyran-4-one] and free furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] in wine has been developed. The analytes are extracted from 50 mL of wine in a solid-phase extraction cartridge filled with 800 mg of LiChrolut EN resins. Interferences are removed with 15 mL of a pentane-dichloromethane (20:1) solution, and analytes are recovered with 6 mL of dichloromethane. The extract is concentrated up to 0.1 mL and analyzed by GC-ion trap MS. ... Furaneol was determined by non-resonant fragmentation of the m/z 128 mother ion and subsequent analysis of the m/z 81 ion. The detection limits of the method are in all cases between 0.5 and 1 ug/L, well below the olfactory thresholds of the compounds. The precision of the method is in the 4-5% range for levels in wine around 20 ug/L. Linearity holds at least up to 400 ug/L, and is satisfactory in all cases. The recoveries of maltol and sotolon are constant (70 and 64%, respectively) and do not depend on the type of wine. On the contrary, in the case of furaneol, red wines show constant and high recoveries (97%), while the recoveries on white wines range between 30 and 80%. Different experiments showed that this behavior is probably due to the existence of complexes formed between furaneol and sulphur dioxide or catechols. Sensory experiments confirmed that the complexed forms found in white wines are not perceived by orthonasal olfaction, and that the furaneol determined by the method can be considered as the free and odor-active fraction

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Store under inert gas. Air sensitive. ... Storage class (TRGS 510): Non Combustible Solids.

Interactions

2,5-Dimethyl-4-hydroxy-3(2 H)-furanone (DMHF), produced by Maillard reaction of sugar/amino acid and found in various foodstuffs, showed mutagenicity to Salmonella typhimurium TA100 strain with and without S9 mix, and induced micronucleated mouse peripheral reticulocytes. DNA strand breaking activity of the compound at pH 7.4 increased with the increasing dose of the compound and with the increasing incubation time. The breaking activity was inhibited in the presence of superoxide dismutase, catalase, hydroxyl radical scavengers, spin trapping agents, thiol compounds and metal chelators, and also by removal of dissolved oxygen from the incubation mixture. Addition of Fe(III) ion to the incubation mixture enhanced the breaking activity. Incubation of DMHF with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) gave electron spin resonance signals characteristic to DMPO-OH adduct, indicating generation of hydroxyl radical. It was found that DMHF generated hydroxyl radical with an aid of a trace amount of metal ions, and induced DNA strand breaking. Mutagenicity and induction of micronucleated reticulocytes by DMHF may be caused as a result of DNA modification via hydroxyl radical.
Prooxidant properties of furanone compounds including 2,5-furanone (furaneol, 4-hydroxy-2,5-dimethyl-furan-3-one), 4,5-furanone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) (sotolone) and cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) were analyzed in relation to the metal-reducing activity. Only 2,5-furanone known as a "strawberry or pineapple furanone" inactivated aconitase the most sensitive enzyme to active oxygen in the presence of ferrous sulfate, suggesting the furaneol/iron-mediated generation of reactive oxygen species. 2,5-Furanone caused strand scission of pBR322 DNA in the presence of copper. Treatment of calf thymus DNA with 2,5-furanone plus copper produced 8-hydroxy-2'-deoxyguanosine in DNA. 2,5-Furanone showed a potent copper-reducing activity, and thus, DNA strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine by 2,5-furanone can be initiated by the production of superoxide radical through the reduction of cupric ion to cuprous ion, resulting in the conversion to hydrogen peroxide and hydroxyl radical. However, an isomer and analog of 2,5-furanone, 4,5-furanone and cyclotene, respectively, did not show an inactivation of aconitase, DNA injuries including strand breakage and the formation of 8-hydroxy-2'-deoxyguanosine, and copper-reducing activity. Cytotoxic effect of 2,5-furanone with hydroxyketone structure can be explained by its prooxidant properties: furaneol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the formation of DNA base damage by hydroxyl radical.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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